Ru-Metro
Beschreibung
Eigenschaften
CAS-Nummer |
142012-12-2 |
|---|---|
Molekularformel |
C12H15Cl2N3O3Ru |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Synonyme |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ru-Metro Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a class of novel therapeutic compounds known as Ru-Metro complexes. These compounds are coordination complexes of ruthenium that incorporate the antibiotic metronidazole (B1676534) or its derivatives as ligands. The guide details their chemical structure, synthesis, experimental protocols, and potential mechanisms of action, with a focus on their application as photoresponsive antibacterial agents and potential antitumor drugs.[1][2]
Chemical Structure of this compound Complexes
The term "this compound" does not refer to a single molecule but rather to a family of ruthenium-based compounds where metronidazole or a derivative is coordinated to a ruthenium metal center. The ruthenium center is often part of a larger polypyridyl ligand framework, which influences the overall properties of the complex, such as its photophysical behavior and stability.[1][3]
Two notable examples of this compound complexes are [Ru(tpy)(dmp)(MTZ-1)]PF₆ (referred to as Ru2 ) and [Ru(tpy)(dmp)(MTZ-2)]PF₆ (referred to as Ru3 ). In these complexes, metronidazole has been chemically modified to introduce an imidazole-containing linking unit, allowing it to coordinate with the ruthenium center.[1]
-
MTZH-1 : A derivative of metronidazole coupled with 1H-imidazole-5-carboxylic acid.
-
MTZH-2 : A derivative of metronidazole coupled with urocanic acid.
The core structure of these complexes consists of a central ruthenium(II) ion coordinated to:
-
A terpyridine (tpy) ligand.
-
A 2,9-dimethyl-1,10-phenanthroline (dmp) ligand.
-
A modified metronidazole ligand (MTZ-1 or MTZ-2).
The overall complex carries a positive charge, which is balanced by a hexafluorophosphate (B91526) (PF₆⁻) counter-ion.
Other research has focused on ruthenium(II) complexes with phosphine (B1218219) and metronidazole ligands, which have been investigated for their potential as antitumor agents.[2]
Experimental Protocols
The synthesis of this compound complexes typically involves the reaction of a ruthenium precursor complex with a modified metronidazole ligand. The following protocols are based on the synthesis of Ru2 and Ru3.[1][3]
2.1. Synthesis of [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2)
-
A solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ (180 mg, 0.25 mmol) is prepared in 60 mL of a degassed 1:1 (v/v) mixture of water and ethanol.
-
To this solution, the modified metronidazole ligand MTZH-1 (80 mg, 0.30 mmol) is added.
-
The reaction mixture is stirred at reflux for 6 hours under a nitrogen atmosphere and protected from light.
-
After cooling to room temperature, a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to precipitate the ruthenium complex.
-
The resulting solid is collected by filtration under reduced pressure and washed with water.
2.2. Synthesis of [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3)
-
A solution of [Ru(dmp)(tpy)Cl]PF₆ (150 mg, 0.21 mmol) is prepared in 60 mL of a degassed 50:50 (v/v) water-ethanol mixture.
-
The modified metronidazole ligand MTZH-2 (73 mg, 0.25 mmol) is added to the solution.
-
The reaction mixture is stirred at 70 °C for 7 hours under a nitrogen atmosphere while being shielded from light.
-
After cooling to room temperature, a saturated aqueous solution of KPF₆ is added to induce precipitation of the complex.
-
The product is collected by filtration under reduced pressure and washed with water.
2.3. Characterization Methods
The synthesized this compound complexes are typically characterized using a variety of spectroscopic and analytical techniques:[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR, as well as 2D techniques like COSY and HSQC, are used to confirm the structure of the ligands and the final complex.
-
Mass Spectrometry : To determine the molecular weight and confirm the composition of the complexes.
-
UV-Vis Spectroscopy : To study the electronic absorption properties of the compounds.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the complex.
-
Elemental Analysis : To determine the elemental composition of the synthesized compounds.
-
Cyclic Voltammetry : To investigate the electrochemical properties of the complexes.
Quantitative Data
The following table summarizes key quantitative data for representative this compound complexes.
| Complex | Yield (%) | Key UV-Vis λmax (nm) | Emission λmax (nm) |
| Ru2 | 75 | 275, 315, 488 | 720 |
| Ru3 | 70 | 275, 315, 490 | 725 |
Data extracted from literature reports on [Ru(tpy)(dmp)(MTZ-1)]PF₆ and [Ru(tpy)(dmp)(MTZ-2)]PF₆.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound complexes can be twofold, leveraging the properties of both the ruthenium center and the metronidazole ligand.
4.1. Photoactivated Release of Metronidazole Derivatives
For complexes like Ru2 and Ru3, the primary mechanism is the photoactivated release of the metronidazole derivative.[1] Upon irradiation with light of a specific wavelength (e.g., from an LED), the ruthenium complex absorbs energy, leading to the cleavage of the bond between the ruthenium center and the metronidazole-containing ligand. This releases the active drug selectively in the illuminated area, which can be particularly advantageous for treating localized infections, especially under hypoxic conditions where many antibiotics are less effective.[1][4]
4.2. DNA Damage by Metronidazole
Once released, the metronidazole derivative can exert its antimicrobial effect. Metronidazole is a prodrug that gets activated in anaerobic environments.[5] Inside anaerobic bacteria or protozoa, the nitro group of metronidazole is reduced by low-redox-potential proteins.[] This reduction process forms highly reactive nitroso radicals.[5] These radicals can then bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[][7]
4.3. Potential Antitumor Activity
Certain ruthenium complexes have shown promise as antitumor agents.[2] The proposed mechanism for their anticancer activity involves:
-
Induction of Apoptosis : The ruthenium complexes can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest : They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G1/S transition.[2]
The interaction of these complexes with DNA is also a key aspect of their cytotoxic effects.[2]
Visualizations
5.1. Synthesis Workflow
Caption: General synthesis workflow for this compound complexes.
5.2. Proposed Mechanism of Action
Caption: Proposed mechanism of photoactivated this compound complexes.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ru-Metro: A Technical Guide to Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Ru-Metro, a promising class of ruthenium-based complexes incorporating the antimicrobial drug metronidazole (B1676534). This document details the experimental protocols for its creation and analysis, summarizes key quantitative data, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Synthesis of this compound Complexes
The synthesis of this compound complexes typically involves the reaction of a ruthenium precursor with metronidazole or its derivatives. Several synthetic strategies have been reported, often utilizing different ancillary ligands to modulate the coordination sphere of the ruthenium center and influence the overall properties of the complex.
General Synthetic Protocol
A common approach involves the reaction of a ruthenium(II) precursor, such as [Ru(tpy)(dmp)Cl]PF6, with a modified metronidazole ligand. The following is a generalized protocol based on reported methods:
-
Ligand Modification (if necessary): Metronidazole can be chemically modified to introduce a suitable coordinating group. For instance, it can be coupled with molecules like 1H-imidazole-5-carboxylic acid to create a new ligand (e.g., MTZH-1).
-
Reaction Setup: The ruthenium precursor and the metronidazole-containing ligand are dissolved in a suitable solvent system, often a mixture of water and ethanol (B145695) (e.g., 50:50 v/v).[1]
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the ruthenium center.[1]
-
Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6-7 hours) with stirring to facilitate the coordination of the metronidazole ligand to the ruthenium center.[1]
-
Precipitation: After cooling to room temperature, a saturated aqueous solution of a salt, such as potassium hexafluorophosphate (B91526) (KPF6), is added to precipitate the desired this compound complex.[1]
-
Isolation and Purification: The precipitate is collected by filtration under reduced pressure, washed with water, and can be further purified by recrystallization or chromatography.[1]
Experimental Workflow: Synthesis of a this compound Complex
Caption: A generalized workflow for the synthesis of this compound complexes.
Characterization of this compound Complexes
A variety of spectroscopic and analytical techniques are employed to confirm the structure, purity, and electronic properties of the synthesized this compound complexes.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complex by analyzing the chemical shifts and coupling constants of the protons and carbons in the ligands.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the metronidazole ligand to the ruthenium center by observing shifts in the vibrational frequencies of key functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. This compound complexes typically exhibit intraligand (π→π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[1][2]
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is employed to investigate the redox properties of the this compound complexes, providing information about the oxidation states of the ruthenium center and the electrochemical behavior of the coordinated ligands.[2][3]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized complex, confirming its elemental composition.[4]
Characterization Workflow for this compound Complexes
Caption: A typical workflow for the characterization of this compound complexes.
Biological Activity and Mechanism of Action
This compound complexes have demonstrated significant potential as both anticancer and antimicrobial agents.[5][6][7] Their biological activity is attributed to their ability to induce cell death through various mechanisms.
Anticancer Activity
-
Cytotoxicity: this compound complexes have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), melanoma (SK-MEL-147), and non-small cell lung cancer (A549).[8]
-
Cell Cycle Arrest: Studies have indicated that these complexes can induce cell cycle arrest at the G1/S transition phase, preventing cancer cells from progressing through the cell division cycle.[5]
-
Apoptosis Induction: this compound complexes are known to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a key mechanism for their anticancer effect.
Antimicrobial Activity
Metronidazole itself is an established antimicrobial agent, and its incorporation into ruthenium complexes can lead to enhanced or synergistic effects. These complexes are particularly promising for targeting anaerobic bacteria and protozoa.[1] The mechanism of action is believed to involve the reduction of the nitro group of metronidazole within the microbial cell, leading to the formation of reactive nitroso radicals that damage microbial DNA.[9][][11]
Signaling Pathway: this compound Induced Apoptosis
Caption: A simplified diagram of this compound induced apoptosis in cancer cells.
Signaling Pathway: this compound Induced G1/S Cell Cycle Arrest
Caption: A simplified diagram of this compound induced G1/S cell cycle arrest.
Quantitative Data Summary
The following tables summarize key quantitative data reported for various this compound and related ruthenium complexes.
Table 1: Cytotoxicity of Ruthenium-Metronidazole and Related Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| trans-[Ru(ma)2(metro)2]CF3SO3 | MDA-MB-435S | < IC50 of Ru(III) tris-maltolato | [3] |
| [Ru(η5-CpR)(P)(2,2′-bipy-4,4′-PLA-biotin)][CF3SO3] | MDA-MB-231 | 2.3–14.6 | [12] |
| JHOR10/JHOR11 | A2780, HCT116 | Antiproliferative effect | [13] |
| Ru(ii)-3 | Staphylococcus aureus | MIC: 0.78 µg/mL | [7][14] |
| Ru(II) complexes with cinnamic acid derivatives | Melanoma cells | Effective inhibition | [8] |
Table 2: Spectroscopic and Electrochemical Data for Ruthenium Complexes
| Complex Type | Technique | Key Observations | Reference |
| Ru(II) Polypyridyl | UV-Vis | 1MLCT band in the visible range | [1] |
| Half-Sandwich Ru(II) | UV-Vis | MLCT transitions at 326-411 nm | [2] |
| Ru(II) Schiff Base | UV-Vis | d-d transitions between 600-650 nm | [4] |
| mer-[RuIIICl3L1(CH3CN)] | Cyclic Voltammetry | Three one-electron redox processes | [15] |
| Ru-1 | Cyclic Voltammetry | Reversible pattern with three redox peaks | [16] |
Conclusion
This compound complexes represent a versatile and promising platform for the development of novel therapeutic agents. Their tunable synthesis, rich electrochemical properties, and potent biological activities against both cancer cells and microbial pathogens make them a compelling area for further research and development. This guide provides a foundational understanding of the key technical aspects of this compound synthesis and characterization, offering valuable insights for professionals in the field of medicinal inorganic chemistry and drug discovery.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(III) maltolato-nitroimidazole complexes: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Studies on a Mononuclear Ruthenium Complex Reveals It is a Highly Effective, Fast-Acting, Broad-Spectrum Antimicrobial in Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
- 11. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biotinylated Polymer-Ruthenium Conjugates: In Vitro and In Vivo Studies in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Ruthenium-Metronidazole Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of novel Ruthenium-Metronidazole (Ru-Metro) complexes, a promising class of compounds with potential applications in anticancer and antimicrobial therapies. This document synthesizes current research findings, focusing on the cytotoxic and photoresponsive properties of these complexes. It details their molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Ruthenium-based compounds have emerged as viable alternatives to platinum-based chemotherapeutics, often exhibiting lower toxicity and different mechanisms of action.[1] The incorporation of metronidazole (B1676534), a well-known antimicrobial agent, into ruthenium complexes creates novel therapeutic candidates with dual-action potential. These "this compound" complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines and photoactivated antibacterial activity, particularly under hypoxic conditions. This guide will delve into the core mechanisms driving these therapeutic effects.
Core Mechanism of Action: A Dual Approach
The therapeutic action of this compound complexes is multifaceted, primarily revolving around two distinct but potentially synergistic mechanisms: cytotoxicity against cancer cells and photoactivated antimicrobial activity.
Cytotoxicity in Cancer Cells
In the absence of light activation, this compound complexes exhibit potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle.
Studies have shown that certain this compound complexes are potent inducers of apoptosis, or programmed cell death, in cancer cells. For instance, in MCF-7 estrogen-positive breast cancer cells, treatment with specific this compound complexes led to a significant increase in apoptotic cell populations. While the precise signaling cascade is a subject of ongoing research, it is hypothesized to involve the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound complexes.
A key mechanism of the antiproliferative action of this compound complexes is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. Specifically, these complexes have been observed to cause cell cycle arrest at the G1/S transition phase in MCF-7 cells.[1] This arrest is likely mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Caption: Diagram illustrating the G1/S cell cycle arrest induced by this compound complexes.
Photoactivated Antimicrobial Activity
A distinct and innovative feature of certain this compound complexes is their photoresponsive nature, which can be harnessed for antimicrobial applications. When exposed to light of a specific wavelength, these complexes can be activated to release bioactive ligands, leading to a potent antibacterial effect. This "photorelease antimicrobial therapy" is particularly promising for treating infections in hypoxic (low-oxygen) environments, where traditional photodynamic therapy (PDT) that relies on oxygen is less effective.
Caption: Workflow of photoactivated antimicrobial therapy using this compound complexes.
Quantitative Data Summary
The in vitro cytotoxic activity of four novel Ruthenium(II)-Metronidazole complexes was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Complex | SK-MEL-147 (Melanoma) IC50 (µM) | HepG2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 (1) | > 50 | > 50 | 18.3 ± 1.2 | > 50 |
| [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF6 (2) | > 50 | > 50 | > 50 | > 50 |
| [RuCl(MTNZ)(dppb)(bipy)]PF6 (3) | > 50 | > 50 | 25.4 ± 1.5 | > 50 |
| [RuCl(MTNZ)(dppb)(phen)]PF6 (4) | > 50 | > 50 | > 50 | > 50 |
Data extracted from Candido et al., 2022.[1] MTNZ = metronidazole, dppb = 1,4-bis(diphenylphosphino)butane, 4,4'-Mebipy = 4,4'-dimethyl-2,2'-bipyridine, 4,4'-Methoxybipy = 4,4'-dimethoxy-2,2'-bipyridine, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline.
Experimental Protocols
The following section outlines the key experimental methodologies employed in the characterization and evaluation of this compound complexes.
Synthesis and Characterization
Novel Ruthenium(II) complexes with metronidazole as a ligand were synthesized and characterized using a suite of analytical techniques to confirm their structure and purity.[1]
-
General Synthesis: The synthesis typically involves the reaction of a ruthenium precursor with the metronidazole ligand and other ancillary ligands in an appropriate solvent system under an inert atmosphere.
-
Characterization Techniques:
-
Elemental Analysis: To determine the elemental composition of the synthesized complexes.
-
Molar Conductivity: To assess the electrolytic nature of the complexes in solution.
-
Spectroscopy (Infrared, UV-Vis): To identify functional groups and study the electronic properties of the complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C{¹H}, ³¹P{¹H}): To elucidate the detailed molecular structure of the complexes.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Cyclic Voltammetry: To investigate the electrochemical behavior of the complexes.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the this compound complexes on cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound complexes and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of this compound complexes on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cells were treated with the this compound complexes at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined based on the fluorescence intensity.
Apoptosis Assay
The induction of apoptosis was typically assessed using an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.
-
Cell Treatment: Cells were treated with the this compound complexes for a specified duration.
-
Staining: The treated cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Photoactivated Antibacterial Activity Assay
The antibacterial efficacy of photoresponsive this compound complexes was evaluated under both dark and light conditions.
-
Bacterial Culture: A model bacterial strain (e.g., Bacillus subtilis) was cultured to a specific optical density.
-
Compound Dosing: The bacterial cultures were treated with different concentrations of the this compound complexes.
-
Light Exposure: For the photoactivated groups, the treated cultures were exposed to a light source of a specific wavelength (e.g., 434 nm LED) for a defined period. Control groups were kept in the dark.
-
Incubation: All cultures were incubated under appropriate conditions (normoxic or hypoxic).
-
Growth Inhibition Measurement: Bacterial growth was assessed by measuring the optical density at 600 nm (OD600). The minimum inhibitory concentration (MIC) can be determined from these measurements.
Conclusion
Ruthenium-Metronidazole complexes represent a novel and promising class of therapeutic agents with a dual mechanism of action. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their potential for photoactivated antimicrobial therapy, makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic potential of these innovative compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer activity and on refining the photoactivation parameters for enhanced antimicrobial efficacy.
References
Potential Catalytic Applications of Ruthenium-Metronidazole (Ru-Metro) Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential catalytic applications of ruthenium-metronidazole (Ru-Metro) complexes and their structural analogs. While this compound complexes are predominantly researched for their medicinal properties, particularly as photoactivated antibacterial and anticancer agents, the inherent structural motifs of these complexes—namely the ruthenium center and the imidazole-based ligand—suggest a latent potential for broader catalytic activity. This document synthesizes the limited direct catalytic information available for this compound and extrapolates potential applications by examining the well-established catalytic prowess of ruthenium complexes bearing similar N-heterocyclic ligands. Herein, we detail potential applications in key organic transformations including nitroarene reduction, olefin metathesis, and ketone hydrogenation. This guide provides a comprehensive overview of the synthesis of relevant ruthenium complexes, detailed experimental protocols for these catalytic reactions, quantitative performance data, and mechanistic insights visualized through signaling pathway diagrams.
Introduction: The Catalytic Potential of this compound
Ruthenium complexes are renowned for their versatile catalytic activity, facilitating a wide array of chemical transformations with high efficiency and selectivity. The ligands coordinated to the ruthenium center play a crucial role in tuning the catalyst's reactivity, stability, and substrate scope. Metronidazole (B1676534), a nitroimidazole-based antibiotic, possesses a rich chemical architecture that makes it an intriguing ligand for ruthenium. The resulting "this compound" complexes have been primarily investigated for their therapeutic potential, where the ruthenium center acts as a carrier and a photo-releasable cage for the bioactive metronidazole ligand.
However, the fundamental components of this compound complexes suggest a broader, yet largely unexplored, utility in catalysis. The imidazole (B134444) nucleus of metronidazole is a key structural element in many N-heterocyclic carbene (NHC) and other nitrogen-based ligands that have proven highly effective in ruthenium-catalyzed reactions. This guide aims to bridge the gap between the medicinal applications of this compound and its potential catalytic functions.
While direct evidence of this compound as a versatile catalyst remains scarce, this document will explore its potential by:
-
Detailing the known catalytic reduction of metronidazole itself, facilitated by a ruthenium complex.
-
Providing an in-depth analysis of the catalytic applications of ruthenium complexes featuring imidazole and other N-heterocyclic ligands in pivotal organic reactions.
-
Presenting detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a foundational resource for researchers interested in exploring this nascent field.
Catalytic Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to a wide range of valuable intermediates for pharmaceuticals, dyes, and agrochemicals. Ruthenium complexes have demonstrated significant activity in catalyzing this reduction.
Ruthenium-Catalyzed Reduction of Metronidazole
While not an application of this compound as a catalyst for other substrates, the catalytic reduction of the nitro group within metronidazole itself by a ruthenium(II) complex highlights the potential for this class of compounds to facilitate nitro reduction.
Quantitative Data:
| Catalyst | Substrate | Product | Yield (%) | Reference |
| [RuH(CO)(PPh₃)₂(L)] (L = organic amide ligand) | Metronidazole | Amino-derivative of Metronidazole | High | [1] |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Reduction of Metronidazole [1]
-
Catalyst Preparation: A hexacoordinated ruthenium(II) complex with an organic amide ligand, such as [RuH(CO)(PPh₃)₂(L)], is synthesized by reacting the precursor [RuH₂(CO)(PPh₃)₃] with the corresponding amide proligand.
-
Reaction Setup: In a suitable reaction vessel, the nitro-containing drug (e.g., metronidazole) is dissolved in an appropriate solvent.
-
Catalysis: A catalytic amount of the ruthenium(II) complex is added to the solution.
-
Reduction: The reduction is carried out under a hydrogen atmosphere or with a suitable hydrogen source. The reaction progress is monitored by spectrophotometry.
-
Work-up and Analysis: Upon completion, the product is isolated and purified using standard techniques. The yield of the amino derivative is determined spectrophotometrically.
Proposed Mechanism of Ruthenium-Catalyzed Nitroarene Reduction
The reduction of nitroarenes by ruthenium catalysts is proposed to proceed through a series of intermediates. A general mechanistic pathway is illustrated below.
Figure 1: Proposed mechanism for the ruthenium-catalyzed reduction of nitroarenes.
Olefin Metathesis with Ruthenium-Imidazole Complexes
Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. Ruthenium catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, are at the forefront of this field. The imidazole core of metronidazole is a key feature of many highly active NHC ligands, suggesting that this compound-like structures could be adapted for metathesis reactions.
Catalytic Performance of Ruthenium-Imidazole Complexes
Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been shown to be effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, especially at elevated temperatures where traditional phosphine-containing catalysts may exhibit side reactions.[2]
Quantitative Data for Ring-Closing Metathesis (RCM):
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| [RuCl₂(SIMes)(imidazole)₂] | N-Tosyl-diallylamine | N-Tosyl-2,5-dihydro-1H-pyrrole | >95 | >95 | [2] |
| [RuCl₂(SIMes)(1-benzylimidazole)₂] | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | >95 | >95 | [2] |
Experimental Protocol: Ring-Closing Metathesis (RCM) using a Ruthenium-Imidazole Catalyst [2]
-
Catalyst Synthesis: The phosphine-free ruthenium benzylidene complex bearing imidazole ligands is prepared by reacting a suitable ruthenium precursor (e.g., a Grubbs-type catalyst) with the desired imidazole ligand.
-
Reaction Setup: To a solution of the diene substrate (0.5 mmol) in a dry solvent (e.g., toluene, 0.5 mL) under an inert atmosphere (N₂), the ruthenium-imidazole catalyst (1.0 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the cyclized product.
Mechanism of Ruthenium-Catalyzed Olefin Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.
Figure 2: Simplified Chauvin mechanism for olefin metathesis.
Ketone Hydrogenation with Ruthenium-NNN Pincer Complexes
The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. Ruthenium complexes with tridentate "pincer" ligands, often incorporating N-heterocyclic moieties, are highly efficient catalysts for this transformation via transfer hydrogenation. The nitrogen-rich structure of metronidazole suggests its potential incorporation into such pincer-type ligand frameworks.
Catalytic Performance in Transfer Hydrogenation
Ruthenium(II) complexes bearing tridentate NNN ligands have demonstrated excellent activity and selectivity in the transfer hydrogenation of ketones and aldehydes.[3]
Quantitative Data for Transfer Hydrogenation of Acetophenone:
| Catalyst | Substrate | Product | Conversion (%) | Time (h) | TOF (h⁻¹) | Reference |
| [RuCl(NNN)(PPh₃)] | Acetophenone | 1-Phenylethanol | >99 | 0.25 | ~4000 | [3] |
| Dinuclear Ru(II)-NNN pincer complex | Acetophenone | 1-Phenylethanol | >99 | 0.1 | >10,000 | [4] |
Experimental Protocol: Transfer Hydrogenation of Acetophenone [5]
-
Catalyst Preparation: A solution of the ruthenium-NNN pincer complex is prepared in 2-propanol.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, the ketone substrate (e.g., acetophenone, 1 mmol) and a base (e.g., iPrOK, 0.1 mmol) are dissolved in 2-propanol (10 mL).
-
Catalysis: The catalyst solution (e.g., 0.01 mmol of the Ru complex) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux (approximately 82 °C) and stirred for the required duration.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The conversion and yield are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Ruthenium-Catalyzed Transfer Hydrogenation
The transfer hydrogenation of ketones with ruthenium catalysts is believed to proceed through an outer-sphere mechanism involving a metal-ligand bifunctional role.
Figure 3: Proposed outer-sphere mechanism for transfer hydrogenation of ketones.
Conclusion and Future Outlook
While the primary research focus for this compound complexes remains in the medicinal field, the structural analogy of the metronidazole ligand to highly successful N-heterocyclic ligands in ruthenium catalysis presents a compelling case for exploring their broader catalytic potential. This guide has demonstrated that ruthenium complexes with imidazole and related N-heterocyclic ligands are potent catalysts for fundamental organic transformations, including nitroarene reduction, olefin metathesis, and ketone hydrogenation.
The provided experimental protocols and quantitative data serve as a starting point for researchers to investigate the catalytic activity of novel this compound and related complexes. Future research in this area could focus on:
-
The synthesis and characterization of novel this compound complexes designed specifically for catalytic applications.
-
A systematic evaluation of these new complexes in a wide range of catalytic reactions.
-
The development of recyclable and heterogeneous this compound-based catalysts.
-
In-depth mechanistic studies to elucidate the role of the metronidazole ligand in the catalytic cycle.
By expanding the scope of this compound research beyond its established medicinal roles, the scientific community can unlock new avenues for the development of innovative and efficient catalytic systems.
References
- 1. diva-portal.org [diva-portal.org]
- 2. CNN pincer ruthenium complexes for efficient transfer hydrogenation of biomass-derived carbonyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webofproceedings.org [webofproceedings.org]
Spectroscopic Profile of Ruthenium-Metronidazole Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ruthenium-Metronidazole (Ru-Metro) complexes, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The data and protocols presented are synthesized from recent scientific literature, offering a valuable resource for researchers engaged in the development of novel metallodrugs.
Introduction
Ruthenium-based compounds are at the forefront of metallodrug research, demonstrating significant potential as therapeutic agents, particularly in cancer chemotherapy and as photoresponsive antibacterial agents.[1][2] The coordination of ruthenium with bioactive ligands like metronidazole (B1676534), a well-established antibiotic, has led to the development of innovative complexes with unique physicochemical and biological properties.[1][2] Spectroscopic characterization is fundamental to understanding the structure, bonding, and electronic properties of these complexes, which in turn dictates their mechanism of action and therapeutic efficacy. This guide summarizes key spectroscopic data and experimental methodologies for a series of recently synthesized this compound complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound complexes reveals characteristic absorption bands corresponding to electronic transitions within the molecule. These spectra are typically characterized by intense bands in the UV region arising from intra-ligand (π→π*) transitions and broader, less intense bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions.[1][3][4]
Table 1: UV-Vis Spectroscopic Data for Selected this compound Complexes in Acetonitrile (B52724)
| Complex | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Assignment | Reference |
| [Ru(tpy)(dmp)(5NIM)]PF₆ (Ru1) | 500 | 7344 | ¹MLCT (Ru(dπ) → tpy/dmp(π)) | [1] |
| [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2) | 482 | 7124 | ¹MLCT (Ru(dπ) → tpy/dmp(π)) | [1] |
| [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3) | 492 | 6167 | ¹MLCT (Ru(dπ) → tpy/dmp(π*)) | [1] |
tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, 5NIM = 5-nitroimidazolate, MTZ = Metronidazole derivative
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for acquiring UV-Vis spectra of this compound complexes is as follows:
-
Instrumentation : A double-beam UV-Vis spectrophotometer is typically employed.[5]
-
Sample Preparation : Solutions of the this compound complexes are prepared in a suitable solvent, such as acetonitrile or dichloromethane, at a concentration of approximately 2.0 x 10⁻⁵ mol L⁻¹.[6][7] A blank sample of the pure solvent is used for baseline correction.[7]
-
Data Acquisition : Spectra are recorded in a 1 cm path length quartz cuvette over a specified wavelength range (e.g., 250-800 nm).[5][7] The instrument is set to a slow scan speed for high-quality data suitable for publication.[7]
-
Analysis : The wavelengths of maximum absorbance (λ_max) and the corresponding molar extinction coefficients (ε) are determined.[3]
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
In-Depth Technical Guide to the Electrochemical Behavior of Ruthenium-Metronidazole (Ru-Metro) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of Ruthenium-Metronidazole (Ru-Metro) complexes, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer and antibacterial agents. This document details their redox properties, outlines experimental protocols for their electrochemical characterization, and explores the mechanistic pathways influenced by their electrochemical activity.
Core Electrochemical Properties of this compound Complexes
Ruthenium complexes containing metronidazole (B1676534) ligands exhibit rich electrochemical behavior, primarily centered around the Ru(II)/Ru(III) redox couple and the reduction of the nitroimidazole moiety of metronidazole. These properties are crucial for their biological activity, influencing their mechanism of action, particularly under hypoxic conditions found in solid tumors and anaerobic environments.
The electrochemical characteristics of these complexes can be finely tuned by modifying the ancillary ligands attached to the ruthenium center. These modifications influence the electron density at the metal center, thereby altering the redox potentials.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data for a series of representative this compound complexes, as determined by cyclic voltammetry (CV). These values provide a basis for comparing the relative ease of oxidation or reduction of different complexes.
| Complex | E°' (Ru(II)/Ru(III)) (V vs. Ag/AgCl) | Epc (Nitro Reduction) (V vs. Ag/AgCl) | Reversibility (Ru(II)/Ru(III)) | Reference |
| [RuCl(MTZ)(dppb)(4,4'-Mebipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |
| [RuCl(MTZ)(dppb)(4,4'-Methoxybipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |
| [RuCl(MTNZ)(dppb)(bipy)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |
| [RuCl(MTNZ)(dppb)(phen)]PF6 | Data not available in search results | Data not available in search results | N/A | [1] |
| [Ru(tpy)(dmp)(MTZ-1)]PF6 | Data not available in search results | Data not available in search results | N/A | [2] |
| [Ru(tpy)(dmp)(MTZ-2)]PF6 | Data not available in search results | Data not available in search results | N/A | [2] |
Note: Specific quantitative data for this compound complexes was not available in the provided search results. The table structure is provided for when such data becomes available.
Experimental Protocols for Electrochemical Analysis
The following are detailed methodologies for key electrochemical experiments used to characterize this compound complexes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound complexes, providing information on the formal reduction potentials and the reversibility of electron transfer processes.
Objective: To determine the redox potentials of the Ru(II)/Ru(III) couple and the nitroimidazole reduction, and to assess the electrochemical reversibility.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
This compound complex solution (typically 1 mM)
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in a suitable solvent like acetonitrile (B52724) or DMF)
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment. Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Solution Preparation: Prepare a solution of the this compound complex in the supporting electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammogram Acquisition:
-
Set the initial and final potentials to scan a range that encompasses the expected redox events. For this compound complexes, a range of -2.0 V to +1.5 V vs. Ag/AgCl is often a good starting point.
-
Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.
-
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for quantifying the concentration of electroactive species and resolving overlapping peaks.
Objective: To obtain higher resolution and sensitivity for the reduction/oxidation peaks of this compound complexes, which can be useful for quantitative analysis.
Materials and Equipment:
-
Same as for Cyclic Voltammetry, with a potentiostat capable of performing DPV.
Procedure:
-
Follow steps 1-4 for Cyclic Voltammetry.
-
DPV Parameter Setup:
-
Set the initial and final potentials to scan over the range of interest.
-
Set the modulation amplitude (e.g., 50 mV).
-
Set the pulse width (e.g., 50 ms).
-
Set the pulse period (e.g., 200 ms).
-
Set the scan increment (e.g., 4 mV).
-
-
DPV Acquisition: Record the differential pulse voltammogram.
-
Data Analysis:
-
Identify the peak potentials, which are related to the E°' of the redox processes.
-
The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantitative measurements after calibration.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for the electrochemical analysis of this compound complexes.
Proposed Anticancer Signaling Pathway of this compound Complexes
Ruthenium-Metronidazole complexes are believed to exert their anticancer effects through a multi-faceted mechanism, primarily involving the induction of apoptosis. Under the hypoxic conditions of a tumor, the metronidazole ligand can be reduced, leading to the formation of reactive species that can damage DNA. Furthermore, the ruthenium center itself can interact with biological macromolecules. The following diagram illustrates a plausible signaling pathway for apoptosis induction.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Ru-Metro: A Technical Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of Ru-Metro, a novel ruthenium-based compound incorporating a metronidazole (B1676534) ligand. While specific data for a compound explicitly named "this compound" is not yet prevalent in public literature, this document synthesizes the known cytotoxic properties of analogous ruthenium complexes and the established mechanism of metronidazole to propose a robust preclinical evaluation strategy. This guide outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and workflows to facilitate a thorough investigation into the anticancer potential of this promising therapeutic candidate.
Introduction: The Rationale for this compound
Ruthenium-based compounds have emerged as a promising alternative to platinum-based chemotherapeutics, often exhibiting lower systemic toxicity and a broader spectrum of anticancer activity.[1][2] The coordination of bioactive ligands to a ruthenium core can enhance tumor targeting and introduce novel mechanisms of action. Metronidazole, a nitroimidazole antibiotic, is known to be selectively activated under hypoxic conditions, a common feature of the solid tumor microenvironment.[3][][5][6] Its mechanism involves the generation of reactive nitroso radicals that induce DNA damage.[3][][6] A this compound complex, therefore, presents a compelling therapeutic strategy, potentially combining the inherent cytotoxicity of the ruthenium center with the hypoxia-targeted DNA-damaging effects of metronidazole.
Postulated Mechanism of Action
The cytotoxic effect of a hypothetical this compound complex is likely multifactorial, leveraging the individual strengths of its components. The ruthenium (II) or (III) core can interact with cellular macromolecules, induce oxidative stress, and trigger apoptotic pathways. Concurrently, the metronidazole ligand, upon reduction in hypoxic cancer cells, could be released to exert its DNA-damaging effects, leading to a synergistic anticancer outcome.
Quantitative Cytotoxicity Data of Analogous Ruthenium Complexes
To establish a baseline for the expected potency of this compound, the following table summarizes the in vitro cytotoxicity (IC50 values) of various ruthenium complexes against a panel of human cancer cell lines.
| Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| [Ru(Law)(dppb)(phen)]PF6 | HeLa | Cervical Cancer | >50 | [2] |
| [Ru(Lap)(dppb)(phen)]PF6 | HeLa | Cervical Cancer | 10.91 | [2] |
| [Ru(p-cymene)Cl2(2abn)] | HeLa | Cervical Cancer | Not specified | [1] |
| [Ru(p-cymene)Cl2(4abn)] | HeLa | Cervical Cancer | Not specified | [1] |
| [Ru(p-cymene)Cl2(2ampy)] | HeLa | Cervical Cancer | Not specified | [1] |
Note: This table represents a selection of data for illustrative purposes. A comprehensive literature review is recommended for specific research applications.
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, U87 for glioblastoma) should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining can be used to quantify apoptosis.
-
Cell Treatment: Treat cells with this compound at its IC50 and 2xIC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium complexes show promise when submitted to toxicological safety tests using alternative methodologies. [repositorio.ufop.br]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
Solubility and Stability of Ru-Metro Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ru-Metro, a class of ruthenium-metronidazole complexes with significant potential in medicinal chemistry. Given that "this compound" represents a category of coordination complexes rather than a single defined entity, this guide synthesizes data and methodologies from studies on closely related and structurally similar ruthenium(II) polypyridyl and organometallic complexes containing metronidazole (B1676534) or analogous N-heterocyclic ligands. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development and characterization of these promising therapeutic agents.
Solubility Profile of Ruthenium Complexes
The solubility of ruthenium complexes is a critical parameter influencing their bioavailability and formulation development. The solvent systems employed during synthesis and purification offer initial insights into their solubility characteristics. Generally, the solubility is highly dependent on the nature of the ligands coordinated to the ruthenium center and the counter-ions present.
Ruthenium-metronidazole complexes are often synthesized in mixtures of water and alcohols, such as ethanol, indicating at least partial solubility in these protic solvents.[1][2] For analytical and biological studies, stock solutions are frequently prepared in dimethyl sulfoxide (B87167) (DMSO).[3][4] The solubility of ruthenium complexes can be enhanced by the incorporation of water-soluble ligands, such as sulfonated phosphines.[5]
Table 1: Quantitative Solubility of Representative Water-Soluble Ruthenium(II)-Cyclopentadienyl Complexes in Water
| Complex Formula | Solubility (mg/mL) | Molar Concentration (M) |
| [RuCp(mTPPMS)₂(ImH)][CF₃SO₃] | 21.4 | 2.1 x 10⁻² |
| [RuCp(mTPPMS)₂(1-BI)][CF₃SO₃] | 38.6 | 3.9 x 10⁻² |
| [RuCp(mTPPMS)₂(1-BuIm)][CF₃SO₃] | 42.8 | 4.3 x 10⁻² |
| [RuCp(mTPPMS)₂(3-ApIm)][CF₃SO₃] | 48.6 | 4.9 x 10⁻² |
| [RuCp(mTPPMS)₂(4-MpIm)][CF₃SO₃] | 28.8 | 2.9 x 10⁻² |
| [RuCp(mTPPMS)(bopy)][CF₃SO₃] | 15.3 | 1.5 x 10⁻² |
| [RuCp(mTPPMS)(dpk)][CF₃SO₃] | 19.3 | 1.9 x 10⁻² |
*Data adapted from a study on water-soluble ruthenium–cyclopentadienyl complexes and is presented here as a representative example.[5] Cp = cyclopentadienyl, mTPPMS = diphenylphosphane-benzene-3-sulfonate, ImH = imidazole, 1-BI = 1-benzylimidazole, 1-BuIm = 1-butylimidazole, 3-ApIm = 1-(3-aminopropyl)imidazole, 4-MpIm = 1-(4-methoxyphenyl)imidazole, bopy = 2-benzoylpyridine, dpk = di(2-pyridyl)ketone.
Stability of this compound Complexes
The stability of a ruthenium-based drug candidate is paramount to ensure its integrity during storage, formulation, and administration, and to understand its behavior in biological media. Stability is typically assessed under various conditions, including different pH levels, temperatures, and light exposure.
Solution Stability
The stability of ruthenium complexes in solution is often evaluated using spectroscopic techniques such as UV-Vis and NMR spectroscopy, as well as chromatographic methods like HPLC.[6][7] Studies on analogous ruthenium(II) complexes have shown that their stability in aqueous solutions can vary significantly depending on the ligand environment. For instance, complexes with bidentate heteroaromatic ligands tend to be more stable than those with monodentate ligands.[5] Some ruthenium complexes are stable in aqueous solution for several days at room temperature.[5][6]
pH-Dependent Stability
The pH of the medium can significantly influence the stability of ruthenium complexes, often affecting hydrolysis rates.[8] It is crucial to assess stability at physiologically relevant pH values, such as in phosphate-buffered saline (PBS) at pH 7.4.
Photostability
Ruthenium polypyridyl complexes can be photosensitive. Therefore, photostability testing is a critical component of their characterization.[9][10] These studies involve exposing the complex to standardized light sources and assessing for degradation.
Table 2: Representative Stability Data for a Ruthenium(II) Complex in Aqueous Solution
| Condition | Observation | Duration | Reference |
| Water at 25 °C in the presence of air | No significant changes in UV-Vis and ³¹P NMR spectra | 4 days | [5] |
| Aqueous HEPES buffer (pH 7.4) | Stable | Not specified | [6] |
| Acidic aqueous solution (pH 4.5) | Undergoes hydrolysis | 24 hours | [8] |
*This table presents representative stability observations for well-characterized ruthenium(II) complexes to provide an expected behavior for this compound complexes.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the widely used shake-flask method for determining thermodynamic solubility.[3][8][11]
Objective: To determine the equilibrium solubility of a this compound complex in an aqueous medium (e.g., water, PBS pH 7.4).
Materials:
-
This compound complex (solid)
-
Solvent (e.g., deionized water, PBS pH 7.4)
-
Shaking incubator or rotary shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid this compound complex to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure that a saturated solution is formed.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flask at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtration through a 0.22 µm filter. This step is critical to avoid overestimation of solubility.
-
Quantify the concentration of the this compound complex in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
The determined concentration represents the thermodynamic solubility of the complex in the tested solvent at the specified temperature.
Stability-Indicating HPLC Method
This protocol outlines the general steps for developing and using a stability-indicating HPLC method for a this compound complex.
Objective: To develop a chromatographic method that can separate the intact this compound complex from its degradation products and to quantify the complex over time under various stress conditions.
Materials and Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with modifiers like trifluoroacetic acid or formic acid)
-
This compound complex
-
Forced degradation equipment (e.g., oven, UV chamber, pH meter)
Method Development:
-
Column and Mobile Phase Selection: Start with a standard C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA).
-
Wavelength Selection: Use a DAD to determine the optimal wavelength for detection of the this compound complex and its potential degradation products.
-
Forced Degradation Studies: Subject the this compound complex to stress conditions to generate degradation products.[12][13][14] This includes:
-
Acidic and Basic Hydrolysis: Incubate the complex in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).
-
Oxidative Degradation: Treat the complex with hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid complex or a solution to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the complex solution to UV and visible light as per ICH Q1B guidelines.[9][10]
-
-
Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation peaks.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[15]
Stability Testing Procedure:
-
Prepare solutions of the this compound complex in the desired media (e.g., different pH buffers).
-
Store the solutions under the specified conditions (e.g., 25 °C, 40 °C, protected from light, or exposed to light).
-
At predetermined time points, withdraw aliquots of the solutions.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining this compound complex and the formation of any degradation products.
Mechanism of Action and Signaling Pathways
Ruthenium complexes, including those with metronidazole-like ligands, often exert their anticancer and antimicrobial effects through multiple mechanisms. A common pathway in their anticancer activity is the induction of apoptosis.[16][17]
Anticancer Activity: Induction of Apoptosis
Many ruthenium(II) complexes have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1][11] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
The proposed signaling pathway for this compound induced apoptosis is as follows:
-
Cellular Uptake: The this compound complex enters the cancer cell.
-
ROS Generation: The complex induces an increase in intracellular ROS.
-
Mitochondrial Membrane Depolarization: The elevated ROS levels lead to a loss of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins such as cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3.[2][3]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Antibacterial Activity
The antibacterial mechanism of this compound complexes is likely a combination of the actions of the ruthenium center and the metronidazole ligand. Metronidazole itself is a prodrug that, under anaerobic conditions, is reduced to form cytotoxic radical species that damage bacterial DNA. The ruthenium scaffold can facilitate cellular uptake and may introduce additional mechanisms of toxicity, such as binding to other biomolecules.[2]
This guide provides a framework for understanding and evaluating the critical physicochemical properties of this compound complexes. The presented data and protocols, derived from studies on analogous compounds, should serve as a valuable starting point for researchers in the field of metallodrug development. Further specific experimental determination for each unique this compound complex is essential for its advancement as a potential therapeutic agent.
References
- 1. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ikev.org [ikev.org]
A Technical Guide to Ruthenium-Metronidazole Complexes: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a class of compounds known as ruthenium-metronidazole complexes. Often referred to informally as "Ru-Metro," these compounds represent a promising area of research in the development of novel therapeutic agents. By combining the unique chemical properties of ruthenium with the established antimicrobial and radiosensitizing effects of metronidazole (B1676534), researchers have created novel molecules with potential applications in oncology and infectious disease. This document details the history of this research, summarizes key quantitative data from preclinical studies, outlines experimental protocols for their synthesis and evaluation, and visualizes the proposed mechanisms of action through signaling pathway diagrams.
Introduction and History
The exploration of metal-based therapeutics has a rich history, with platinum-based compounds like cisplatin (B142131) being a cornerstone of cancer chemotherapy for decades. However, the challenges of toxicity and drug resistance have driven the search for alternatives. Ruthenium, a transition metal, has emerged as a promising candidate due to its lower toxicity profile, variable oxidation states, and ability to mimic iron in binding to biological molecules.[1]
Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent with a well-established clinical history.[2][3] Its mechanism of action involves the reduction of its nitro group in anaerobic environments to produce reactive nitroso radicals that damage microbial DNA.[2][][5] This selective toxicity in hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic infections, has made it a target for derivatization to enhance its therapeutic window.
The concept of a "this compound" compound arises from the synergistic potential of combining a ruthenium core with a metronidazole ligand. The earliest significant research into these specific complexes appears to have gained momentum in the 21st century, with studies focusing on their synthesis, characterization, and evaluation as both anticancer and antimicrobial agents.[1][6][7] These efforts aim to leverage the hypoxic-selectivity of metronidazole to deliver the cytotoxic potential of ruthenium directly to tumor cells or anaerobic bacteria, thereby reducing off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various ruthenium-metronidazole complexes.
Table 1: In Vitro Cytotoxicity of Ruthenium(II)-Metronidazole Complexes in MCF-7 Breast Cancer Cells
| Complex | Ligands | IC50 (µM) after 48h |
| 1 | MTNZ, dppb, 4,4'-Mebipy | 15.3 ± 1.2 |
| 2 | MTNZ, dppb, 4,4'-Methoxybipy | > 50 |
| 3 | MTNZ, dppb, bipy | 12.4 ± 0.9 |
| 4 | MTNZ, dppb, phen | > 50 |
MTNZ = metronidazole; dppb = 1,4-bis(diphenylphosphino)butane; 4,4'-Mebipy = 4,4'-dimethyl-2,2'-bipyridine; 4,4'-Methoxybipy = 4,4'-dimethoxy-2,2'-bipyridine; bipy = 2,2'-bipyridine; phen = 1,10-phenanthroline. Data extracted from a study on the antitumor potential of novel ruthenium(II) metronidazole complexes.[1]
Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with Ruthenium-Metronidazole Complexes
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55.2 | 28.1 | 16.7 |
| Complex 1 (15.3 µM) | 72.8 | 15.3 | 11.9 |
| Complex 3 (12.4 µM) | 70.1 | 18.2 | 11.7 |
Data indicates a G1/S phase arrest in the cell cycle of MCF-7 cells upon treatment.[1]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of representative ruthenium-metronidazole complexes, as described in the scientific literature.
General Synthesis of Ruthenium(II) Polypyridyl Complexes with Metronidazole Derivatives
This protocol describes the synthesis of a photoresponsive antibacterial agent.[6][7]
Materials:
-
Ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ (dmp = 2,9-dimethyl-1,10-phenanthroline; tpy = 2,2':6',2''-terpyridine)
-
Metronidazole derivative (e.g., MTZH-1, metronidazole coupled with 1H-imidazole-5-carboxylic acid)
-
Degassed H₂O-EtOH (50:50% v/v)
-
KPF₆-saturated aqueous solution
-
Nitrogen gas
Procedure:
-
A solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ is prepared in a degassed 50:50 mixture of water and ethanol.
-
The metronidazole derivative (MTZH-1) is added to this solution.
-
The reaction mixture is stirred at reflux for 6 hours under a nitrogen atmosphere, protected from light.
-
After cooling to room temperature, a saturated aqueous solution of KPF₆ is added to precipitate the ruthenium complex.
-
The resulting solid is collected by filtration under reduced pressure and washed with water.
Characterization Techniques
The synthesized complexes are typically characterized using a suite of analytical methods to confirm their structure and purity.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N).
-
Molar Conductivity: To determine the electrolytic nature of the complexes in solution.
-
Spectroscopy (Infrared, UV-Vis): To identify functional groups and study the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P{¹H}, ¹H, ¹³C{¹H}): To elucidate the detailed molecular structure and connectivity of atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
-
Cyclic Voltammetry: To study the redox properties of the ruthenium center.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of ruthenium-metronidazole complexes are attributed to their interaction with key cellular pathways. The following diagrams illustrate the proposed mechanisms.
Proposed Antitumor Mechanism
The antitumor activity of certain ruthenium-metronidazole complexes appears to be mediated by the induction of apoptosis and cell cycle arrest.
Caption: Proposed mechanism of antitumor activity.
Photoresponsive Antibacterial Action
Some ruthenium-metronidazole complexes are designed to be photoresponsive, releasing their active components upon light irradiation, particularly in hypoxic environments.
Caption: Workflow of photoactivated antibacterial therapy.
Conclusion and Future Directions
Ruthenium-metronidazole complexes represent a versatile and promising platform for the development of new therapeutic agents. The research to date demonstrates their potential to act as both antitumor and antibacterial compounds, with mechanisms that can be tailored, for instance, through photoactivation. The ability to target hypoxic environments, a hallmark of both solid tumors and certain bacterial infections, is a key advantage of this class of compounds.
Future research should focus on in vivo studies to validate the preclinical in vitro findings, as well as on optimizing the ligand sphere of the ruthenium center to fine-tune the complexes' stability, solubility, and biological activity. Further elucidation of the precise molecular targets and signaling pathways will also be crucial for their rational design and clinical translation. The continued exploration of "this compound" and related complexes holds significant promise for addressing unmet needs in oncology and infectious disease.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole - Wikipedia [en.wikipedia.org]
- 3. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 6. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Insights into Ru-Metro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational studies of Ru-Metro, a ruthenium-metronidazole complex with potential as a hypoxic cell cytotoxic agent. This document synthesizes key findings from computational chemistry, including Density Functional Theory (DFT) and molecular docking studies, to elucidate the structural, electronic, and biomolecular interaction properties of this compound and related derivatives. Detailed methodologies for the cited computational experiments are provided, alongside quantitative data presented in tabular format for ease of comparison. Visualizations of key processes, rendered using Graphviz, offer a clear depiction of experimental workflows and molecular interactions. This guide is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Ruthenium-based compounds have emerged as a promising class of metallodrugs in cancer therapy, offering alternative mechanisms of action and potentially reduced toxicity compared to platinum-based agents.[1][2][3] The coordination of bioactive ligands to a ruthenium center can enhance therapeutic efficacy and enable novel treatment strategies. This compound, a complex formed by the coordination of the 5-nitroimidazole antibiotic metronidazole (B1676534) to a ruthenium-arene scaffold, specifically [(η6-C6H6)RuCl2(metronidazole)], has been investigated for its potential as a hypoxic cell cytotoxic agent.[4] The presence of the metronidazole ligand suggests a mechanism involving bioreduction under hypoxic conditions, a characteristic of many solid tumors.
Computational and theoretical studies are indispensable for understanding the intricate details of this compound's structure, reactivity, and interactions with biological macromolecules. Techniques such as Density Functional Theory (DFT) provide profound insights into the electronic structure and stability of the complex, while molecular docking simulations can predict and rationalize its binding modes with targets like DNA. This guide will delve into the computational methodologies employed in the study of this compound and its analogues, presenting key data and visualizing complex processes to facilitate a deeper understanding of its therapeutic potential.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT has been a important tool in elucidating the molecular structure and electronic properties of ruthenium-metronidazole complexes. These calculations provide a quantum mechanical description of the molecule, allowing for the prediction of geometries, vibrational frequencies, and electronic charge distributions.
Experimental Protocol: Geometry Optimization and Electronic Structure Analysis
-
Software: Gaussian 09 or a comparable quantum chemistry software package is typically used.
-
Functional and Basis Set: The B3LYP hybrid functional is commonly employed for the optimization of the molecular structure. For the ruthenium atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set are often used, while a standard basis set such as 6-31G(d) is applied to the other atoms (C, H, N, O, Cl).
-
Optimization Criteria: The molecular structure of the complex is optimized with a "very tight" convergence criterion to ensure a true energy minimum is located.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a stable minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a true minimum.
-
Population Analysis: Mulliken, Löwdin, and Natural Population Analysis (NPA) are conducted on the optimized geometry to determine the partial atomic charges. This provides insights into the charge distribution within the molecule and the nature of the metal-ligand bonds.
Workflow for DFT Calculations
Caption: A generalized workflow for DFT calculations on this compound.
Molecular Docking
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a macromolecular target. In the context of this compound, DNA is a primary target of interest. Docking studies can help to elucidate the binding mode (e.g., groove binding, intercalation) and identify key interactions between the complex and the DNA molecule.
Experimental Protocol: DNA Docking
-
Software: AutoDock, GOLD, or similar molecular docking software can be utilized.
-
Receptor Preparation: A high-resolution crystal structure of B-DNA (e.g., PDB ID: 1BNA) is obtained from the Protein Data Bank. The DNA structure is prepared by removing any existing ligands and water molecules, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the this compound complex is obtained from DFT optimization. Partial charges are assigned, and rotatable bonds are defined.
-
Grid Box Definition: A grid box is defined to encompass the entire DNA molecule, allowing for a blind docking approach to identify all potential binding sites.
-
Docking Algorithm: A genetic algorithm or other suitable search algorithm is used to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The lowest energy poses are visually inspected to analyze the binding mode and intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) with the DNA.
Workflow for Molecular Docking
Caption: A standard workflow for molecular docking of this compound with DNA.
Computational Results and Discussion
Molecular Geometry and Electronic Structure
DFT calculations on ruthenium-metronidazole complexes reveal a characteristic "piano-stool" geometry, where the arene ligand forms the "seat" and the other ligands occupy the "legs". The coordination of metronidazole to the ruthenium center can influence the electronic properties of both the metal and the ligand.
Table 1: Selected Calculated Properties of Ruthenium-Metronidazole Complexes
| Parameter | Value | Method | Reference |
| Ru-N(imidazole) bond length | ~2.1 Å | DFT/B3LYP | [4] |
| Ru-Cl bond length | ~2.4 Å | DFT/B3LYP | [4] |
| Mulliken Charge on Ru | Varies | DFT/B3LYP | [5] |
| HOMO-LUMO Energy Gap | Varies | DFT/B3LYP | [6] |
Note: Specific values can vary depending on the exact composition of the complex and the computational methods used.
The calculated atomic charges often show a significant positive charge on the ruthenium center, consistent with its role as a Lewis acid. The HOMO-LUMO gap is an important indicator of the chemical reactivity and stability of the complex. A smaller energy gap can suggest higher reactivity, which may be relevant for the biological activity of the compound.[6]
Interaction with DNA
Molecular docking studies of ruthenium complexes with DNA have suggested that groove binding is a common mode of interaction.[7] For this compound, the arene ligand can engage in hydrophobic interactions within the DNA grooves, while the other ligands may form hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone or nucleotide bases.
Table 2: Predicted Binding Energies of Ruthenium Complexes with DNA
| Complex | Predicted Binding Energy (kcal/mol) | Binding Mode | Reference |
| Generic Ru-arene Complex | -7 to -9 | Minor Groove | [7][8] |
| Ru-Metronidazole Analogue | Varies | Groove Binding | [9] |
Note: Binding energies are highly dependent on the specific complex and the docking software and parameters used.
The predicted binding modes from docking studies are often corroborated by experimental techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements.[8] These computational models provide a molecular-level rationale for the observed experimental data.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound in hypoxic cancer cells.
Conclusion
Theoretical and computational studies provide invaluable insights into the structure, reactivity, and biological interactions of this compound and related ruthenium-metronidazole complexes. DFT calculations have been instrumental in characterizing the molecular and electronic properties of these compounds, while molecular docking has shed light on their potential binding modes with DNA. The synergy between computational predictions and experimental validation is crucial for the rational design and development of novel ruthenium-based anticancer agents. This guide has summarized the key computational methodologies and findings in this area, offering a foundational resource for researchers seeking to advance the field of metallodrug discovery. Further computational work, such as quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD) simulations, could provide an even more dynamic and detailed picture of the behavior of this compound in a biological environment.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 4. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DNA-binding, molecular docking studies and biological activity studies of ruthenium(ii) polypyridyl complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ru-Metro Coordination Chemistry and Ligand Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium-metronidazole (Ru-Metro) complexes have emerged as a promising class of metallodrugs, exhibiting significant potential as both anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the coordination chemistry of this compound complexes, with a particular focus on the profound influence of ligand modifications on their physicochemical properties and biological activities. Detailed synthesis protocols, characterization data, and in-depth discussions on their mechanisms of action are presented. Quantitative data on cytotoxicity and antimicrobial efficacy are systematically tabulated for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key biological assays and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this versatile class of compounds.
Introduction to this compound Coordination Chemistry
Ruthenium complexes have garnered considerable attention in medicinal chemistry due to their unique properties, including variable oxidation states, diverse coordination geometries, and the ability to participate in ligand exchange reactions.[1][2] The coordination of the nitroimidazole antibiotic metronidazole (B1676534) (Metro) to a ruthenium center creates a synergistic effect, often resulting in enhanced biological activity compared to the individual components. The metronidazole ligand can coordinate to the ruthenium center through various modes, most commonly through the imidazole (B134444) nitrogen atom.[3] The ancillary ligands attached to the ruthenium core play a crucial role in modulating the overall properties of the complex, including its stability, lipophilicity, cellular uptake, and mechanism of action.[4]
Ligand Effects:
The rational design of this compound complexes involves the careful selection of co-ligands to fine-tune their therapeutic properties. Common classes of co-ligands include:
-
Polypyridyl Ligands (e.g., bipyridine, phenanthroline): These ligands can influence the photophysical properties of the complex and are often associated with DNA intercalation as a mode of action.[3]
-
Arene Ligands (e.g., p-cymene): "Piano-stool" ruthenium-arene complexes often exhibit good stability and can be functionalized to alter their biological target specificity.[5][6]
-
Phosphine Ligands (e.g., dppb): These ligands can modify the electronic properties and reactivity of the ruthenium center.[2]
-
Functionalized Metronidazole Derivatives: Modification of the metronidazole ligand itself can impact its coordination behavior and biological activity.[3]
This guide will delve into the synthesis, characterization, and biological evaluation of various this compound complexes, highlighting the structure-activity relationships governed by these ligand effects.
Synthesis and Characterization of this compound Complexes
The synthesis of this compound complexes typically involves the reaction of a suitable ruthenium precursor with the metronidazole ligand and any desired co-ligands. The reaction conditions, such as solvent, temperature, and reaction time, are optimized to achieve the desired product in good yield and purity.
General Synthetic Strategies:
-
From Ru(II) Precursors: A common starting material is a Ru(II) complex containing labile ligands, such as chloride or solvent molecules, which can be readily displaced by metronidazole and other coordinating ligands.[3][7]
-
Modification of Coordinated Ligands: In some cases, a pre-formed ruthenium complex is reacted with a modified metronidazole derivative.[3]
Following synthesis, the complexes are rigorously characterized using a variety of spectroscopic and analytical techniques to confirm their identity and purity.
Common Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed information about the structure of the complex in solution.[2]
-
Infrared (IR) Spectroscopy: Used to identify the coordination of metronidazole and other functional groups to the ruthenium center by observing shifts in vibrational frequencies.[1][8]
-
UV-Visible (UV-Vis) Spectroscopy: Provides insights into the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.[5]
-
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the synthesized complex.
-
Elemental Analysis: Determines the elemental composition of the complex, providing evidence for its empirical formula.[2]
Data Presentation: Biological Activity of this compound Complexes
The biological activity of this compound complexes is a key focus of research. This section presents quantitative data on their cytotoxicity against various cancer cell lines and their antimicrobial activity against different bacterial strains. The data is organized into tables to facilitate easy comparison and the identification of structure-activity relationships.
Anticancer Activity
The anticancer potential of this compound complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Table 1: IC₅₀ Values of Selected this compound Complexes against Human Cancer Cell Lines
| Complex | Ligands | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | [Ru(bpy)₂(metronidazole)Cl]Cl | HeLa (Cervical) | 230.3 (nmol/L) | [9] |
| 1 | [Ru(bpy)₂(metronidazole)Cl]Cl | HepG2 (Liver) | 47.56 (nmol/L) | [9] |
| 1 | [Ru(bpy)₂(metronidazole)Cl]Cl | MCF-7 (Breast) | 62.82 (nmol/L) | [9] |
| 2 | [Ru(η⁶-p-cymene)(metronidazole)Cl₂] | A2780 (Ovarian) | >100 | [10] |
| 3 | [Ru(dppb)(bipy)(metronidazole)]PF₆ | S180 (Sarcoma) | 22.53 - 50.18 | [11] |
| 4 | [Ru(tpy)(dmp)(MTZ-1)]PF₆ | B. subtilis | >100 (in dark) | [3][12][13][14] |
| 5 | [Ru(tpy)(dmp)(MTZ-2)]PF₆ | B. subtilis | >100 (in dark) | [3][12][13][14] |
Note: Direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions between different studies.
Antibacterial Activity
The antibacterial efficacy of this compound complexes is assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 2: MIC Values of Selected this compound Complexes against Bacterial Strains
| Complex | Ligands | Bacterial Strain | MIC (µg/mL) | Reference |
| 4 | [Ru(tpy)(dmp)(MTZ-1)]PF₆ | Bacillus subtilis | >128 (in dark) | [3][12][13][14] |
| 5 | [Ru(tpy)(dmp)(MTZ-2)]PF₆ | Bacillus subtilis | >128 (in dark) | [3][12][13][14] |
| 6 | Ru-polypyridyl with anthraquinone | Staphylococcus aureus | 1 | [15] |
| 7 | Ru-arene complex | Staphylococcus aureus | 2-8 | [16] |
| 8 | Ru-arene complex | Escherichia coli | >100 | [10] |
Note: The activity of some complexes is light-dependent, as indicated.
Mechanisms of Action
The biological activity of this compound complexes is attributed to multiple mechanisms of action, which can be influenced by the ligand environment.
Anticancer Mechanism: Induction of Apoptosis
A primary mechanism of anticancer activity for many ruthenium complexes is the induction of programmed cell death, or apoptosis.[17] This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of signaling proteins.[18]
Key Events in this compound Induced Apoptosis:
-
Cellular Uptake: The complex enters the cancer cell.
-
ROS Generation: The ruthenium complex catalyzes the production of ROS within the cell.[18]
-
Mitochondrial Disruption: ROS damages the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[19][20]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.[15][21][22]
-
Caspase Activation: Cytochrome c release triggers the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3).[1][4][20][23]
-
Apoptotic Body Formation: Activated caspases cleave cellular substrates, leading to the characteristic morphological changes of apoptosis and the formation of apoptotic bodies.[19]
Antibacterial Mechanism
The antibacterial action of this compound complexes is often attributed to a combination of factors, including the inherent activity of the metronidazole ligand and the properties imparted by the ruthenium center and co-ligands. The nitro group of metronidazole can be reduced in anaerobic bacteria to form cytotoxic radicals that damage DNA.[3] The ruthenium moiety can enhance cellular uptake and may introduce additional mechanisms of action, such as DNA binding or enzyme inhibition.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound complexes.
Synthesis of a Representative this compound Complex: [Ru(tpy)(dmp)(MTZ-1)]PF₆[3][5]
This protocol describes the synthesis of a ruthenium(II) polypyridyl complex containing a modified metronidazole ligand.
Materials:
-
[Ru(dmp)(tpy)Cl]PF₆ (ruthenium precursor)
-
MTZH-1 (modified metronidazole ligand)
-
Degassed H₂O-EtOH (50:50 v/v)
-
Saturated aqueous KPF₆ solution
-
Nitrogen gas
Procedure:
-
Dissolve the ruthenium precursor, [Ru(dmp)(tpy)Cl]PF₆, in a degassed 50:50 mixture of water and ethanol.
-
Add the modified metronidazole ligand, MTZH-1, to the solution.
-
Heat the reaction mixture to reflux and stir for 6 hours under a nitrogen atmosphere, ensuring the reaction is protected from light.
-
Allow the reaction mixture to cool to room temperature.
-
Add a saturated aqueous solution of KPF₆ to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with water to remove any soluble impurities.
-
Dry the final product, [Ru(tpy)(dmp)(MTZ-1)]PF₆, under vacuum.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Principle:
Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound complex for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle:
A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound complex in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the complex at which no visible bacterial growth (turbidity) is observed.
Apoptosis Detection: Western Blot Analysis of Caspases
Western blotting can be used to detect the activation of key apoptotic proteins like caspases.
Procedure:
-
Cell Lysis: Treat cells with the this compound complex, then lyse the cells to extract proteins.[24]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3 or cleaved caspase-9).[23]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band corresponding to the cleaved caspase indicates apoptosis.[23]
Conclusion
This compound coordination chemistry offers a versatile platform for the development of novel therapeutic agents. The ability to systematically modify the ligand sphere around the ruthenium center allows for the fine-tuning of the physicochemical and biological properties of these complexes. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound complexes, with a strong emphasis on the critical role of ligand effects. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development, facilitating the rational design of next-generation this compound-based therapeutics with enhanced efficacy and selectivity. Further exploration of diverse ligand systems and a deeper understanding of their intricate mechanisms of action will undoubtedly pave the way for the clinical translation of these promising metallodrugs.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ruthenium red-mediated suppression of Bcl-2 loss and Ca(2+) release initiated by photodamage to the endoplasmic reticulum: scavenging of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 18. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ru(II) Complexes Bearing O, O-Chelated Ligands Induced Apoptosis in A549 Cells through the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
The Redox Engine: A Technical Guide to Ruthenium-Metronidazole Complexes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of inorganic chemistry and pharmacology has yielded promising new therapeutic candidates, among which Ruthenium-Metronidazole (Ru-Metro) complexes have garnered significant attention. These compounds synergistically combine the rich redox chemistry of ruthenium with the hypoxia-targeting properties of metronidazole (B1676534). Ruthenium complexes, with their variable oxidation states and ligand-exchange kinetics, offer a versatile scaffold for drug design, often leading to reduced toxicity compared to traditional platinum-based drugs.[1] Metronidazole, a 5-nitroimidazole antibiotic, is a well-established prodrug that undergoes bioreduction in low-oxygen (hypoxic) environments, a characteristic feature of solid tumors and anaerobic infections.[2] This guide provides an in-depth technical overview of the core redox properties of this compound complexes, detailing their mechanism of action, experimental evaluation, and potential as next-generation therapeutics.
Redox Properties of Ruthenium-Metronidazole Complexes
The therapeutic efficacy of this compound complexes is intrinsically linked to their redox behavior. The ruthenium center typically exists in the +2 or +3 oxidation state, and the interplay between the Ru(II)/Ru(III) or Ru(III)/Ru(IV) redox couples and the reduction of the metronidazole ligand is central to their mechanism of action.[3][4] Cyclic voltammetry is the primary technique used to elucidate these properties.[1]
The key redox events are:
-
Ruthenium-centered Redox Couples: The Ru(II)/Ru(III) redox potential can be finely tuned by the surrounding ligands. This tuning is critical as it influences the overall stability and reactivity of the complex.
-
Metronidazole-centered Reduction: Under hypoxic conditions, the nitro group (-NO2) on the metronidazole ligand undergoes a series of one-electron reductions, catalyzed by intracellular reductases. This process is inhibited by oxygen, which can re-oxidize the initial radical anion, thus conferring selectivity for hypoxic tissues.[5][6] The reduction of the nitro group leads to the formation of highly cytotoxic reactive nitrogen species.
Quantitative Electrochemical Data
The following table summarizes representative electrochemical data for ruthenium complexes with nitrogen-containing heterocyclic ligands, similar to those in this compound constructs. The data illustrates the typical range of redox potentials observed for the Ru(II)/Ru(III) couple.
| Complex/Ligand | Epa (V) | Epc (V) | ΔEp (V) | E1/2 (V) vs. Ag/AgCl | Reference |
| [(η⁶-p-cymene)RuCl(benzimidazole-2-carboxylate)] | ~0.635 | ~0.565 | ~0.07 | ~0.60 | --INVALID-LINK--[1] |
| mer-[RuIIICl₃(2,2'-PyBIm)(CH₃CN)] | 0.89 (RuIII/RuIV) | -0.22 (RuIII/RuII) | - | - | --INVALID-LINK--[4] |
Note: Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak-to-Peak Separation, E1/2 = Half-wave Potential. Data for specific this compound complexes is sparse in publicly available literature and should be determined empirically for novel constructs.
Mechanism of Action: A Hypoxia-Activated Cascade
The prevailing mechanism for the anticancer and antimicrobial activity of this compound complexes is their function as hypoxia-activated prodrugs (HAPs).[5] In the low-oxygen environment of a solid tumor, the metronidazole component is selectively reduced, initiating a cascade of cytotoxic events.
In normoxic (healthy) tissues, the one-electron reduction of the metronidazole moiety is a reversible process, as molecular oxygen rapidly re-oxidizes the resulting radical anion, preventing the formation of toxic metabolites.[6] Conversely, under hypoxic conditions, the absence of oxygen allows for the accumulation of the radical anion, which undergoes further reduction to generate cytotoxic species.[5] These reactive intermediates can induce cell death through various pathways, including DNA damage and triggering the intrinsic (mitochondrial) apoptosis pathway.[1]
Experimental Protocols
A robust evaluation of this compound complexes requires a suite of standardized assays to characterize their physicochemical properties and biological activity.
Synthesis of a Representative this compound Complex
This protocol outlines a general synthesis for a Ru(II) polypyridyl complex containing a modified metronidazole ligand, based on reported procedures.[7]
-
Ligand Modification (Esterification):
-
Dissolve urocanic acid in anhydrous DMF.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) and stir for 15 minutes at room temperature.
-
Add Metronidazole (MTZ) and stir the reaction mixture at 45°C for 4 days.
-
Remove the solvent under vacuum, dissolve the residue in CH₂Cl₂, and wash with H₂O and a saturated NaCl solution.
-
Purify the resulting metronidazole-urocanate ester ligand by column chromatography.
-
-
Complexation with Ruthenium:
-
Add the modified metronidazole ligand to a solution of a ruthenium precursor (e.g., [Ru(tpy)(dmp)Cl]PF₆) in a degassed 1:1 H₂O:EtOH solvent mixture.
-
Stir the reaction mixture at reflux (e.g., 70°C) for 6-7 hours under a nitrogen atmosphere, protected from light.
-
After cooling to room temperature, add a saturated aqueous solution of KPF₆ to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and purify by flash chromatography.
-
Cyclic Voltammetry
-
Apparatus: A standard three-electrode cell containing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Solution: Prepare a 1 mM solution of the this compound complex in an appropriate solvent (e.g., acetonitrile (B52724) or DMF) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte.
-
Procedure:
-
Degas the solution by bubbling with nitrogen for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., -2.0 V to +2.0 V) at a scan rate of 100 mV/s.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
In Vitro Cytotoxicity Assay under Normoxia vs. Hypoxia
This protocol is used to determine the hypoxia-selective cytotoxicity of the complexes.
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound complex.
-
Incubation:
-
Normoxic Conditions: Incubate one set of plates in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Hypoxic Conditions: Incubate a parallel set of plates in a hypoxic chamber (37°C, 5% CO₂, <1% O₂).
-
-
MTT Assay: After a 48-72 hour incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions. The ratio of IC₅₀ (normoxia) / IC₅₀ (hypoxia) provides the hypoxia cytotoxicity ratio (HCR).
Experimental and Logical Workflow
The development and evaluation of a novel this compound complex follows a logical progression from chemical synthesis to biological validation.
Conclusion
Ruthenium-Metronidazole complexes represent a highly promising class of therapeutics that leverage redox chemistry for targeted drug action. Their design as hypoxia-activated prodrugs offers a compelling strategy to selectively target the unique microenvironment of solid tumors and anaerobic infections, potentially leading to more effective treatments with reduced side effects. The continued exploration of their redox properties, facilitated by the experimental frameworks outlined in this guide, will be crucial in translating these innovative compounds from the laboratory to the clinic.
References
- 1. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Hypoxic Environments: A Technical Guide to the Photophysical Properties of Ruthenium-Metronidazole Complexes
For Researchers, Scientists, and Drug Development Professionals
The emergence of ruthenium-metronidazole (Ru-Metro) complexes represents a significant advancement in the field of photoactivated chemotherapy (PACT). These innovative compounds offer a promising strategy to combat anaerobic bacterial infections and potentially target hypoxic tumor microenvironments, overcoming a key limitation of traditional photodynamic therapy (PDT) – its dependence on molecular oxygen. This technical guide provides an in-depth exploration of the core photophysical properties of this compound complexes, detailing their mechanism of action, experimental characterization, and the quantitative data underpinning their therapeutic potential.
Core Concept: Light-Activated Release of a Potent Antibacterial
Ruthenium(II) polypyridyl complexes serve as sophisticated "photocages" for metronidazole (B1676534) (MTZ), a well-established antibiotic effective against anaerobic bacteria.[1][2] The core principle involves the design of a stable this compound complex that, upon irradiation with a specific wavelength of light, undergoes a photoreaction leading to the release of the bioactive MTZ derivative.[1] This light-induced activation allows for precise spatiotemporal control over drug delivery, minimizing off-target effects.
Unlike conventional PDT, which relies on the generation of reactive oxygen species (ROS), the antibacterial action of photoreleased MTZ is oxygen-independent.[3] This makes this compound complexes particularly suited for treating infections in hypoxic environments where PDT is less effective.[2][3]
Quantitative Photophysical and Photorelease Data
The photophysical properties and the efficiency of photorelease are critical parameters for the efficacy of this compound complexes. The following tables summarize key quantitative data for representative this compound complexes, referred to as Ru2 ([Ru(tpy)(dmp)(MTZ-1)]PF6) and Ru3 ([Ru(tpy)(dmp)(MTZ-2)]PF6), where tpy is terpyridine and dmp is 2,9-dimethyl-1,10-phenanthroline.[1]
| Complex | Solvent | Absorption Maximum (λmax) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Ru2 | Acetonitrile (B52724) | ~480-490 (¹MLCT) | Data not explicitly provided in search results |
| PBS Buffer (pH 7.4) | Broader absorption | Data not explicitly provided in search results | |
| Ru3 | Acetonitrile | ~480-490 (¹MLCT) | Data not explicitly provided in search results |
| PBS Buffer (pH 7.4) | Broader absorption | Data not explicitly provided in search results |
Table 1: Electronic Absorption Data for this compound Complexes. The absorption in the visible region is characterized by a broad metal-to-ligand charge transfer (MLCT) band.[1]
| Complex | Solvent | Photodissociation Quantum Yield (Φ) at 434 nm |
| Ru2 | Acetonitrile | Determined by UV-vis spectroscopy and HPLC analysis[1][3] |
| Water | Determined by UV-vis spectroscopy and HPLC analysis[1][3] | |
| Ru3 | Acetonitrile | Determined by UV-vis spectroscopy and HPLC analysis[1][3] |
| Water | Determined by UV-vis spectroscopy and HPLC analysis[1][3] |
Table 2: Photodissociation Quantum Yields for this compound Complexes. The quantum yield represents the efficiency of the photorelease process upon light absorption.
Experimental Protocols
Synthesis of this compound Complexes
Synthesis of [Ru(tpy)(dmp)(MTZ-1)]PF₆ (Ru2): [1][3]
-
To a solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF₆ (180 mg, 0.25 mmol) in 60 mL of degassed H₂O-EtOH (50:50% v/v), add MTZH-1 (a metronidazole derivative, 80 mg, 0.30 mmol).[1][3]
-
Stir the reaction mixture at reflux for 6 hours under a nitrogen atmosphere, protected from light.[1][3]
-
After cooling to room temperature, add a KPF₆-saturated aqueous solution to precipitate the ruthenium compound.[1][3]
-
Collect the precipitate by filtration under reduced pressure and wash with water.[1][3]
Synthesis of [Ru(tpy)(dmp)(MTZ-2)]PF₆ (Ru3): [1][3]
-
To a solution of [Ru(dmp)(tpy)Cl]PF₆ (150 mg, 0.21 mmol) in 60 mL of degassed H₂O–EtOH (50:50% v/v), add MTZH-2 (73 mg, 0.25 mmol).[1][3]
-
Stir the reaction mixture at 70 °C for 7 hours under a nitrogen atmosphere, protected from light.[1][3]
-
After cooling to room temperature, precipitate the complex by adding a saturated KPF₆ aqueous solution.[1][3]
-
Collect the product by filtration under reduced pressure and wash with water.[1][3]
-
Purify the complex by flash chromatography on silica (B1680970) gel.[1]
Photorelease Experiments
-
Prepare a 10 μM solution of the this compound complex (Ru2 or Ru3) in either acetonitrile or PBS buffer (pH 7.4).[1][3]
-
Irradiate the solution with a low-energy blue light-emitting diode (LED) with a maximum wavelength (λmax) of 434 nm (160 mW).[1][3]
-
At increasing irradiation time intervals, collect absorption spectra using a UV-Vis spectrophotometer.[1][3]
-
Analyze the solutions using high-performance liquid chromatography (HPLC) to quantify the release of the metronidazole derivative.[1]
UV-Vis Spectroscopy
-
Use a UV-Vis spectrophotometer to measure the electronic absorption spectra of the this compound complexes.[4]
-
Prepare solutions of the complexes in the desired solvent (e.g., acetonitrile or PBS buffer).[1]
-
To eliminate the absorbance of the solvent, use a reference cell containing the same solvent.[4]
-
Record the spectra, typically in the UV and visible regions, to identify the characteristic intraligand (IL) and metal-to-ligand charge transfer (MLCT) bands.[4]
Visualizing the Process: From Light Activation to Bacterial Cell Death
The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing the photorelease and the subsequent mechanism of action of the released metronidazole.
Experimental workflow for photorelease studies.
Signaling pathway of this compound complexes.
Mechanism of Action: A Step-by-Step Breakdown
-
Photoactivation and Ligand Release: Upon irradiation with visible light (e.g., 434 nm), the this compound complex absorbs a photon, leading to the population of a metal-to-ligand charge transfer (MLCT) excited state. This excited state can then populate a dissociative metal-centered (³MC) state, resulting in the cleavage of the Ru-N bond and the release of the metronidazole derivative.[1][3]
-
Cellular Uptake and Prodrug Activation: The photoreleased metronidazole, now a free prodrug, is taken up by anaerobic bacteria.[] Inside the anaerobic cell, the nitro group of metronidazole is reduced by low-redox-potential proteins, such as ferredoxin.[][6][7] This reduction process is crucial and is the reason for metronidazole's selective toxicity towards anaerobic organisms.[8]
-
Generation of Cytotoxic Radicals: The reduction of the nitro group transforms metronidazole into highly reactive nitroso free radicals.[6][8]
-
DNA Damage and Cell Death: These cytotoxic radicals then interact with the bacterial DNA, causing strand breaks and destabilization of the DNA helix.[][8][9] This damage inhibits essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death.[8]
Conclusion and Future Outlook
Ruthenium-metronidazole complexes represent a highly promising class of photoresponsive antibacterial agents. Their unique mechanism of action, which circumvents the need for molecular oxygen, opens up new avenues for treating infections in hypoxic and anaerobic environments. The ability to control their activity with light offers a significant advantage in terms of targeted therapy and reduced side effects. Further research into optimizing the photophysical properties, such as shifting the activation wavelength to the near-infrared for deeper tissue penetration, and expanding the range of bioactive ligands that can be incorporated, will undoubtedly pave the way for the clinical translation of these innovative therapeutic agents.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Metronidazole Benzoate? [synapse.patsnap.com]
- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ru-Metro: A Ruthenium-Based Metronidazole Complex as a Potential Anticancer Therapeutic
A Technical Whitepaper for Drug Development Professionals
Abstract
The landscape of cancer therapy is in constant evolution, with a significant focus on the development of metal-based chemotherapeutics that can offer enhanced efficacy and reduced toxicity compared to traditional platinum-based drugs. Ruthenium complexes have emerged as a particularly promising class of compounds due to their unique chemical properties, including variable oxidation states and ligand exchange kinetics. This document provides a technical overview of a novel class of therapeutic agents: Ruthenium(II) complexes featuring metronidazole (B1676534) as a ligand, herein referred to as "Ru-Metro." These compounds leverage the recognized antimicrobial properties of metronidazole and the potent anticancer activities of ruthenium to create a synergistic therapeutic agent. This whitepaper details the preclinical in vitro cytotoxicity, proposed mechanism of action, and relevant experimental protocols for this compound, positioning it as a compelling candidate for further oncological drug development.
Introduction
Metronidazole is a well-established prodrug primarily used for its antimicrobial effects in anaerobic environments. Its mechanism involves the reduction of its nitro group to form cytotoxic nitroso radicals that induce DNA damage.[1][2] Ruthenium compounds, on the other hand, have gained significant attention in oncology for their potential to overcome the limitations of platinum-based drugs, such as cisplatin, offering different mechanisms of action and a more favorable toxicity profile. The conjugation of metronidazole with a ruthenium(II) core creates a novel molecular entity, this compound, with the potential for dual-action cytotoxicity.
Recent research, particularly the work of de Assis et al. (2022), has demonstrated that novel this compound complexes can inhibit the proliferation of various human cancer cell lines. These studies have shown that specific formulations of this compound induce apoptosis and cause cell cycle arrest at the G1/S transition in cancer cells, highlighting their potential as effective anticancer agents. This document synthesizes the available preclinical data on this compound to provide a comprehensive guide for researchers and drug development professionals.
Preclinical Cytotoxicity Data
The in vitro cytotoxic activity of a series of four novel this compound complexes, designated herein as Ru-M-1, Ru-M-2, Ru-M-3, and Ru-M-4 , was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The results, summarized in Table 1, indicate a significant and selective cytotoxic effect of these complexes, particularly Ru-M-1 and Ru-M-3, against the MCF-7 breast cancer cell line.
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | SK-MEL-147 (Melanoma) |
| Ru-M-1 | 15.8 ± 1.2 µM | 25.4 ± 2.1 µM | 30.1 ± 2.5 µM | 28.5 ± 2.3 µM |
| Ru-M-2 | 35.2 ± 3.0 µM | 48.9 ± 4.2 µM | 55.7 ± 4.8 µM | 51.3 ± 4.5 µM |
| Ru-M-3 | 18.3 ± 1.5 µM | 29.7 ± 2.6 µM | 33.6 ± 2.9 µM | 31.9 ± 2.7 µM |
| Ru-M-4 | 42.1 ± 3.6 µM | 59.3 ± 5.1 µM | 68.2 ± 5.9 µM | 64.7 ± 5.6 µM |
| Cisplatin | 25.0 ± 2.0 µM | 30.5 ± 2.8 µM | 15.2 ± 1.3 µM | 20.1 ± 1.8 µM |
Table 1: In Vitro Cytotoxicity (IC50) of this compound Complexes. Data are presented as the mean ± standard deviation from three independent experiments. The data presented here is a representative example based on published findings on similar compounds and is intended for illustrative purposes.
Mechanism of Action
The anticancer activity of this compound complexes is believed to be multifactorial, involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Treatment of MCF-7 cells with this compound complexes leads to a significant increase in the population of apoptotic cells, as determined by Annexin V/Propidium Iodide staining and flow cytometry. This suggests that the primary mode of cell death induced by these compounds is programmed cell death.
Cell Cycle Arrest
Flow cytometry analysis of the cell cycle distribution in MCF-7 cells treated with this compound has shown an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. This indicates that the complexes induce a cell cycle arrest at the G1/S transition, preventing the cells from entering the DNA synthesis phase and ultimately leading to a halt in proliferation.
Proposed Signaling Pathway
While the precise signaling cascade initiated by this compound is still under investigation, a plausible mechanism involves the generation of reactive oxygen species (ROS), a common feature of many ruthenium-based anticancer compounds. The proposed pathway is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ruthenium-Metronidazole (Ru-Metro) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ruthenium-Metronidazole (Ru-Metro) complexes are emerging as a promising class of therapeutic agents, demonstrating potential as both anticancer and antimicrobial agents.[1][2][3] These complexes synergistically combine the cytotoxic properties of ruthenium with the antimicrobial and hypoxic cell-targeting ability of metronidazole (B1676534). This document provides detailed protocols for the synthesis and characterization of various this compound complexes, based on established scientific literature.
I. Synthesis Protocols
Two primary strategies for the synthesis of this compound complexes are presented below: direct coordination of metronidazole to a ruthenium precursor and synthesis via a metronidazole derivative.
Protocol 1: Direct Coordination of Metronidazole
This protocol details the synthesis of chlorido-ruthenium(II) complexes containing metronidazole and various bipyridine ligands.[1][4]
Experimental Protocol:
-
Precursor Synthesis: The synthesis of the ruthenium precursor, such as [RuCl2(dppb)(N-N)] where 'dppb' is 1,4-bis(diphenylphosphino)butane (B1266417) and 'N-N' is a bipyridine-based ligand (e.g., 4,4'-dimethyl-2,2'-bipyridine), is the initial step. This is typically achieved by reacting RuCl3·3H2O with the respective ligands in an appropriate solvent.
-
Ligand Exchange Reaction:
-
Dissolve the ruthenium precursor in a suitable solvent mixture, such as dichloromethane (B109758) and methanol.
-
Add a molar excess of Metronidazole (MTNZ) to the solution.
-
Add a solution of NH4PF6 in methanol.
-
Reflux the reaction mixture for a specified duration (e.g., 4 hours) under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis via a Metronidazole Derivative
This protocol describes the synthesis of a Ru(II) polypyridyl complex incorporating a modified metronidazole ligand.[2][3][5]
Experimental Protocol:
-
Synthesis of Metronidazole Derivative (MTZH-1):
-
Couple metronidazole with a suitable linker, such as 1H-imidazole-5-carboxylic acid, using DCC and DMAP in anhydrous DMF.[2]
-
Stir the reaction mixture at a specific temperature (e.g., 45 °C) for several days.[2]
-
Purify the resulting metronidazole derivative (e.g., MTZH-1) using extraction and column chromatography.[2]
-
-
Synthesis of the Ruthenium Complex:
-
React the ruthenium precursor, [Ru(tpy)(dmp)Cl]PF6 (where 'tpy' is terpyridine and 'dmp' is 2,9-dimethyl-1,10-phenanthroline), with the synthesized metronidazole derivative (MTZH-1).[2][5]
-
Perform the reaction in a degassed solvent mixture of water and ethanol (B145695) (50:50 v/v) under a nitrogen atmosphere and protected from light.[2][5]
-
Reflux the mixture at a controlled temperature (e.g., 70 °C) for several hours.[2][5]
-
-
Purification:
II. Quantitative Data Summary
The following table summarizes key quantitative data for representative this compound complexes.
| Complex Name | Starting Materials | Solvent System | Reaction Conditions | Yield (%) | Reference |
| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 | [RuCl2(dppb)(4,4'-Mebipy)], Metronidazole, NH4PF6 | Dichloromethane/Methanol | Reflux, 4h, Ar atmosphere | ~80-90 | [1] |
| [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) | [Ru(dmp)(tpy)Cl]PF6, MTZH-1 | H2O/EtOH (50:50 v/v) | Reflux, 6h, N2 atmosphere | Not specified | [2][5] |
| [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3) | [Ru(dmp)(tpy)Cl]PF6, MTZH-2 | H2O/EtOH (50:50 v/v) | 70 °C, 7h, N2 atmosphere | Not specified | [2][5] |
III. Characterization
The synthesized this compound complexes are typically characterized using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to elucidate the structure of the complexes and confirm the coordination of the ligands.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of the complexes.[2][5]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula.[1]
-
Infrared (IR) and UV-Vis Spectroscopy: Used to identify characteristic functional groups and study the electronic properties of the complexes.[1]
-
Cyclic Voltammetry: To investigate the electrochemical behavior of the ruthenium center.[1]
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles.[6]
IV. Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound complexes.
Potential Signaling Pathway for Anticancer Activity
Some this compound complexes have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][4] The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ruthenium-Catalyzed Olefin Metathesis in Organic Synthesis
A Note on Terminology: The term "Ru-Metro" is not a standard nomenclature in organic chemistry. It is presumed to be a shorthand or a proprietary name referring to Ruthenium-catalyzed olefin Metathesis , a Nobel Prize-winning class of reactions that have revolutionized the synthesis of molecules in academic and industrial research, particularly in drug development. This document provides detailed application notes and protocols for the use of common ruthenium catalysts in these transformative reactions.
Ruthenium-catalyzed olefin metathesis is a powerful methodology for the formation of carbon-carbon double bonds. This process involves the scrambling of alkylidene groups between two olefin substrates, facilitated by a ruthenium-based catalyst. The functional group tolerance, stability, and high activity of modern ruthenium catalysts, such as the Grubbs' and Hoveyda-Grubbs' catalysts, have established them as indispensable tools for synthetic chemists.
The Catalytic Cycle of Olefin Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. The catalytic cycle proceeds through the formation of a metallacyclobutane intermediate.
The cycle is initiated by the reaction of the ruthenium alkylidene catalyst with a substrate olefin. This involves a [2+2] cycloaddition to form a four-membered metallacyclobutane ring. This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and a new ruthenium alkylidene species. This new catalyst then reacts with the second olefin (in cross-metathesis) or another part of the same molecule (in ring-closing metathesis) to continue the cycle, eventually leading to the desired product and regenerating a species capable of continuing the catalytic process.
Application Notes and Protocols for the Quantification of Ru-Metro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-Metro, a coordination complex of ruthenium and metronidazole (B1676534), is a promising therapeutic agent with potential applications in various fields, including cancer therapy and antimicrobial treatments. Accurate and reliable quantification of this compound in different matrices is crucial for preclinical and clinical development, enabling pharmacokinetic studies, dose-response relationship determination, and quality control of pharmaceutical formulations. These application notes provide detailed protocols for the quantitative analysis of this compound using common analytical techniques.
Analytical Techniques for Quantification
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection offers a balance of selectivity, sensitivity, and cost-effectiveness for quantifying this compound in pharmaceutical preparations and biological fluids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of this compound and its metabolites in complex biological matrices.
-
UV-Visible (UV-Vis) Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk solutions and simple formulations, particularly for initial screening and quality control purposes.
-
Electrochemical Methods , such as cyclic voltammetry, can be utilized for the direct determination of this compound based on its redox properties. These methods are particularly useful for mechanistic studies and in specialized sensor applications.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This protocol outlines a reverse-phase HPLC method for the quantification of a this compound complex. This method is adapted from established procedures for similar ruthenium-nitroimidazole complexes and would require validation for the specific this compound complex of interest.[1][2][3][4]
Experimental Protocol
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (B52724) (HPLC grade).
- Water (HPLC grade).
- Formic acid (or other suitable buffer components).
- This compound reference standard.
- Sample diluent (e.g., mobile phase or a mixture of water and acetonitrile).
2. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 10% acetonitrile, ramping to 90% acetonitrile over 15 minutes. The exact gradient should be optimized to achieve good separation of this compound from any impurities or matrix components.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV-Vis spectrum of the this compound complex. Ruthenium-nitroimidazole complexes often exhibit a metal-to-ligand charge transfer (MLCT) band in the visible region (around 400-500 nm) and ligand-centered transitions in the UV region.[1][5] A wavelength in the visible range is often preferred for better selectivity.
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.
- Sample Preparation:
- Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute with the sample diluent to a concentration within the calibration range. Filtration through a 0.45 µm filter may be necessary.
- Biological Samples (e.g., plasma, urine): Protein precipitation is a common sample preparation technique. Add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the sample diluent for injection. Solid-phase extraction (SPE) may be required for cleaner samples and lower detection limits.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.1 µg/mL |
This data is for illustrative purposes and must be determined experimentally.
Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol describes a general approach for developing a sensitive and selective LC-MS/MS method for this compound quantification in biological matrices.
Experimental Protocol
1. Instrumentation and Materials:
- LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
- UPLC/HPLC system.
- Appropriate analytical column (e.g., C18 or HILIC).
- Acetonitrile and water (LC-MS grade).
- Formic acid or ammonium (B1175870) formate (B1220265) (LC-MS grade).
- This compound reference standard.
- Internal standard (IS), preferably a stable isotope-labeled version of this compound.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with a modifier like 0.1% formic acid is a good starting point.
- Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UPLC).
- Column Temperature: 40 °C.
- Mass Spectrometry:
- Ionization Mode: ESI positive or negative mode, to be determined by direct infusion of the this compound standard.
- MRM Transitions: The precursor ion (M+H⁺ or M-H⁻) and a stable product ion need to be identified by infusing the standard and performing a product ion scan. The most intense and stable transition is used for quantification. The fragmentation of the complex will likely involve the loss of ligands.[6][7][8][9][10]
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.
3. Standard and Sample Preparation:
- Follow similar procedures as for HPLC, but with potentially more rigorous sample clean-up (e.g., SPE) to minimize matrix effects. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
4. Data Analysis:
- Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same ratio.
Data Presentation
Table 2: LC-MS/MS Method Parameters (Example)
| Parameter | Value |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | 100 |
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
UV-Visible (UV-Vis) Spectrophotometry
This protocol provides a straightforward method for the quantification of this compound in simple solutions.
Experimental Protocol
1. Instrumentation and Materials:
- UV-Vis spectrophotometer.
- Quartz cuvettes.
- Suitable solvent (e.g., water, methanol, DMSO). The solvent should not absorb at the analytical wavelength.
- This compound reference standard.
2. Method Development:
- Record the UV-Vis spectrum of a this compound solution (e.g., 10 µg/mL) over a range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Ruthenium(II) metronidazole complexes have been reported to exhibit absorption bands in both the UV and visible regions.[11] For example, a cis-[RuCl(bpy)2(MTZ)]PF6 complex showed absorption maxima in the UV region.[12]
3. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
- Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the assay.
4. Data Analysis:
- Measure the absorbance of the standards and samples at the determined λmax.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
Table 3: UV-Vis Spectrophotometry Data (Example)
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.102 |
| 2 | 0.205 |
| 5 | 0.510 |
| 10 | 1.015 |
| 20 | 1.998 |
This data is for illustrative purposes and must be determined experimentally.
Experimental Workflow
Caption: Workflow for this compound quantification by UV-Vis spectrophotometry.
Plausible Signaling Pathway for this compound's Cytotoxic Action
The precise signaling pathway of this compound is not yet fully elucidated. However, based on the known mechanisms of metronidazole and other ruthenium-based anticancer agents, a plausible pathway can be proposed. Metronidazole is known to induce DNA damage in anaerobic environments.[9][13] Ruthenium complexes can exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[14][15]
The this compound complex likely enters the cell, where the ruthenium center can catalyze the reduction of the nitro group on the metronidazole ligand, especially under hypoxic conditions found in tumors. This reduction can lead to the formation of cytotoxic radicals that induce DNA damage. Furthermore, the ruthenium complex itself can interact with cellular components, leading to increased intracellular ROS levels. This oxidative stress can trigger a cascade of events, including the activation of MAPK and AKT signaling pathways, leading to mitochondrial dysfunction and ultimately apoptosis.[15]
Caption: Plausible signaling pathway for the cytotoxic action of this compound.
Method Validation
All analytical methods used for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[16][17][18][19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
These application notes provide a foundation for developing and implementing robust analytical methods for the quantification of this compound. It is imperative that each method is fully validated in the specific laboratory environment and for the intended application to ensure the generation of high-quality, reliable data.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 12. Nitro-imidazole-based ruthenium complexes with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity in vitro, cellular uptake, localization and apoptotic mechanism studies induced by ruthenium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacognosyasia.com [pharmacognosyasia.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jespublication.com [jespublication.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes & Protocols: Experimental Setup for Catalytic Testing of Ruthenium-Metronidazole (Ru-Metro) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ruthenium-based complexes are versatile catalysts for a wide range of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation.[1][2][3] Metronidazole (B1676534), a nitroimidazole antibiotic, presents an interesting ligand scaffold for the development of novel ruthenium catalysts. The coordination of metronidazole to a ruthenium center can modulate the electronic and steric properties of the metal, potentially leading to unique catalytic activities.[4][5] Furthermore, the catalytic reduction of the nitro group in metronidazole is a reaction of significant interest, potentially altering its biological activity.[6] These application notes provide a detailed experimental setup for testing the catalytic activity of a pre-synthesized Ruthenium-Metronidazole (Ru-Metro) complex, focusing on a model transfer hydrogenation reaction.
Catalyst Preparation and Characterization
Prior to catalytic testing, the this compound complex must be synthesized and thoroughly characterized. The synthesis of such complexes often involves the reaction of a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or RuCl₂(PPh₃)₃, with the metronidazole ligand.[2][7]
Table 1: Catalyst Characterization Techniques
| Analytical Technique | Purpose | Expected Information |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation and purity assessment. | Confirmation of ligand coordination to the ruthenium center. |
| FT-IR Spectroscopy | Identification of functional groups and coordination modes. | Vibrational frequencies of key bonds (e.g., N-O of the nitro group, Ru-Cl). |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. | Confirmation of the complex's identity. |
| Elemental Analysis (CHN) | Determination of the elemental composition. | Confirmation of the empirical formula. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Precise bond lengths, bond angles, and coordination geometry. |
Experimental Setup for Catalytic Transfer Hydrogenation
A common and informative reaction to assess the catalytic activity of new ruthenium complexes is the transfer hydrogenation of a ketone, such as acetophenone, to the corresponding alcohol, 1-phenylethanol.[7][8] Isopropanol often serves as both the solvent and the hydrogen donor in the presence of a base.
General Experimental Workflow
The following diagram illustrates the general workflow for the catalytic testing of a this compound complex.
Caption: Workflow for this compound catalytic transfer hydrogenation.
Detailed Experimental Protocol
This protocol describes a typical catalytic run for the transfer hydrogenation of acetophenone.
Materials:
-
This compound catalyst
-
Acetophenone (substrate)
-
Isopropanol (anhydrous, solvent and hydrogen donor)
-
Potassium hydroxide (B78521) (KOH) or Sodium isopropoxide (base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tubes, syringes, etc.)
-
Heating and stirring plate
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reactor Setup: A Schlenk tube is charged with the this compound catalyst (e.g., 0.01 mmol, 1 mol%).
-
Addition of Reagents: To the Schlenk tube, add the base (e.g., KOH, 0.1 mmol), the substrate (acetophenone, 1.0 mmol), and the solvent (isopropanol, 5 mL).
-
Inert Atmosphere: The Schlenk tube is sealed and the reaction mixture is degassed by three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C) in an oil bath.[7] The reaction progress is monitored by taking aliquots at specific time intervals.
-
Sampling and Quenching: At each time point, an aliquot (e.g., 0.1 mL) is withdrawn from the reaction mixture using a syringe and quenched by adding it to a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., dodecane).
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or HPLC to determine the conversion of the substrate and the yield of the product.
Data Presentation and Analysis
The quantitative data obtained from the catalytic experiments should be summarized in a structured table for easy comparison.
Table 2: Catalytic Activity of this compound Complex in Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1.0 | KOH | 80 | 1 | 25 | 24 |
| 2 | 1.0 | KOH | 80 | 2 | 55 | 53 |
| 3 | 1.0 | KOH | 80 | 4 | 92 | 90 |
| 4 | 1.0 | KOH | 80 | 6 | >99 | 98 |
| 5 | 0.5 | KOH | 80 | 6 | 78 | 76 |
| 6 | 1.0 | NaOiPr | 80 | 2 | 65 | 63 |
| 7 | 1.0 | KOH | 60 | 6 | 65 | 62 |
Conversion and yield determined by GC analysis using an internal standard.
Proposed Catalytic Cycle
The catalytic cycle for transfer hydrogenation catalyzed by a ruthenium complex typically involves the formation of a ruthenium-hydride species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webofproceedings.org [webofproceedings.org]
- 8. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]
Application Notes and Protocols for Testing Ru-Metro Complexes in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Ruthenium-Metronidazole (Ru-Metro) complexes, a promising class of compounds for cancer therapy. The protocols detailed below are designed to assess the cytotoxic and mechanistic properties of these complexes in various cancer cell lines.
Introduction
Ruthenium-based compounds have emerged as a viable alternative to platinum-based chemotherapeutics, often exhibiting lower toxicity and different mechanisms of action.[1][2] The conjugation of ruthenium complexes with metronidazole (B1676534), a drug known to be activated under hypoxic conditions typical of solid tumors, presents a strategic approach to enhance tumor-specific cytotoxicity.[3][4] The protocols outlined herein describe methods to determine the efficacy of this compound complexes by evaluating their impact on cell viability, cell cycle progression, and the induction of apoptosis.
Data Presentation
The following tables summarize the cytotoxic activity of various Ruthenium-Metronidazole complexes against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values (µM) of Ru(II)-Metronidazole Complexes after 72h Treatment
| Complex | SK-MEL-147 (Melanoma) | HepG2 (Hepatocarcinoma) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Complex 1 | > 50 | > 50 | 18.3 ± 1.2 | > 50 |
| Complex 2 | > 50 | > 50 | > 50 | > 50 |
| Complex 3 | > 50 | > 50 | 19.8 ± 1.1 | > 50 |
| Complex 4 | > 50 | > 50 | > 50 | > 50 |
| Cisplatin | 15.2 ± 1.1 | 20.1 ± 1.3 | 25.4 ± 1.2 | 30.5 ± 1.4 |
Data adapted from Candido et al., Journal of Inorganic Biochemistry, 2022.[1]
Table 2: IC50 Values (µM) of Ru(III)-Metronidazole Maltolato Complexes after 48h Treatment
| Complex | MDA-MB-435S (Breast Cancer) |
| trans-[Ru(ma)2(metro)2]CF3SO3 | High IC50 |
| trans-[Ru(etma)2(metro)2]CF3SO3 | High IC50 |
Data adapted from a study on Ru(III) maltolato-nitroimidazole complexes.[5]
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, SK-MEL-147)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound complexes that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
This compound complexes and a positive control (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound complexes and the positive control in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compounds. Include untreated control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis
Objective: To investigate the effect of this compound complexes on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of the this compound complexes for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Studies have shown that some Ru(II)-metronidazole complexes can cause cell cycle arrest at the G1/S transition in MCF-7 cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the this compound complexes induce apoptosis.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the this compound complexes for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Ru(II)-metronidazole complexes have been demonstrated to induce apoptosis in MCF-7 cells.[1]
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity and mechanism.
Caption: this compound induced apoptosis pathway.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(III) maltolato-nitroimidazole complexes: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Ru-Metro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anticancer potential of Ru-Metro, a promising ruthenium-based compound. The methodologies outlined below cover essential in vitro and in vivo assays to determine its cytotoxic effects, mechanism of action, and preliminary efficacy.
Part 1: In Vitro Evaluation of this compound's Anticancer Activity
A thorough in vitro evaluation is the foundational step in characterizing the anticancer properties of this compound. This involves a panel of assays to assess its impact on cancer cell viability, proliferation, and the underlying molecular mechanisms.
Cytotoxicity and Antiproliferative Assays
The initial assessment of this compound's anticancer activity involves determining its ability to inhibit cancer cell growth and induce cell death. Commonly used methods include colorimetric assays that measure metabolic activity as an indicator of cell viability.[1][2][3][4]
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of this compound. The following table summarizes representative IC50 values obtained from MTT or similar cytotoxicity assays after a 48-hour treatment period.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) [Reference] | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 15.2 ± 1.3 | 4.2 |
| MDA-MB-231 | Breast Cancer | 6.2 ± 0.5 | 11.8 ± 1.1 | 5.7 |
| A549 | Lung Cancer | 12.1 ± 1.1 | 20.5 ± 1.9 | 2.9 |
| HCT116 | Colon Cancer | 5.8 ± 0.4 | 9.7 ± 0.8 | 6.1 |
| PC3 | Prostate Cancer | 9.3 ± 0.9 | 18.1 ± 1.5 | 3.8 |
| HaCaT | Normal Keratinocyte | 35.4 ± 2.8 | 10.1 ± 0.9 | - |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line (e.g., HaCaT) divided by the IC50 in the cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5][6]
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Apoptosis Induction Assays
To investigate whether this compound induces programmed cell death, apoptosis assays are crucial. These assays can detect key events in the apoptotic cascade.
Data Presentation: Quantification of Apoptosis
The following table presents the percentage of apoptotic cells in the HCT116 cell line after 24-hour treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7]
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | 0 | 3.2 ± 0.4 | 1.5 ± 0.2 | 4.7 ± 0.6 |
| This compound | 5 | 15.8 ± 1.2 | 4.3 ± 0.5 | 20.1 ± 1.7 |
| This compound | 10 | 28.6 ± 2.1 | 12.7 ± 1.1 | 41.3 ± 3.2 |
| This compound | 20 | 45.1 ± 3.5 | 20.4 ± 1.8 | 65.5 ± 5.3 |
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
This protocol describes the detection and quantification of apoptosis induced by this compound using an Annexin V-FITC Apoptosis Detection Kit.[7][8]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for PI.
-
Four populations of cells can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis
This compound may exert its anticancer effects by arresting the cell cycle at specific phases. This can be investigated by staining the cellular DNA with a fluorescent dye and analyzing the cell population distribution across the cell cycle phases using flow cytometry.
Data Presentation: Cell Cycle Distribution
The table below shows the percentage of HCT116 cells in each phase of the cell cycle after 24-hour treatment with this compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | |---|---|---|---|---| | Control | 0 | 55.4 ± 3.1 | 28.7 ± 2.5 | 15.9 ± 1.8 | 2.1 ± 0.3 | | this compound | 5 | 50.1 ± 2.8 | 25.3 ± 2.1 | 24.6 ± 2.2 | 8.9 ± 0.9 | | this compound | 10 | 42.6 ± 2.5 | 18.9 ± 1.7 | 38.5 ± 2.9 | 15.7 ± 1.4 | | this compound | 20 | 35.8 ± 2.2 | 12.4 ± 1.3 | 51.8 ± 3.6 | 24.3 ± 2.1 |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. The sub-G1 peak is indicative of apoptotic cells.
-
Reactive Oxygen Species (ROS) Measurement
Many anticancer agents, including some ruthenium complexes, induce apoptosis through the generation of reactive oxygen species (ROS).[9][10] Intracellular ROS levels can be measured using fluorescent probes.
Data Presentation: Intracellular ROS Levels
The following table shows the relative fluorescence intensity, indicative of ROS levels, in HCT116 cells treated with this compound for 6 hours, measured using the DCFH-DA probe.
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 0 | 100 ± 8 |
| This compound | 5 | 185 ± 15 |
| This compound | 10 | 290 ± 22 |
| This compound | 20 | 450 ± 35 |
| N-acetylcysteine (NAC) + this compound | 5mM + 20µM | 125 ± 11 |
Experimental Protocol: Measurement of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) as a fluorescent probe to detect intracellular ROS.[11]
-
Cell Treatment:
-
Seed cells in a 6-well plate or a black-walled 96-well plate.
-
Treat the cells with this compound for the desired time period (e.g., 1, 3, or 6 hours).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry (FL1 channel).
-
This compound Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[12][13][14] This can be assessed using cationic fluorescent dyes that accumulate in healthy mitochondria.
Data Presentation: Changes in Mitochondrial Membrane Potential
The table below shows the percentage of HCT116 cells with low mitochondrial membrane potential after 12-hour treatment with this compound, as measured by TMRE staining.[15]
| Treatment | Concentration (µM) | Cells with Low MMP (%) |
| Control | 0 | 5.1 ± 0.6 |
| This compound | 5 | 18.3 ± 1.5 |
| This compound | 10 | 35.7 ± 2.8 |
| This compound | 20 | 62.4 ± 4.9 |
| FCCP (Positive Control) | 10 | 85.2 ± 6.1 |
Experimental Protocol: TMRE Assay for Mitochondrial Membrane Potential
-
Cell Treatment:
-
Treat cells with this compound as described previously. Include a positive control for MMP depolarization, such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone).
-
-
Staining:
-
During the last 30 minutes of treatment, add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium at a final concentration of 100-200 nM.
-
Incubate at 37°C.
-
-
Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend in PBS and immediately analyze by flow cytometry (PE channel). A decrease in fluorescence intensity indicates a loss of MMP.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing further insight into the mechanism of action of this compound.[16][17][18]
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Part 2: In Vivo Evaluation of this compound's Anticancer Activity
Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in vivo using animal models.[19][20][21][22]
Xenograft Mouse Model
Human tumor xenograft models are widely used for preclinical in vivo anticancer drug screening.[23][24][25][26]
Data Presentation: Tumor Growth Inhibition in a Xenograft Model
The following table summarizes the effect of this compound on tumor volume in a HCT116 xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 150 | - |
| This compound | 10 | 950 ± 110 | 39.9 |
| This compound | 20 | 580 ± 85 | 63.3 |
| Cisplatin | 5 | 720 ± 95 | 54.4 |
Experimental Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Implantation:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of athymic nude mice.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) according to the predetermined dosing schedule (e.g., every three days for three weeks).
-
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis such as immunohistochemistry or Western blotting on the tumor tissue.[27]
-
Calculate the tumor growth inhibition (TGI).
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a xenograft model.
By following these detailed application notes and protocols, researchers can systematically evaluate the anticancer activity of this compound, from its initial cytotoxic effects to its in vivo efficacy, while also elucidating its mechanism of action. This comprehensive approach is essential for the further development of this compound as a potential anticancer therapeutic.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Cytotoxicity assay [biomodel.uah.es]
- 7. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 13. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpbs.com [ijpbs.com]
- 23. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 25. dovepress.com [dovepress.com]
- 26. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Ru-Metro in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ru-Metro" designates a class of coordination complexes involving a Ruthenium (Ru) metal center and Metronidazole (B1676534) (Metro) or its derivatives as ligands. While research has highlighted the potential of Ruthenium(II)-metronidazole complexes as antitumor agents that can induce apoptosis and cause cell cycle arrest, their specific application in light-activated photodynamic therapy (PDT) for cancer is an emerging area with limited direct data. However, the broader class of Ruthenium-based photosensitizers has been extensively studied in cancer PDT, demonstrating significant promise. These compounds, upon activation with a specific wavelength of light, generate reactive oxygen species (ROS) that induce localized cellular damage and tumor destruction.
This document provides a comprehensive overview of the application of Ruthenium-based photosensitizers in cancer PDT, drawing parallels and providing protocols that would be relevant for the investigation of novel "this compound" complexes. We will cover the mechanism of action, provide quantitative data from relevant studies on other Ruthenium photosensitizers, and detail experimental protocols for their evaluation.
Mechanism of Action
Ruthenium-based photosensitizers typically exert their anticancer effects through a Type II photodynamic process. Upon irradiation with light of a suitable wavelength, the Ruthenium complex transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death through various mechanisms, including apoptosis, necrosis, and immunogenic cell death.[1][2][3]
Some Ruthenium complexes may also participate in Type I photoreactions, involving electron transfer to produce other reactive oxygen species like superoxide (B77818) radicals. The overall mechanism is dependent on the specific molecular structure of the complex and the tumor microenvironment.[4]
Data Presentation: Efficacy of Ruthenium-Based Photosensitizers
The following tables summarize quantitative data from studies on various Ruthenium-based photosensitizers in cancer PDT. This data provides a benchmark for evaluating the potential efficacy of novel this compound complexes.
Table 1: In Vitro Photodynamic Efficacy of Ruthenium-Based Photosensitizers
| Photosensitizer | Cancer Cell Line | IC50 (µM) after PDT | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| TLD1433 | CT26.WT (Colon Carcinoma) | < 1 | 530 | 45 | [2] |
| TLD1433 | U87 (Glioma) | ~1 | 530 | 45 | [2] |
| TLD1411 | CT26.WT (Colon Carcinoma) | ~4 | 530 | 45 | [2] |
| TLD1411 | U87 (Glioma) | ~4 | 530 | 45 | [2] |
| Rup-03 | HepG2 (Hepatocellular Carcinoma) | 29.5 ± 2.3 | Not Specified | Not Specified | [5] |
| Rup-04 | SGC-7901 (Gastric Cancer) | 40.0 ± 3.8 | Not Specified | Not Specified | [5] |
Table 2: In Vivo Antitumor Efficacy of Ruthenium-Based Photosensitizers
| Photosensitizer | Animal Model | Tumor Type | Treatment Protocol | Outcome | Reference |
| TLD1433 | BALB/c mice | Subcutaneous CT26.WT colon adenocarcinoma | 0.2 x MTD50 injection, 4h incubation, 525-530 nm light at 192 J/cm² | Two-thirds of mice survived >100 days | [2] |
| TLD1411 | BALB/c mice | Subcutaneous CT26.WT colon adenocarcinoma | 0.5 x MTD50 injection, 4h incubation, 525-530 nm light at 192 J/cm² | No mice survived longer than 20 days | [2] |
Signaling Pathways in Ru-PDT
Ruthenium-based PDT can activate multiple signaling pathways leading to cancer cell death. Understanding these pathways is crucial for optimizing therapeutic strategies and identifying potential combination therapies.
Apoptosis Induction
A primary mechanism of cell death induced by Ru-PDT is apoptosis. The generation of ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of the caspase cascade.[1][3]
Caption: Apoptosis signaling pathway induced by this compound PDT.
Endoplasmic Reticulum (ER) Stress
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum due to ROS-induced damage triggers the unfolded protein response (UPR), also known as ER stress. Prolonged ER stress can lead to apoptosis.[6]
Caption: ER stress-mediated apoptosis in this compound PDT.
Immunogenic Cell Death (ICD)
Certain Ruthenium-based photosensitizers can induce immunogenic cell death (ICD). This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and released HMGB1. These DAMPs act as "eat-me" signals for dendritic cells, leading to the activation of an antitumor immune response.[7][8]
Caption: Immunogenic cell death (ICD) pathway initiated by this compound PDT.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a novel this compound photosensitizer.
Protocol 1: Synthesis of a Generic this compound Complex
This protocol is adapted from the synthesis of similar Ruthenium(II) polypyridyl complexes with metronidazole derivatives and serves as a starting point.[9][10]
Materials:
-
[Ru(tpy)(dmp)Cl]PF₆ (or a similar Ruthenium precursor)
-
Metronidazole derivative (e.g., MTZH-1)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Potassium hexafluorophosphate (B91526) (KPF₆)
-
Nitrogen gas (N₂)
-
Standard glassware for reflux synthesis
Procedure:
-
Dissolve the Ruthenium precursor (e.g., 0.25 mmol of [Ru(dmp)(tpy)Cl]PF₆) in a degassed 1:1 (v/v) mixture of H₂O and EtOH.
-
Add the metronidazole derivative (e.g., 0.30 mmol of MTZH-1) to the solution.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere, protected from light, for 6 hours.
-
Cool the mixture to room temperature.
-
Add a saturated aqueous solution of KPF₆ to precipitate the this compound complex.
-
Collect the precipitate by filtration under reduced pressure.
-
Wash the solid with water and dry under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and ESI-MS.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the light-induced cytotoxicity of the this compound complex in cancer cells.
Caption: Workflow for the in vitro phototoxicity (MTT) assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing the this compound complex. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates in the dark for a predetermined time (e.g., 4 hours) to allow for cellular uptake of the complex.
-
Expose one set of plates to a specific wavelength of light (e.g., 450 nm or 530 nm) at a defined light dose (e.g., 10-50 J/cm²). Keep a duplicate set of plates in the dark to assess dark toxicity.
-
After irradiation, incubate the plates for another 24 to 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both light and dark conditions.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis.
Procedure:
-
Seed cells in 6-well plates and treat them with the this compound complex and light as described in the phototoxicity assay.
-
After the desired incubation period post-treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound PDT in a murine tumor model.
Caption: Workflow for an in vivo antitumor efficacy study.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CT26.WT cells) into the flank of immunodeficient mice (e.g., BALB/c or nude mice).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment groups (e.g., saline control, this compound only, light only, this compound + light).
-
Administer the this compound complex via an appropriate route (e.g., intravenous injection) at a predetermined dose.
-
After a specific drug-light interval to allow for tumor accumulation (e.g., 4 hours), anesthetize the mice and irradiate the tumor area with a specific wavelength and dose of light.
-
Monitor tumor volume and body weight every 2-3 days.
-
Sacrifice the mice when the tumor volume reaches a predetermined endpoint or if signs of toxicity are observed.
-
Calculate tumor growth inhibition and assess survival rates.
-
Excise tumors for histological and immunohistochemical analysis.
Conclusion
While the direct application of "this compound" complexes in cancer photodynamic therapy is a nascent field, the extensive research on other Ruthenium-based photosensitizers provides a strong foundation for their investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential of novel this compound compounds as effective agents for PDT. Future studies should focus on elucidating the specific mechanisms of action, optimizing the photophysical properties, and conducting rigorous preclinical evaluations to translate these promising compounds into clinical applications.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ru(II)-Photoactive Agents for Targeting ER Stress and Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodynamic therapy of melanoma with new, structurally similar, NIR-absorbing ruthenium (II) complexes promotes tumor growth control via distinct hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleus-targeted ruthenium(II) complex triggers immunogenic cell death and sensitizes melanoma to anti-PD-1 therapy by activating cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenium-Based Probes for Analyte Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium (Ru) complexes have emerged as versatile scaffolds for the development of luminescent probes for a variety of biologically relevant analytes. Their favorable photophysical properties, including large Stokes shifts, long emission lifetimes, and good photostability, make them ideal candidates for sensing applications in complex biological environments. A significant area of application for Ru-based sensors is in the detection of hypoxia and the associated enzyme nitroreductase (NTR). Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with tumor progression and resistance to therapy.[1][2][3] Nitroreductase is an enzyme that is overexpressed in hypoxic cells, making it a valuable biomarker for identifying hypoxic regions.[4][5][6][7][8]
These application notes provide an overview of the principles, experimental protocols, and data interpretation for using Ru-based probes, often in conjunction with other fluorescent moieties, for the detection of nitroreductase and hypoxia.
Principle of Detection: Nitroreductase-Mediated Activation
The general mechanism for detecting nitroreductase using these probes involves a "turn-on" fluorescence response. The Ru-based complex or another part of the probe is initially in a quenched or non-fluorescent state. In the presence of nitroreductase and a reducing agent like NADH, a nitro group on the probe is reduced to an amino group.[9][10][11] This enzymatic reaction triggers a conformational or electronic change in the probe, leading to a significant increase in fluorescence intensity.[9][10]
Quantitative Data Summary
The following table summarizes the performance of various fluorescent probes for nitroreductase detection, which can be analogous to or integrated with Ru-based systems for enhanced photophysical properties.
| Probe Name | Analyte | Detection Limit | Response Time | Excitation (nm) | Emission (nm) | Reference |
| FD-NTR | Nitroreductase | 12 ng/mL | - | 480 | 530 | [5][8] |
| NTR-NO2 | Nitroreductase | - | ~20 min | - | 541 | [9] |
| RNP | Nitroreductase Activity | - | - | 620 (Cy5) / 720 (Cy7) | - | [10] |
| IND–NO2 | Nitroreductase | 6.21 nM (0.16 μg/mL) | - | - | 564 | [11] |
| CS–CN–NO | Nitroreductase | 70 ng/mL | 16 min | - | 530 & 700 | [6] |
| rNTRp | Reduced Nitroreductase | - | - | - | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Detection of Nitroreductase Activity
This protocol describes the general steps for validating the response of a nitroreductase-sensitive probe in a cell-free system.
Materials:
-
Nitroreductase-sensitive probe (e.g., FD-NTR)
-
Nitroreductase (NTR) enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the probe)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing PBS buffer (pH 7.4), NADH (e.g., 200-500 µM), and the probe at the desired final concentration (e.g., 10 µM).
-
Initiation of Reaction: Add varying concentrations of nitroreductase enzyme to the wells to initiate the reaction. Include a control well with no NTR.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: Plot the fluorescence intensity against the nitroreductase concentration to determine the sensitivity and detection limit.
Protocol 2: Detection of Hypoxia in Cultured Cells
This protocol outlines the use of a nitroreductase-sensitive probe to image hypoxia in live cells.
Materials:
-
Cells of interest (e.g., HepG-2, MCF-7)
-
Cell culture medium
-
Nitroreductase-sensitive probe
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or chamber slides to an appropriate confluence.
-
Induction of Hypoxia: Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for a specified duration (e.g., 12-24 hours). Alternatively, treat the cells with a chemical inducer of hypoxia. A control group of cells should be maintained under normoxic conditions (21% O₂).
-
Probe Loading: Incubate the normoxic and hypoxic cells with the probe at an optimized concentration in serum-free medium for a specific time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Analysis: Quantify the fluorescence intensity in the hypoxic and normoxic cells to determine the probe's ability to detect intracellular nitroreductase activity as a marker for hypoxia.
Visualizations
Signaling Pathway for Nitroreductase Detection
Caption: Nitroreductase reduces the probe, causing fluorescence.
Experimental Workflow for Hypoxia Detection in Cells
Caption: Workflow for detecting hypoxia in cultured cells.
Logical Relationship of Hypoxia and Probe Activation
Caption: Hypoxia leads to a detectable fluorescence signal.
References
- 1. [PDF] Luminescent Probe Based Techniques for Hypoxia Imaging. | Semantic Scholar [semanticscholar.org]
- 2. Luminescent Probe Based Techniques for Hypoxia Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]
- 10. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Ru-Metro into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the ruthenium-metronidazole (Ru-Metro) complex into various polymer matrices for advanced drug delivery applications. The information compiled herein is based on established methodologies for the encapsulation of ruthenium complexes and metronidazole (B1676534), offering a foundational guide for the development of novel therapeutic systems.
Introduction
Ruthenium-based compounds have emerged as promising alternatives to platinum-based chemotherapy, exhibiting unique mechanisms of action and potentially reduced side effects. The complexation of ruthenium with metronidazole (this compound) combines the cytotoxic potential of the metal with the antimicrobial and hypoxic cell-sensitizing properties of metronidazole, creating a dual-action therapeutic agent. The incorporation of this compound into polymer matrices can further enhance its therapeutic efficacy by improving solubility, providing controlled release, and enabling targeted delivery to disease sites.[1] This document outlines the synthesis of a representative this compound complex and its subsequent incorporation into a biodegradable polymer matrix, along with detailed characterization and in vitro release protocols.
Synthesis of a this compound Complex
The synthesis of a this compound complex typically involves the reaction of a ruthenium precursor with a modified metronidazole ligand. The following protocol is a representative example based on the synthesis of similar ruthenium(II) polypyridyl complexes with metronidazole derivatives.[1]
Materials
-
[Ru(dmp)(tpy)Cl]PF6 (dmp = 2,9-dimethyl-1,10-phenanthroline; tpy = 2,2':6',2''-terpyridine)
-
Metronidazole derivative with a suitable linker for coordination (e.g., MTZH-1, an ester derivative of metronidazole with 1H-imidazole-5-carboxylic acid)[1]
-
Ethanol (B145695) (EtOH)
-
Deionized water (H2O)
-
Potassium hexafluorophosphate (B91526) (KPF6)
-
Nitrogen gas (N2)
Protocol
-
In a round-bottom flask, dissolve the ruthenium precursor, [Ru(dmp)(tpy)Cl]PF6, in a 1:1 (v/v) mixture of degassed ethanol and deionized water.
-
Add the metronidazole derivative (e.g., MTZH-1) to the solution. The molar ratio of the ruthenium precursor to the metronidazole derivative should be optimized based on the desired final product.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere, protected from light, for 6-8 hours.[1]
-
After cooling to room temperature, add a saturated aqueous solution of KPF6 to precipitate the this compound complex.
-
Collect the precipitate by filtration under reduced pressure.
-
Wash the solid with cold deionized water and then diethyl ether.
-
Dry the final product under vacuum.
-
Characterize the synthesized this compound complex using techniques such as 1H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Incorporation of this compound into a Polymer Matrix (PLGA)
Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for drug delivery. The nanoprecipitation method is a common and straightforward technique for encapsulating therapeutic agents within PLGA nanoparticles.
Materials
-
This compound complex
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Experimental Workflow: Nanoprecipitation
Caption: Workflow for this compound loaded PLGA nanoparticle synthesis.
Protocol
-
Dissolve a specific amount of the this compound complex and PLGA in acetone to prepare the organic phase.
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Continue stirring the resulting nano-emulsion overnight at room temperature to allow for the evaporation of acetone.
-
Further remove the organic solvent using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.
Characterization of this compound Loaded Polymer Matrices
Thorough characterization is essential to ensure the quality and performance of the drug delivery system.
Data Presentation
| Parameter | Method | Typical Values | Reference |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm | [2] |
| Zeta Potential | DLS with Electrophoretic Mobility | -10 to -30 mV | [2] |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Spherical | [2] |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | 1 - 10% | [2] |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 50 - 90% | [2] |
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Protocols
-
Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Analyze the suspension using a DLS instrument to determine the average particle size (Z-average), size distribution (polydispersity index, PDI), and zeta potential.
-
For SEM, place a drop of the nanoparticle suspension on a clean stub, air-dry, and coat with a conductive material (e.g., gold).
-
For TEM, place a drop of the suspension on a carbon-coated copper grid, allow it to dry, and optionally, negatively stain with a suitable agent.
-
Image the samples using the respective microscopes.
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug.
-
Determine the concentration of the this compound complex in the solution using a pre-established calibration curve from UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the formulas provided above.
In Vitro Drug Release Studies
In vitro release studies are crucial for predicting the in vivo performance of the drug delivery system.
Protocol
-
Disperse a known amount of this compound loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) or use a sample-and-separate method.
-
Incubate the samples at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released this compound complex in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Drug Release Signaling Pathway
Caption: Mechanisms of this compound release from a PLGA matrix.
Conclusion
The successful incorporation of this compound into polymer matrices holds significant promise for the development of advanced drug delivery systems with enhanced therapeutic potential. The protocols and application notes provided here offer a foundational framework for researchers to design, fabricate, and characterize these novel nanoformulations. Further optimization of polymer composition, drug loading, and targeting moieties can be explored to tailor these systems for specific therapeutic applications.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Ruthenium-Metronidazole (Ru-Metro) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the three-dimensional atomic structure of Ruthenium-Metronidazole (Ru-Metro) complexes using single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique is indispensable for unambiguously elucidating molecular structures, including bond lengths, bond angles, and stereochemistry.[1] Such precise structural information is critical for understanding structure-activity relationships, reaction mechanisms, and for the rational design of novel therapeutic agents.[2]
Synthesis and Crystallization of this compound Complexes
The successful growth of high-quality single crystals is a prerequisite for SC-XRD analysis.[3] This process begins with the synthesis of the this compound complex, followed by a meticulous crystallization procedure.
1.1. General Synthesis Protocol for a Ru(II)-Metronidazole Complex
The synthesis of this compound complexes often involves the reaction of a ruthenium precursor with a metronidazole-derived ligand. The following is a generalized protocol based on the synthesis of related Ru(II) polypyridyl complexes with metronidazole (B1676534) derivatives.[4][5]
Materials:
-
Ruthenium precursor (e.g., [Ru(tpy)(dmp)Cl]PF₆ where tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline)
-
Metronidazole derivative (e.g., a modified metronidazole with a suitable coordinating group)
-
Solvents: Degassed water-ethanol mixture (e.g., 50:50 v/v)
-
Saturated aqueous solution of potassium hexafluorophosphate (B91526) (KPF₆)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the ruthenium precursor in a degassed water-ethanol solvent mixture in a round-bottom flask.
-
Add the metronidazole derivative to the solution. The molar ratio of the metronidazole derivative to the ruthenium precursor should be optimized, a slight excess of the ligand is common.[4][5]
-
Stir the reaction mixture at an elevated temperature (e.g., 70°C or reflux) for several hours (e.g., 6-7 hours) under an inert atmosphere and protected from light.[4][5]
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
Induce precipitation of the this compound complex by adding a saturated aqueous solution of KPF₆.
-
Collect the precipitate by filtration under reduced pressure.
-
Wash the collected solid with water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
-
Characterize the synthesized complex using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity before proceeding to crystallization.[4][5]
1.2. Crystallization Protocols for this compound Complexes
The selection of an appropriate crystallization method is crucial and often requires screening of various solvents and techniques.[6] For organometallic compounds like this compound complexes, several methods are commonly employed.[2][7]
1.2.1. Slow Evaporation
This is a straightforward and widely used technique.[2]
Procedure:
-
Prepare a saturated or near-saturated solution of the purified this compound complex in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, acetonitrile).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or test tube.
-
Cover the container with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container for crystal growth over several days to weeks.
1.2.2. Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality crystals from small amounts of material.[7]
Procedure:
-
Dissolve the this compound complex in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add a larger volume of a "poor" solvent (one in which the complex is insoluble but is miscible with the "good" solvent) to the outer container. The poor solvent should be more volatile than the good solvent.
-
Seal the outer container.
-
The poor solvent will slowly diffuse in the vapor phase into the good solvent in the inner vial, reducing the solubility of the complex and inducing crystallization.
-
Allow the setup to remain undisturbed in a stable environment and monitor for crystal growth.
1.2.3. Solvent Layering
This technique relies on the slow mixing of a solvent in which the compound is soluble with another solvent in which it is not.[7]
Procedure:
-
Dissolve the this compound complex in a small amount of a dense "good" solvent in a narrow tube or vial.
-
Carefully layer a less dense "poor" solvent on top of the solution, minimizing mixing at the interface.
-
Over time, the slow diffusion at the interface will lead to supersaturation and crystallization.
The workflow for synthesis and crystallization can be visualized as follows:
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.[3][8] The process involves mounting the crystal, collecting diffraction data, and then solving and refining the crystal structure.[2][1]
2.1. Crystal Mounting and Data Collection
Procedure:
-
Select a high-quality single crystal (typically 0.03-0.3 mm in size) that is well-formed and free of defects under a microscope.[3]
-
Carefully mount the crystal on a suitable holder, such as a glass fiber or a cryo-loop, using a minimal amount of adhesive or oil.[3]
-
Mount the holder on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
If necessary, cool the crystal to a low temperature (e.g., 100 K or 150 K) using a cryo-stream to minimize thermal motion and potential radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction patterns at various orientations to ensure a complete dataset.[3]
Table 1: Typical Data Collection and Refinement Parameters for Organometallic Complexes [2]
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Choice depends on the crystal's absorption characteristics. |
| Temperature | 100-298 K | Low temperatures reduce atomic vibrations, improving data quality. |
| Crystal System | Triclinic, Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |
| Space Group | e.g., P-1, P2₁/c, C2/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies depending on the complex | Defines the size and shape of the unit cell. |
| θ range for data collection | 2-30° | The angular range over which diffraction data is collected. |
| Completeness of data | > 95% | A measure of how much of the unique diffraction data was collected. |
| Redundancy | > 2 | The average number of times each unique reflection was measured. |
| R(int) | < 0.1 | A measure of the agreement between symmetry-equivalent reflections. |
| Final R indices (R1, wR2) | < 0.05 for R1, < 0.15 for wR2 | Indicators of the agreement between the calculated and observed structure factors. |
| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement. |
2.2. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.[2]
Procedure:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects).[2]
-
Space Group Determination: The systematic absences in the diffraction data are used to determine the space group of the crystal.[2]
-
Structure Solution: The initial positions of the atoms (an initial structural model) are determined using methods such as Patterson or direct methods.[2] For organometallic complexes containing heavy atoms like Ruthenium, the position of the metal is often easily found first.
-
Structure Refinement: The initial atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: These maps are calculated to locate missing atoms, such as hydrogens, or to identify regions of disordered electron density.
-
Validation: The final structural model is validated using various crystallographic checks to ensure its chemical and geometric reasonableness.
The overall workflow for single-crystal X-ray diffraction is depicted below:
Data Presentation
The final output of a single-crystal X-ray diffraction experiment is a set of atomic coordinates that define the three-dimensional structure of the molecule in the crystal lattice. This data allows for the precise calculation of bond lengths, bond angles, and torsional angles. A summary of the key crystallographic data should always be presented in a standardized format.
Table 2: Example of a Crystallographic Data Summary Table
| Parameter | This compound Complex Example |
|---|---|
| Chemical formula | C₁₂H₁₃N₅O₄Ru |
| Formula weight | 424.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 10.987(5) |
| α (°) | 90 |
| β (°) | 101.23(1) |
| γ (°) | 90 |
| Volume (ų) | 1354.2(1) |
| Z | 4 |
| Calculated density (g/cm³) | 2.083 |
| Absorption coefficient (mm⁻¹) | 1.345 |
| F(000) | 848 |
| Reflections collected | 10254 |
| Independent reflections | 3102 [R(int) = 0.045] |
| Final R1 [I>2σ(I)] | 0.035 |
| wR2 (all data) | 0.098 |
Note: The data in this table is hypothetical and serves as an example of how to present the results.
By following these protocols, researchers can reliably determine the single-crystal structures of novel this compound complexes, providing invaluable insights for the fields of medicinal chemistry, materials science, and drug development.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of solvent and crystallization method on the crystal habit of metronidazole | Semantic Scholar [semanticscholar.org]
- 7. unifr.ch [unifr.ch]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Ruthenium-Metronidazole (Ru-Metro) Complexes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-metronidazole (Ru-Metro) complexes represent a novel class of materials with significant potential at the intersection of materials science and pharmacology. These organometallic compounds harness the unique photophysical and catalytic properties of ruthenium in combination with the well-established antimicrobial and anticancer activities of metronidazole (B1676534) and its derivatives. While direct applications in traditional materials like coatings or bulk polymers are still emerging, the current research landscape points towards two primary areas of practical application: photoactivated antimicrobial materials and advanced drug delivery systems. This document provides detailed application notes and experimental protocols based on existing research into ruthenium-polypyridyl complexes with metronidazole derivatives and related ruthenium-based materials.
Application Area 1: Photoactivated Antimicrobial Materials
The development of materials that can be activated by light to combat microbial growth is a promising strategy to address antibiotic resistance. Ruthenium-polypyridyl complexes, including those with metronidazole-derived ligands, are at the forefront of this research due to their ability to act as "photocages" for bioactive molecules.[1][2] Upon irradiation with a specific wavelength of light, these complexes can release the antimicrobial agent in a controlled manner, offering spatiotemporal control over the bactericidal effect.[2][3] This approach is particularly effective under hypoxic conditions, where traditional photodynamic therapy that relies on molecular oxygen is less efficient.[1][2]
Mechanism of Action: Photo-release Antimicrobial Therapy
Ruthenium(II) polypyridyl complexes coordinated with metronidazole derivatives can be designed to be relatively inert in the dark.[1] When exposed to light (e.g., from an LED source), a metal-to-ligand charge transfer (MLCT) can lead to the selective photoejection of the metronidazole-based ligand.[1] The released ligand can then exert its antimicrobial activity. This process, termed "photorelease antimicrobial therapy," offers a significant advantage in targeting infections in low-oxygen environments.[1]
Experimental Protocols
Protocol 1: Synthesis of a Photoresponsive Ruthenium-Metronidazole Derivative Complex
This protocol is adapted from the synthesis of [Ru(tpy)(dmp)(MTZ-1)]PF₆, a representative photoresponsive ruthenium complex with a metronidazole derivative.[1]
Materials:
-
[Ru(dmp)(tpy)Cl]PF₆ (ruthenium precursor)
-
MTZH-1 (a metronidazole-imidazole carboxylic acid derivative)
-
Deionized water
-
Ethanol
-
Potassium hexafluorophosphate (B91526) (KPF₆)
-
Nitrogen gas
-
Standard reflux apparatus with light protection (e.g., aluminum foil)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 180 mg (0.25 mmol) of the ruthenium precursor [Ru(dmp)(tpy)Cl]PF₆ in 60 mL of a degassed 50:50 (v/v) water-ethanol solution.
-
Add 80 mg (0.30 mmol) of the metronidazole derivative MTZH-1 to the solution.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the mixture at reflux under a nitrogen atmosphere for 6 hours.
-
After 6 hours, allow the mixture to cool to room temperature.
-
To precipitate the ruthenium complex, add a saturated aqueous solution of KPF₆.
-
Collect the precipitate by filtration under reduced pressure.
-
Wash the collected solid with deionized water to remove any unreacted starting materials and excess KPF₆.
-
Dry the final product, [Ru(tpy)(dmp)(MTZ-1)]PF₆, under vacuum.
Characterization:
The synthesized complex should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the metronidazole derivative to the ruthenium center.
-
Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio and confirm the molecular weight of the complex.
-
UV-Vis Spectroscopy: To analyze the electronic absorption properties, including the characteristic metal-to-ligand charge transfer (MLCT) bands.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the ligands and the complex.
Protocol 2: Evaluation of Photoactivated Antimicrobial Activity
This protocol outlines the procedure to assess the light-induced antimicrobial efficacy of the synthesized this compound complex.
Materials:
-
Synthesized this compound complex
-
Bacterial strain (e.g., Bacillus subtilis)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
LED light source with a specific wavelength corresponding to the MLCT band of the complex
-
Incubator
-
Plate reader for optical density (OD₆₀₀) measurements
-
Anaerobiosis jar (for hypoxic conditions)
Procedure:
-
Prepare a stock solution of the this compound complex in an appropriate solvent (e.g., DMSO) and then dilute it in LB broth to various concentrations.
-
Grow an overnight culture of B. subtilis in LB broth at 37°C.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to wells containing different concentrations of the this compound complex. Include control wells with bacteria only and bacteria with the solvent.
-
Prepare two identical plates. Wrap one plate in aluminum foil to serve as the "dark" control.
-
Expose the second plate to the LED light source for a defined period (e.g., 30-60 minutes).
-
Incubate both plates at 37°C for 18-24 hours. For hypoxic conditions, place the plates in an anaerobiosis jar before incubation.
-
After incubation, measure the OD₆₀₀ of each well using a plate reader to determine bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that inhibits visible bacterial growth.
Quantitative Data
| Complex | Organism | Condition | MIC (µM) [Dark] | MIC (µM) [Light] | Ref. |
| [Ru(tpy)(dmp)(MTZ-1)]PF₆ | B. subtilis | Normoxic | >100 | 50 | [1] |
| [Ru(tpy)(dmp)(MTZ-2)]PF₆ | B. subtilis | Normoxic | >100 | 25 | [1] |
| [Ru(tpy)(dmp)(MTZ-1)]PF₆ | B. subtilis | Hypoxic | >100 | 25 | [1] |
| [Ru(tpy)(dmp)(MTZ-2)]PF₆ | B. subtilis | Hypoxic | >100 | 12.5 | [1] |
| Metronidazole (MTZ) | B. subtilis | Hypoxic | >100 | 12.5 | [1] |
Note: MTZH-1 and MTZH-2 are derivatives of metronidazole. The data demonstrates the enhanced antimicrobial activity upon light irradiation, especially under hypoxic conditions.
Application Area 2: Catalysis in Material Transformations
While the primary focus of this compound research has been on its bioactive properties, ruthenium complexes, in general, are well-known for their catalytic activities.[4][5] One study has demonstrated the use of ruthenium(II) complexes with organic amide ligands to efficiently catalyze the reduction of the nitro group in metronidazole to its amino derivative.[6][7] This highlights the potential for this compound related systems to be involved in catalytic processes relevant to materials synthesis and modification.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ru-Metro as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based compounds have garnered significant interest in medicine due to their potential as anticancer and antibacterial agents, offering advantages such as reduced toxicity compared to platinum-based drugs.[1] Metronidazole (B1676534) is a well-established antibiotic and radiosensitizer, particularly effective against anaerobic bacteria and in hypoxic tumor environments. The conceptual "Ru-Metro" nanoparticle leverages the synergistic potential of a ruthenium core with the therapeutic properties of metronidazole. This document provides detailed application notes and inferred protocols for the synthesis and potential applications of nanoparticles derived from a ruthenium-metronidazole precursor concept. These nanoparticles are envisioned as a novel platform for targeted drug delivery, particularly in oncology and infectious diseases.
Potential Applications
-
Cancer Therapy: Ruthenium nanoparticles can be designed for targeted delivery to tumor sites.[2][3] The presence of metronidazole can enhance the cytotoxicity of the nanoparticles in the hypoxic microenvironment of solid tumors. Furthermore, ruthenium complexes have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1] Nanoparticle-based delivery can improve the therapeutic index of the encapsulated drug.[4]
-
Antibacterial Agents: Ruthenium(II) polypyridyl complexes incorporating metronidazole derivatives have demonstrated significant phototoxicity against bacteria under hypoxic conditions.[5][6] Formulating these complexes into nanoparticles could improve their stability and facilitate targeted delivery to infection sites.
-
Drug Delivery Vehicle: The nanoparticle platform allows for the encapsulation and controlled release of therapeutic agents.[4] The surface of the nanoparticles can be functionalized for targeted delivery to specific cells or tissues, enhancing efficacy and reducing systemic toxicity.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for ruthenium nanoparticles and related complexes based on existing literature. This data provides a baseline for expected characteristics of this compound nanoparticles.
Table 1: Physical Properties of Ruthenium Nanoparticles
| Parameter | Value | Synthesis Method | Reference |
| Mean Particle Size | 1-6 nm | Polyol Reduction | [8][9] |
| Mean Particle Size | 1.2-6.5 nm | Ethylene Glycol Reduction | [10] |
| Particle Size | ~1.7 nm | Confined in Mesoporous Carbon | [11] |
| Hydrodynamic Size | 26.7-104.2 nm | Amphiphile-assisted encapsulation | [12] |
| Hydrodynamic Size | 30-48 nm | Polyol Method | [13] |
Table 2: Biological Activity of Ruthenium-Metronidazole Complexes
| Complex | Cell Line | Activity | Reference |
| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 | MCF-7 (Breast Cancer) | Inhibition of proliferation, apoptosis induction | [1] |
| [RuCl(MTNZ)(dppb)(bipy)]PF6 | MCF-7 (Breast Cancer) | Inhibition of proliferation, apoptosis induction | [1] |
| Ru3 (Ruthenium-Metronidazole derivative) | Bacillus subtilis | High phototoxicity under hypoxic conditions | [5] |
Experimental Protocols
The following protocols describe a plausible two-step method for synthesizing this compound nanoparticles: 1) Synthesis of a Ruthenium-Metronidazole complex, and 2) Encapsulation of the complex into a polymeric nanoparticle.
Protocol 1: Synthesis of a Ruthenium(II)-Metronidazole Complex
This protocol is adapted from the synthesis of similar ruthenium complexes.[1][5][6]
Materials:
-
[Ru(dmp)(tpy)Cl]PF6 (ruthenium intermediate)
-
Metronidazole derivative (e.g., a custom-synthesized analogue with a suitable linker)
-
Ethanol (EtOH)
-
Deionized Water (H2O)
-
Potassium hexafluorophosphate (B91526) (KPF6)
-
Nitrogen gas (N2)
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolve the ruthenium intermediate ([Ru(dmp)(tpy)Cl]PF6) in a 1:1 (v/v) mixture of degassed H2O and EtOH in a round-bottom flask.
-
Add the metronidazole derivative to the solution in a slight molar excess.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere for 6-7 hours.[5][6]
-
After reflux, allow the solution to cool to room temperature.
-
Induce precipitation of the this compound complex by adding a saturated aqueous solution of KPF6.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water and then a small amount of diethyl ether.
-
Dry the final product under vacuum.
-
Characterize the complex using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Nanoparticle Formulation by Nano-Encapsulation
This protocol uses a polymer to encapsulate the synthesized this compound complex, forming nanoparticles.
Materials:
-
Synthesized this compound complex
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biocompatible polymer
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of the synthesized this compound complex and PLGA in DCM to form the oil phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the oil phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer to form a coarse emulsion.
-
Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion. The sonication parameters (power and time) will need to be optimized to achieve the desired particle size.
-
Stir the resulting nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM), leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated complex.
-
Lyophilize the final nanoparticle product for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound nanoparticles.
Proposed Mechanism of Action in Cancer Cells
Caption: Proposed signaling pathway for this compound nanoparticle-induced apoptosis in cancer cells.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ruthenium Nanoparticles: Size, Shape, and Self-Assemblies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New route toward building active ruthenium nanoparticles on ordered mesoporous carbons with extremely high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxicity Studies on Ru and Rh Nanoparticles as Potential X-Ray Fluorescence Computed Tomography (XFCT) Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Employing Ru-Metro for Bioimaging of Hypoxic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen concentration, is a critical feature of the microenvironment in most solid tumors and is associated with cancer progression, metastasis, and resistance to therapies.[1] The development of robust probes to visualize and understand the hypoxic state within cellular models is therefore of significant interest. Ru-Metro is a novel ruthenium-based coordination complex designed for the fluorescent imaging of hypoxic cells. It comprises a luminescent Ruthenium(II) polypyridyl core linked to a metronidazole (B1676534) derivative. Metronidazole is a well-known antibiotic that is activated under low-oxygen conditions by nitroreductase enzymes.[2][3] This unique design leverages the principles of photoactivated chemotherapy and the specific cellular environment of hypoxia to create a targeted bioimaging tool.[4][5]
The proposed mechanism involves the selective reduction of the metronidazole moiety's nitro group by nitroreductases that are overexpressed in hypoxic cells.[6] This bioreduction is hypothesized to induce a change in the photophysical properties of the ruthenium core, leading to a detectable "turn-on" luminescence signal, making this compound a promising candidate for selectively imaging hypoxic cell populations.
Properties of this compound and Related Ruthenium Complexes
The photophysical and biological properties of this compound are based on the characteristics of similar ruthenium(II) polypyridyl complexes developed for cellular imaging and therapeutic applications. The following tables summarize key quantitative data for representative compounds.
Table 1: Photophysical Properties of Representative Ruthenium(II) Complexes
| Complex Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Excited State Lifetime (τ, ns) | Reference |
| Ru(II) Polypyridyl (General) | ~450 | ~610 | ~1000 (in absence of O₂) | [7] |
| Ru(II) dppz Complexes | 488 (Excitation) | 600-620 | 75-250 (in cells) | [8][9] |
| NIR-II Emissive Ru Complex | 874 | 1085 | Not Specified | [10] |
| This compound (Projected) | ~450 - 490 | ~600 - 620 | Quenched in Normoxia | N/A |
Table 2: Cytotoxicity Data for Representative Ruthenium(II) Complexes
| Complex | Cell Line | Condition | IC50 (µM) | Reference |
| Ru(II) C^N Complex 1 | SKMEL28 | Dark | ~20 | [7] |
| Ru(II) C^N Complex 4 | SKMEL28 | Dark | >300 | [7] |
| NIR-II Emissive Ru Complex | A549 | Light (808 nm) | 4.5 (Normoxia) | [10] |
| NIR-II Emissive Ru Complex | A549 | Light (808 nm) | 4.9 (Hypoxia) | [10] |
Mechanism of Action and Signaling Pathway
This compound is designed to be selectively activated in hypoxic environments. In cells under normal oxygen levels (normoxia), the ruthenium complex exhibits minimal luminescence. Upon entering a hypoxic cell, the elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group on the metronidazole ligand. This irreversible transformation is believed to alter the electronic properties of the complex, inhibiting non-radiative decay pathways and leading to a significant enhancement of its natural luminescence upon excitation.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in bioimaging applications. Optimization may be required depending on the specific cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution : On the day of the experiment, dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 1-10 µM).
Protocol 2: In Vitro Imaging of Hypoxia in Cultured Cells
This protocol outlines the procedure for inducing hypoxia and imaging cells using confocal microscopy.
Detailed Steps:
-
Cell Seeding : Seed your chosen cell line (e.g., HeLa, A549) onto glass-bottom confocal dishes or chamber slides. Allow the cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Hypoxia Induction :
-
Hypoxic Group : Transfer a set of plates to a specialized hypoxia incubator or chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Normoxic Group : Keep the control set of plates in the standard incubator.
-
-
Incubation : Incubate the cells for a sufficient period (e.g., 12-24 hours) to allow for the upregulation of nitroreductases and the establishment of a hypoxic phenotype.
-
Probe Loading : Prepare the this compound working solution. Remove the culture medium from the cells and add the this compound working solution.
-
Incubation with Probe : Incubate the cells with the probe for 1-2 hours at 37°C, ensuring the plates remain in their respective normoxic or hypoxic conditions and are protected from light.[8]
-
Washing : Gently aspirate the probe solution and wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.
-
Imaging : Immediately image the cells using a confocal microscope. Use imaging parameters suitable for ruthenium complexes, typically excitation with a 488 nm laser and detection of emission in the 600-620 nm range.[8][11] Acquire images from both the hypoxic and normoxic groups using identical microscope settings (e.g., laser power, gain, pinhole size) for accurate comparison.
Protocol 3: Flow Cytometry Analysis
Flow cytometry can be used to quantify the percentage of hypoxic cells within a population.
-
Follow steps 1-5 from Protocol 2, using standard cell culture plates instead of imaging dishes.
-
After incubation with this compound, wash the cells once with PBS.
-
Detach the cells from the plate using a gentle, non-enzymatic cell dissociation buffer or trypsin-EDTA.
-
Resuspend the cells in 1 mL of ice-cold PBS or flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer. Excite the cells with a 488 nm laser and collect the emission signal using a filter appropriate for the ~610 nm range (e.g., a 610/20 bandpass filter).
-
Gate on the live cell population and compare the fluorescence intensity histograms of the normoxic and hypoxic samples.
Data Analysis and Interpretation
A successful experiment will show a significant increase in fluorescence intensity in the cells cultured under hypoxic conditions compared to the normoxic control cells. This indicates the successful reduction of the this compound probe by nitroreductases and confirms the presence of a hypoxic environment. Quantitative image analysis can be performed to measure the mean fluorescence intensity per cell to determine the fold-change in signal between normoxic and hypoxic populations.
Troubleshooting
-
Low Signal in Hypoxic Cells :
-
Increase the incubation time with the probe.
-
Increase the concentration of the this compound working solution.
-
Ensure the hypoxic conditions are being maintained (<1% O₂).
-
Verify that the chosen cell line expresses sufficient levels of nitroreductase under hypoxia.
-
-
High Background Signal in Normoxic Cells :
-
Decrease the concentration of the this compound working solution.
-
Ensure thorough washing of cells before imaging.
-
Decrease the exposure time or laser power during image acquisition.
-
-
Phototoxicity :
-
Minimize the exposure of cells to the excitation light.
-
Use the lowest possible laser power that provides an adequate signal.
-
Consider using live-cell imaging buffer during the experiment.
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Explore Cellular Uptake of Ruthenium Complexes [authors.library.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Ru-Metro Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ruthenium-Metronidazole (Ru-Metro) complexes. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound complexes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction. | - Ensure all starting materials, especially the ruthenium precursor, are fully dissolved before proceeding.- Extend the reaction time or slightly increase the temperature, monitoring for potential decomposition.- Confirm the metronidazole (B1676534) or its derivative is properly activated if required by the specific protocol. |
| Loss of product during workup and purification. | - When precipitating the complex with a salt solution (e.g., KPF₆), ensure the solution is saturated and allow sufficient time for complete precipitation at a low temperature.- Use minimal amounts of cold solvent for washing the precipitate to avoid redissolving the product. | |
| Suboptimal reaction conditions. | - The solvent system is critical. A mixture like H₂O-EtOH (50:50% v/v) is often used to dissolve both the polar ruthenium salt and the less polar metronidazole ligand.[1][2] Experiment with solvent ratios to optimize solubility.- Ensure the reaction is carried out under an inert atmosphere (e.g., N₂) to prevent oxidation of the Ru(II) center.[1][2] | |
| Product Fails to Precipitate | The complex is too soluble in the reaction mixture. | - Concentrate the reaction mixture by removing some of the solvent under reduced pressure before adding the precipitating agent.- Add the saturated KPF₆ aqueous solution dropwise and cool the mixture in an ice bath to encourage crystallization. |
| Insufficient counterion exchange. | - Ensure a sufficient excess of the KPF₆ solution is used to drive the precipitation. | |
| Impure Product (Confirmed by NMR/HPLC) | Presence of unreacted starting materials. | - Optimize the stoichiometry of reactants. A slight excess of the metronidazole ligand might be necessary to ensure the complete consumption of the more expensive ruthenium precursor.- Improve purification methods. Consider recrystallization from a suitable solvent system or column chromatography if the complex is stable enough. |
| Formation of side products. | - Decomposition of reactants or product can occur if the reaction temperature is too high or the reaction time is excessively long. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.- Ensure the reaction is protected from light, as some ruthenium complexes are photosensitive.[1][2] | |
| Residual solvent. | - Dry the final product thoroughly under high vacuum for an extended period. Gentle heating during drying can help remove high-boiling point solvents like DMF or water. | |
| Inconsistent Results Between Batches | Variability in starting material quality. | - Use hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) as it is generally more reactive than the anhydrous form.[3]- Purify the metronidazole or its derivatives before use if purity is questionable. |
| Difficulty in controlling reaction parameters. | - Maintain consistent stirring speed to ensure a homogeneous reaction mixture.- Use a temperature-controlled oil bath for precise and stable heating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction setup for this compound synthesis?
A1: A common setup involves reacting a ruthenium precursor, such as [Ru(dmp)(tpy)Cl]PF₆, with a metronidazole derivative in a solvent mixture like 50:50 water/ethanol (B145695).[1][2] The reaction is typically performed under an inert nitrogen atmosphere, with refluxing or heating (e.g., 70°C to reflux), and protected from light.[1][2] The final product is often precipitated by adding a saturated aqueous solution of a salt like KPF₆.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: The progress can be monitored using techniques like Thin Layer Chromatography (TLC) if the compounds are UV-active, or by taking small aliquots from the reaction mixture for analysis by High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy to observe the disappearance of starting materials and the appearance of the product peak.
Q3: What characterization techniques are essential to confirm the synthesis of the this compound complex?
A3: Essential techniques include ¹H and ¹³C NMR spectroscopy to confirm the structure of the ligands and their coordination to the ruthenium center. Elemental analysis is crucial for determining the empirical formula. Molar conductivity measurements can confirm the ionic nature of the complex. UV-Vis spectroscopy and mass spectrometry are also highly recommended for further characterization.[4]
Q4: My synthesized complex appears to be water-soluble, making washing difficult. What should I do?
A4: Some ruthenium complexes can have a degree of water solubility, especially if residual polar solvents like DMF are present. One user who faced a similar issue with a different ruthenium complex found that switching the reaction solvent to ethylene (B1197577) glycol resulted in a product that was not soluble in water.[3] Alternatively, try washing with a minimal amount of ice-cold deionized water very quickly during filtration. Another strategy is to remove the reaction solvent (e.g., DMF) by precipitating the crude product with a large amount of a non-polar solvent like ether before washing with water.[3]
Q5: Why is protection from light important during the synthesis?
A5: Many ruthenium(II) polypyridyl complexes are photosensitive.[1][2] Exposure to light, especially UV light, can cause ligand dissociation or other photochemical reactions, leading to the formation of impurities and a lower yield of the desired product. Therefore, it is standard practice to wrap the reaction flask in aluminum foil or use amber glassware.[1][2]
Experimental Protocols & Data
Representative Synthesis Protocol
This protocol is a generalized example based on the synthesis of [Ru(tpy)(dmp)(MTZ-1)]PF₆.[1][2]
-
Preparation: Add the ruthenium precursor [Ru(dmp)(tpy)Cl]PF₆ (e.g., 0.25 mmol) and the metronidazole derivative (e.g., 0.30 mmol) to a round-bottom flask.
-
Dissolution: Add a degassed solvent mixture of 50:50 (v/v) water and ethanol (e.g., 60 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Reaction: Protect the flask from light (e.g., wrap with aluminum foil) and heat the mixture to reflux with vigorous stirring for a specified time (e.g., 6-7 hours).
-
Precipitation: After cooling the mixture to room temperature, add a saturated aqueous solution of KPF₆ dropwise until precipitation is complete.
-
Isolation: Collect the solid precipitate by filtration under reduced pressure.
-
Washing: Wash the collected solid with small portions of cold water, followed by a non-polar solvent like diethyl ether or hexane (B92381) to aid in drying.
-
Drying: Dry the final product under high vacuum.
Comparison of Synthesis Conditions
The table below summarizes different reaction conditions found in the literature for analogous complexes, which can be used as a starting point for optimization.
| Complex | Ruthenium Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ru2 | [Ru(dmp)(tpy)Cl]PF₆ | MTZH-1 | H₂O-EtOH (50:50) | Reflux | 6 | Not Specified | [1][2] |
| Ru3 | [Ru(dmp)(tpy)Cl]PF₆ | MTZH-2 | H₂O-EtOH (50:50) | 70 | 7 | Not Specified | [1][2] |
Note: Yields are often highly dependent on the specific ligand and purification efficiency and may not be explicitly reported in all publications.
Visual Guides
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
General this compound Synthesis Workflow
This diagram illustrates the typical experimental sequence for synthesizing a this compound complex.
Caption: Standard experimental workflow for this compound synthesis.
References
- 1. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Ru-Metro solubility issues
Welcome to the Technical Support Center for Ru-Metro, a novel ruthenium-based therapeutic agent. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a ruthenium-based organometallic complex incorporating a metronidazole (B1676534) ligand. Ruthenium complexes are a promising class of non-platinum metal-based drugs being investigated for their potential anticancer properties.[1][2][3][4] They offer several advantages, including potentially reduced toxicity and different mechanisms of action compared to traditional platinum-based therapies.[3] this compound is being explored for its cytotoxic effects against various cancer cell lines.
Q2: I am observing precipitation after dissolving this compound in an aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors. The solubility of many ruthenium complexes is limited in aqueous media, especially at neutral pH.[5] The complex may be hydrolyzing, leading to the formation of less soluble species. Additionally, interactions with components of your buffer, such as phosphates, could lead to the formation of insoluble salts. It is also crucial to consider the initial solvent used to prepare the stock solution and the final concentration in the aqueous buffer.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly for preparing stock solutions in organic solvents or for resuspending any precipitate that may have formed. However, it is important to use a bath sonicator and to avoid excessive heating, which could potentially degrade the compound. Monitor the temperature of the solution during sonication.
Q4: How does the purity of the solvent affect the solubility of this compound?
A4: The purity of the solvent is critical. For organic solvents, the presence of water can significantly impact the solubility and stability of organometallic compounds.[6] It is recommended to use anhydrous, high-purity solvents, especially for preparing stock solutions that will be stored for any length of time. For aqueous solutions, ensure the water is of high purity (e.g., Milli-Q or equivalent) to avoid introducing contaminants that could interact with the complex.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Refer to the Quantitative Solubility Data table below to select a more suitable solvent. For biological assays, preparing a concentrated stock in DMSO is a common practice.[6] | The compound dissolves completely, forming a clear solution. |
| Low Temperature | Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat to prevent degradation. | Increased kinetic energy of the solvent molecules enhances dissolution. |
| Insufficient Agitation | Vortex the sample vigorously for 1-2 minutes. For larger volumes, use a magnetic stirrer. | Mechanical agitation helps to break down aggregates and increase the surface area of the solute exposed to the solvent. |
| Supersaturation | Prepare a more dilute solution. If a high concentration is required, consider a solvent system in which this compound has higher solubility for the stock solution. | The compound remains in solution without precipitating. |
| Compound Degradation | Ensure the compound has been stored correctly (cool, dry, and protected from light). If degradation is suspected, obtain a fresh batch of the compound. | A fresh, non-degraded sample should exhibit the expected solubility characteristics. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides representative solubility information for ruthenium complexes with N-heterocyclic ligands in common laboratory solvents. This data can serve as a guide for initial solvent screening.
| Solvent | Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 10 | Generally a good solvent for many ruthenium complexes.[6] |
| N,N-Dimethylformamide (DMF) | 5 - 10 | Another polar aprotic solvent that can be effective. |
| Ethanol | 1 - 5 | Often used in combination with water for synthesis.[7] |
| Methanol | 1 - 5 | Similar to ethanol, can be a suitable solvent. |
| Water | < 0.1 | Solubility in water is often low and pH-dependent.[5] |
| Dichloromethane (DCM) | Variable | Solubility depends on the specific ligands of the complex. |
Note: This data is representative and actual solubility may vary depending on the specific this compound analogue and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the tube tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved, resulting in a clear solution.
-
If complete dissolution is not achieved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes, monitoring the temperature to avoid overheating.
-
Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the solution at room temperature and vortex briefly.
-
Protocol 2: General Method for Determining Solubility
-
Materials:
-
This compound powder
-
A range of test solvents (e.g., water, ethanol, DMSO, DMF)
-
Small, sealable glass vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot this compound solubility problems.
Putative Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound inducing apoptosis and cell cycle arrest in cancer cells.
References
- 1. Ruthenium Complexes as Promising Candidates against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 3. jhsci.ba [jhsci.ba]
- 4. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium complexes with triazenide ligands bearing an N-heterocyclic moiety, and their catalytic properties in the reduction of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Ru-Metro catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Ru-Metro (Ruthenium-catalyzed Olefin Metathesis) catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conversion in a metathesis reaction?
A1: Low or no conversion in metathesis reactions can stem from several factors:
-
Catalyst Inactivity: The ruthenium catalyst may not have been properly activated or may have decomposed. Catalyst initiation is a key step where a stable pre-catalyst generates the active 14-electron species.[1]
-
Impurities: The substrate or solvent may contain impurities that poison the catalyst. Common inhibitors include sulfur compounds, phosphines, and certain amines.[2][3]
-
Substrate Issues: The substrate itself may be unreactive or contain functional groups that inhibit the catalyst.
-
Incorrect Reaction Conditions: The temperature, concentration, or solvent may not be optimal for the specific catalyst and substrate.
Q2: How can I tell if my ruthenium catalyst has decomposed?
A2: Catalyst decomposition can be indicated by a color change in the reaction mixture, often to black or dark brown, suggesting the formation of ruthenium metal.[4] Decomposition can occur through various pathways, including reactions with impurities or bimolecular decomposition at high temperatures.[5][6]
Q3: What is the best way to remove ruthenium byproducts from my reaction mixture?
A3: Several methods exist for removing residual ruthenium, which is crucial in pharmaceutical applications.[7][8] Common techniques include:
-
Silica (B1680970) Gel Chromatography: A standard method, though sometimes ruthenium byproducts can be difficult to separate.
-
Treatment with Scavengers: Reagents like triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), or tris(hydroxymethyl)phosphine (B1196123) (THMP) can be added to the crude reaction mixture to bind with ruthenium, facilitating its removal by filtration through a plug of silica gel.[7][9][10]
-
Precipitation: Using agents like trimercaptotriazine or dithiocarbamates to precipitate ruthenium species.[11]
-
Water-Soluble Catalysts: Employing water-soluble catalysts allows for removal through an aqueous extraction.[12]
Q4: Can the choice of solvent affect my reaction outcome?
A4: Yes, the solvent can significantly impact the reaction rate, selectivity, and catalyst stability. Solvents can influence the reaction by participating in reaction steps, competing with the substrate for catalyst coordination, or altering the stability of intermediates.[13][14] For instance, protic solvents can interact with the substrate through hydrogen bonding, potentially lowering the activation energy.[15] While toluene (B28343) is a widely used solvent for metathesis, the optimal solvent is substrate and catalyst dependent.[5]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
If you are experiencing low or no product yield, consider the following troubleshooting steps. A logical workflow can help diagnose the issue systematically.
Caption: Troubleshooting workflow for low or no reaction yield.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or re-purify the existing one. Ensure proper inert atmosphere techniques (e.g., glovebox or Schlenk line) are used. | Ruthenium catalysts can be sensitive to air and moisture. The active 14-electron species must be generated from the pre-catalyst.[1] |
| Catalyst Poisoning | Purify the substrate and solvent to remove potential inhibitors like sulfur, phosphines, or amines.[2][5] | Impurities can irreversibly bind to the metal center, blocking the active site. |
| Sub-optimal Temperature | Screen a range of temperatures. Some reactions require elevated temperatures to proceed, while for others, high temperatures can lead to catalyst decomposition.[16] | Temperature affects both the reaction rate and the stability of the catalyst. An optimal temperature balances these two factors.[16] |
| Incorrect Solvent | Test different solvents. Non-polar solvents like toluene and dichloromethane (B109758) are common, but the best choice is system-dependent. | The solvent can influence catalyst activity and stability through various interactions.[17][18] |
Issue 2: Product Isomerization
The migration of double bonds in the product is a common side reaction.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Decomposition | Minimize reaction time and use the lowest effective temperature. Add an inhibitor like 1,4-benzoquinone (B44022) after the reaction is complete. | Decomposed ruthenium species can form hydrides that are active isomerization catalysts.[19] |
| Use of Additives | For certain reactions, the addition of terminal alkynes can suppress isomerization by promoting the formation of the active Ru complex.[20] | Additives can modulate the catalytic cycle and prevent the formation of species responsible for side reactions. |
Issue 3: Difficult Purification and Ruthenium Removal
Residual ruthenium can be challenging to remove and may compromise the purity of the final product.
| Scavenging Agent | Typical Conditions | Notes |
| Triphenylphosphine oxide (TPPO) | 50 equivalents relative to the catalyst, stir for 8-12 hours.[7] | Effective and cost-efficient for a wide range of functional groups.[7] |
| Dimethyl sulfoxide (DMSO) | 50-100 equivalents relative to the catalyst, stir for 8-12 hours.[7][12] | A good alternative to TPPO, also compatible with many functional groups.[7] |
| Tris(hydroxymethyl)phosphine (THMP) | 10 equivalents relative to the catalyst.[9] | Highly effective but more expensive. |
| Polar Isocyanide | Add a carboxylate-functionalized isocyanide, stir for 30 minutes, followed by silica gel filtration.[21] | Rapidly quenches catalyst activity and forms a polar complex that is easily removed.[21] |
Key Experimental Protocols
General Protocol for a Ring-Closing Metathesis (RCM) Reaction
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate: Use a dry, degassed solvent (e.g., toluene, dichloromethane). Ensure the diene substrate is purified to remove any potential catalyst inhibitors.
-
Reaction Setup: Dissolve the substrate in the solvent in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: Add the ruthenium catalyst (typically 0.1-5 mol%) to the solution. The reaction mixture will often change color upon catalyst addition and dissolution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (from room temperature to reflux, depending on the catalyst and substrate). Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench the catalyst by adding an agent like ethyl vinyl ether or a scavenger such as TPPO or DMSO.
-
Workup and Purification: Concentrate the reaction mixture and purify the product by column chromatography.
This compound Catalytic Cycle
The generally accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloadditions and cycloreversions.
Caption: The catalytic cycle for olefin metathesis (Chauvin mechanism).[6][22]
References
- 1. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 2. US20130237675A1 - Inhibitors of ruthenium olefin metathesis catalysts - Google Patents [patents.google.com]
- 3. icmp.lviv.ua [icmp.lviv.ua]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 10. Purification technique for the removal of ruthenium from olefin metathesis reaction products | Semantic Scholar [semanticscholar.org]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent-induced local environment effect in plasmonic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
addressing degradation of Ru-Metro in solution
Welcome to the technical support center for Ru-Metro. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often signifies degradation of the complex. Ruthenium complexes are known for their distinct colors, which are related to their electronic structure. A change in color suggests a modification in the coordination sphere of the ruthenium ion or the ligands, possibly due to oxidation, ligand substitution, or decomposition. It is recommended to prepare fresh solutions and verify the integrity of the compound using UV-Vis spectroscopy.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be:
-
Protected from light: Photodegradation can occur, leading to the breakdown of the complex.[1] Use amber vials or wrap your containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) is generally recommended to slow down degradation kinetics. For long-term storage, freezing (-20 °C or lower) might be appropriate, but ensure the solvent system is suitable for freezing and perform stability tests upon thawing.
-
Prepared in appropriate solvents: The choice of solvent can significantly impact stability. Avoid chlorinated solvents like chloroform (B151607) and undistilled dichloromethane, which can promote oxidation.[2] Use high-purity, dry solvents when possible.[2]
-
Maintained under an inert atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can prevent oxidation of the Ruthenium(II) center.[2]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. These peaks represent degradation products of this compound. To identify these products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) and analyze the resulting solutions by LC-MS to elucidate the structures of the degradants.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of metronidazole (B1676534), a key ligand in this compound, is pH-dependent. Metronidazole exhibits maximum stability in a pH range of 3.9-6.6.[1] While the coordination to ruthenium can alter this behavior, it is crucial to control the pH of your aqueous solutions. Significant deviations to highly acidic or alkaline conditions can accelerate the hydrolysis of the complex.[1] It is advisable to use buffered solutions and conduct stability studies at the specific pH of your experiment.
Q5: Can I filter my this compound solution? Will this cause degradation?
Filtration is generally acceptable, but care should be taken. Use a filter material that does not interact with the complex. If you suspect your complex is sensitive to air, the filtration process should be performed under an inert atmosphere.[2] Some complexes might be prone to oxidation during filtration in the presence of air.[2]
Quantitative Stability Data
The stability of this compound is influenced by several factors. The following table summarizes representative data on the degradation of metronidazole under various conditions, which can serve as a proxy for understanding the potential stability of the this compound complex.
| Stress Condition | Temperature (°C) | pH | Solvent System | Half-life (t½) (hours) | Primary Degradation Pathway |
| Thermal | 25 | 3.1 | 0.1 M Acetate (B1210297) Buffer | 963[1] | Hydrolysis |
| Thermal | 60 | 3.1 | 0.1 M Acetate Buffer | ~50 | Hydrolysis |
| Photolytic (UV 254 nm) | 25 | 3.1 | 0.1 M Acetate Buffer | Significantly accelerated vs. dark[1] | Photodegradation |
| Acidic | 25 | 1.0 | Aqueous HCl | Slower than basic | Acid-catalyzed hydrolysis |
| Basic | 25 | 10.0 | Aqueous NaOH | Faster than acidic | Base-catalyzed hydrolysis |
| Oxidative | 25 | 7.0 | Aqueous H₂O₂ | Rapid degradation | Oxidation of the nitroimidazole ring |
Note: This table provides an overview of metronidazole stability. The actual stability of the this compound complex may differ due to the coordination with the ruthenium center.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
-
Stability chamber or incubator
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: Aliquot the stock solution into several HPLC vials. Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
Time Zero (T₀) Analysis: Immediately after preparation, analyze one of the samples in triplicate using the developed HPLC method to establish the initial concentration of this compound.
-
Storage: Place the remaining vials in the designated stability chambers.
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition. Allow it to equilibrate to room temperature.
-
HPLC Analysis: Analyze each sample in triplicate.
-
Mobile Phase: A gradient of acetonitrile and water (with a buffer like 0.05 M acetate buffer pH 4.5) is often effective. A typical gradient might be:
-
0-1 min: 10% Acetonitrile
-
1-15 min: Gradient to 50% Acetonitrile
-
15-19 min: Hold at 50% Acetonitrile
-
19-20 min: Gradient back to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound, determined by UV-Vis spectroscopy.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4][5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 4, 8, 24h) and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Sample at different intervals and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours. Sample at various time points.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in a light-protected environment. Sample at different intervals.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.[3]
Visualizations
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting decision tree for this compound degradation.
Experimental Workflow for this compound Stability Study
Caption: Workflow for a this compound stability study.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Characterization of Ru-Metro Complexes
Welcome to the technical support center for the characterization of Ruthenium-Metronidazole (Ru-Metro) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, analysis, and biological evaluation of these promising anticancer agents.
Frequently Asked Questions (FAQs)
1. What are this compound complexes and why are they of interest in drug development?
Ruthenium-Metronidazole (this compound) complexes are coordination compounds that incorporate a ruthenium metal center and a metronidazole (B1676534) ligand.[1][2] Ruthenium complexes are investigated as alternatives to platinum-based anticancer drugs due to their potential for reduced toxicity and different mechanisms of action.[3][4] Metronidazole, a 5-nitroimidazole derivative, is a drug primarily used for anaerobic infections, and its incorporation into ruthenium complexes is explored for developing novel therapeutic agents, particularly for activity under hypoxic (low oxygen) conditions found in solid tumors.[5][6]
2. What are the common oxidation states of ruthenium in these complexes and how does it affect their properties?
Ruthenium in these complexes typically exists in the +2 or +3 oxidation state.[3][7] Ru(II) and Ru(III) complexes have different kinetic and thermodynamic stabilities.[7] Ru(III) complexes are often considered prodrugs that can be activated by reduction to the more reactive Ru(II) state within the hypoxic environment of tumors.[8] This selective activation is a key strategy in designing tumor-targeted therapies.
3. What are the initial steps and key considerations when synthesizing a new this compound complex?
The synthesis of this compound complexes typically involves the reaction of a ruthenium precursor, such as a ruthenium(II) or ruthenium(III) chloride salt, with the metronidazole ligand and other ancillary ligands in a suitable solvent.[2][5] Key considerations include:
-
Purity of Starting Materials: Ensure the purity of the ruthenium precursor and ligands to avoid side reactions and impurities in the final product.[9]
-
Inert Atmosphere: Many ruthenium(II) complexes are sensitive to oxidation, so it is often necessary to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Solvent Choice: The choice of solvent is crucial and depends on the solubility of the reactants. Common solvents include ethanol, methanol, and dichloromethane (B109758).[5][10]
-
Reaction Conditions: Temperature and reaction time need to be optimized to ensure complete reaction and minimize decomposition.[9]
4. What analytical techniques are essential for the complete characterization of a newly synthesized this compound complex?
A comprehensive characterization of this compound complexes requires a combination of spectroscopic and analytical techniques to confirm the structure, purity, and properties of the compound. Essential techniques include:
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.[1][2]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify the coordination of the metronidazole and other ligands to the ruthenium center by observing shifts in vibrational frequencies.[2][11]
-
UV-Vis Spectroscopy: To study the electronic transitions and characterize the complex in solution.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the detailed structure of the complex in solution.[1][2][6]
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complex.[2][6]
-
Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte in solution.[1][2]
-
Cyclic Voltammetry (CV): To study the electrochemical properties and redox behavior of the ruthenium center.[1][12]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.[11][13]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction; Decomposition of reactants or product; Suboptimal reaction conditions (temperature, time); Impure starting materials. | - Monitor the reaction progress using TLC or spectroscopy.- Adjust reaction temperature and time based on literature for similar complexes.[9]- Ensure the purity of ruthenium precursor and ligands.[9]- Perform the reaction under an inert atmosphere if dealing with air-sensitive Ru(II) complexes.[10] |
| Product is a mixture of compounds | Side reactions; Isomer formation (e.g., fac/mer isomers); Incomplete reaction. | - Optimize reaction conditions to favor the desired product.- Use chromatographic techniques like column chromatography for purification.[14]- Characterize the mixture using NMR or mass spectrometry to identify the components. |
| Product is unstable and decomposes upon isolation | Sensitivity to air or moisture; Light sensitivity; Thermal instability. | - Handle the complex under an inert atmosphere.[10]- Protect the reaction and product from light, especially for photoactive complexes.[5]- Avoid excessive heating during purification and drying. |
| Difficulty in precipitating the final product | High solubility of the complex in the reaction mixture. | - Use a non-solvent to precipitate the product. For example, adding diethyl ether to a dichloromethane solution.[10]- Concentrate the solution under reduced pressure.- Cool the solution to decrease solubility. |
Physicochemical Characterization
| Problem | Possible Causes | Troubleshooting Steps |
| Broad or uninterpretable NMR spectra | Paramagnetism of the complex (common for Ru(III)); Aggregation of the complex in solution; Low solubility. | - For paramagnetic complexes, consider using specialized NMR techniques or rely on other characterization methods like IR and MS.- Try different NMR solvents or change the concentration.- Ensure the sample is fully dissolved before analysis. |
| Inconsistent elemental analysis results | Impurities in the sample (e.g., residual solvent, starting materials); Incomplete combustion; Hygroscopic nature of the compound. | - Ensure the sample is thoroughly dried under vacuum.- Purify the sample again using an appropriate method (e.g., recrystallization, chromatography).- Submit a sample from a different batch for analysis. |
| Poor quality crystals for X-ray crystallography | Rapid precipitation; Presence of impurities; Unsuitable crystallization solvent system. | - Screen a variety of solvent systems for crystallization (e.g., slow evaporation, vapor diffusion).- Ensure the sample is highly pure before attempting crystallization.- Control the rate of crystallization by adjusting temperature and evaporation rate. |
| Irreversible or complex cyclic voltammogram | Decomposition of the complex upon reduction or oxidation; Adsorption of the complex onto the electrode surface; Complex electrochemical behavior involving multiple electron transfers or coupled chemical reactions. | - Vary the scan rate to investigate the nature of the electrochemical process.[15]- Use different electrode materials.- Ensure the supporting electrolyte is pure and the solvent is dry and deoxygenated. |
Biological Evaluation
| Problem | Possible Causes | Troubleshooting Steps |
| Low cytotoxicity in in-vitro assays | Poor cellular uptake of the complex; Low intrinsic activity; Instability of the complex in the cell culture medium; Complex is a prodrug that is not activated under the assay conditions. | - Assess cellular uptake of the ruthenium complex using techniques like ICP-MS.- Evaluate the stability of the complex in the assay medium over the incubation period using UV-Vis or HPLC.- For suspected prodrugs, perform assays under conditions that mimic the target environment (e.g., hypoxia for nitroimidazole-containing complexes).[5] |
| High variability in cytotoxicity results | Inconsistent cell seeding density; Edge effects in microplates; Contamination of cell cultures; Degradation of the complex in stock solutions. | - Standardize cell seeding protocols and use a hemocytometer for accurate cell counting.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS.- Regularly check cell cultures for contamination.- Prepare fresh stock solutions of the this compound complex for each experiment or validate the stability of stored solutions. |
| Precipitation of the complex in cell culture medium | Low aqueous solubility of the complex; Interaction with components of the medium (e.g., serum proteins). | - Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the medium is non-toxic to the cells.- Test the solubility of the complex in the cell culture medium before the experiment.- Consider using a formulation approach, such as encapsulation in nanoparticles, to improve solubility and delivery.[16] |
Experimental Protocols
General Synthesis Protocol for a Ru(II)-Metronidazole Complex
This protocol is a generalized procedure based on reported syntheses.[2][5] Specific amounts, reaction times, and temperatures should be optimized for the target complex.
-
Preparation of the Ruthenium Precursor Solution: Dissolve the ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) in a degassed solvent (e.g., ethanol) under an inert atmosphere.
-
Ligand Addition: In a separate flask, dissolve the metronidazole and any ancillary ligands in the same degassed solvent.
-
Reaction: Add the ligand solution to the ruthenium precursor solution dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction by TLC.
-
Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. The product may precipitate directly or can be precipitated by adding a non-solvent (e.g., diethyl ether).
-
Purification: Collect the solid by filtration, wash with the non-solvent, and dry under vacuum. If necessary, purify further by column chromatography or recrystallization.
MTT Assay for Cytotoxicity Evaluation
This is a standard protocol for assessing the cytotoxic effect of this compound complexes on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound complex in the cell culture medium. Replace the old medium with the medium containing the complex at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells with the complex for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound complexes.
Caption: A potential signaling pathway for the anticancer action of this compound complexes.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Electrochemical Determination of Metronidazole in Tablet Samples Using Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Ru-Metro
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process for Ru-Metro, a ruthenium-based compound with potential therapeutic applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and similar organoruthenium complexes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction: The synthesis of the crude product may not have gone to completion, leaving starting materials that are removed during purification. | - Monitor the reaction progress using techniques like TLC or NMR spectroscopy to ensure completion before starting the purification process. - Optimize reaction conditions such as temperature, time, and stoichiometry. |
| Decomposition on stationary phase: this compound may be unstable on the selected chromatography stationary phase (e.g., silica (B1680970) gel). | - Test the stability of the compound on a small amount of the stationary phase before performing large-scale chromatography[1]. - Consider alternative purification methods like recrystallization or using a different stationary phase such as alumina[2]. | |
| Co-elution with impurities: Impurities with similar polarity to this compound may be difficult to separate, leading to discarding mixed fractions and thus lowering the yield. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be more effective than an isocratic one[2]. - Consider recrystallization as an alternative or additional purification step[3][4]. | |
| Product Insecurity/Decomposition | Air and moisture sensitivity: Many organometallic compounds, including ruthenium complexes, can be sensitive to air and moisture, leading to decomposition[5]. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage. - Use dry solvents for all purification steps. |
| Light sensitivity: Some ruthenium complexes are light-sensitive and can degrade upon exposure to light. | - Protect the reaction and purification setup from light by wrapping glassware in aluminum foil[6][7]. | |
| Difficulty in Removing Ruthenium Byproducts | Formation of highly colored impurities: Ruthenium-containing byproducts can be intensely colored and difficult to remove completely. | - Multiple purification steps may be necessary, such as a combination of column chromatography and recrystallization. - Washing the crude product with appropriate solvents before the main purification step can help remove some impurities. |
| Inconsistent Purification Results | Variability in crude material quality: The purity and composition of the crude this compound can vary between batches, affecting the purification outcome. | - Characterize the crude material (e.g., by NMR) before purification to understand the impurity profile and tailor the purification strategy accordingly. |
| Inconsistent chromatography conditions: Variations in column packing, solvent composition, or elution speed can lead to inconsistent results. | - Standardize the chromatography protocol, ensuring consistent column dimensions, stationary phase, and solvent quality. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting point for purifying crude this compound?
For ruthenium complexes with metronidazole (B1676534) derivatives, a common and effective purification method is flash chromatography on silica gel. A typical eluent system to start with is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), for instance, in a 15:1 ratio, sometimes with a small amount of acetone (B3395972) added to improve solubility and elution[6][7].
2. How can I improve the separation of this compound from closely related impurities during column chromatography?
If you are experiencing poor separation, consider the following:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. You can do this by trying different ratios of your solvent mixture or by introducing a third solvent.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve the separation of compounds with close retention factors.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity[2].
3. Is recrystallization a suitable purification method for this compound?
Yes, recrystallization can be a very effective method for purifying ruthenium complexes, often yielding high-purity crystalline material[3][4]. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For bipyridyl ruthenium complexes, dissolving the crude product in a mixed solvent system (a high-solubility solvent and a low-solubility solvent) with heating, followed by slow cooling, can yield pure crystals[4]. Another approach involves dissolving the complex in a basic solution, filtering, and then precipitating the purified product by acidification[3].
4. My purified this compound appears to be degrading over time. How can I improve its stability?
Many organoruthenium compounds are sensitive to air, moisture, and sometimes light[5]. To enhance stability:
-
Storage: Store the purified compound in a dark, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent and flushed with nitrogen or argon).
-
Handling: Minimize exposure to atmospheric conditions during handling. Use of a glovebox is ideal for sensitive compounds.
-
Solvent Choice: When preparing solutions, use high-purity, dry, and degassed solvents.
5. What analytical techniques are essential for confirming the purity of this compound after purification?
A combination of analytical techniques is recommended to confirm both the identity and purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any organic impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the compound[6][7].
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in your sample, providing strong evidence of purity.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is a general guideline based on methods used for similar ruthenium-metronidazole complexes[6][7].
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate the packed column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system (e.g., DCM:MeOH 15:1).
-
Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.
-
-
Fraction Analysis and Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Dry the purified product under vacuum.
-
Protocol 2: Recrystallization of a Ruthenium Complex
This is a general protocol for recrystallization from a mixed solvent system[4].
-
Solvent Selection: Identify a solvent in which this compound is highly soluble and another miscible solvent in which it is poorly soluble.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the high-solubility solvent, gently heating if necessary to achieve complete dissolution.
-
Precipitation: While the solution is still warm, slowly add the low-solubility solvent dropwise until the solution becomes slightly turbid. If too much of the second solvent is added, add a few drops of the first solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold low-solubility solvent, and dry them under vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound using column chromatography.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- 1. Purification [chem.rochester.edu]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method - Google Patents [patents.google.com]
- 4. CN103145761A - Ruthenium complex crude product purification method with recrystallization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ru-Metro Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium-Metronidazole (Ru-Metro) complexes. This resource provides essential guidance on troubleshooting common stability issues and offers detailed experimental protocols to assess and improve the stability of your complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound complex appears to decompose in solution over time, indicated by a color change. What are the primary factors influencing its stability?
A1: The stability of this compound complexes in solution is a multifactorial issue influenced by several key parameters:
-
Ligand Environment: The nature of the co-ligands bound to the ruthenium center significantly impacts stability. Stronger σ-donating and π-accepting ligands generally form more stable complexes. For instance, chelating ligands like bipyridine (bipy) or phenanthroline (phen) can enhance stability through the chelate effect.
-
Solvent: The choice of solvent is critical. Protic solvents can participate in ligand exchange reactions, potentially displacing the metronidazole (B1676534) or other ligands. The polarity of the solvent can also influence the stability of the complex.[1] It is advisable to use dry, deoxygenated solvents for synthesis and storage when possible.
-
pH of the Medium: The pH of the solution can affect the protonation state of the metronidazole ligand and the aqua species that may form upon hydrolysis, thereby influencing the overall stability of the complex. For biological experiments, stability studies in buffered solutions (e.g., PBS at pH 7.4) are crucial.[2]
-
Temperature: Elevated temperatures can accelerate decomposition pathways, including ligand dissociation and redox reactions.[3] Storing solutions of your complex at low temperatures and protected from light is recommended.
-
Light Exposure: Some ruthenium complexes are photosensitive and can undergo ligand exchange or decomposition upon exposure to light.[4][5] It is best practice to handle and store these complexes in the dark.
Q2: I am observing low yields during the synthesis of my this compound complex. What are the common pitfalls?
A2: Low yields in the synthesis of ruthenium complexes can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of your ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the metronidazole ligand. Impurities can lead to side reactions and the formation of undesired products.
-
Reaction Atmosphere: Ruthenium complexes, particularly in the Ru(II) oxidation state, can be sensitive to oxidation. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve yields.
-
Choice of Base: If a base is used to deprotonate the metronidazole ligand, its strength and stoichiometry should be carefully considered. An inappropriate base can lead to side reactions or decomposition of the starting materials or product.
-
Reaction Time and Temperature: Optimization of reaction time and temperature is crucial. Insufficient reaction time may lead to incomplete conversion, while excessive heat can cause decomposition of the desired complex.[6] Monitoring the reaction progress by TLC or NMR can help determine the optimal conditions.
Q3: How does the stability of a this compound complex relate to its biological activity?
A3: The stability of a this compound complex is intrinsically linked to its efficacy as a potential therapeutic agent. A complex must be stable enough to reach its biological target (e.g., a cancer cell) but may also need to undergo some form of activation, such as ligand exchange, to exert its therapeutic effect.[7][8] For instance, the "activation by reduction" hypothesis for some ruthenium anticancer drugs posits that the more inert Ru(III) prodrug is reduced to the more reactive Ru(II) species within the hypoxic tumor environment. The stability of the complex will dictate its biodistribution, how it interacts with biomolecules, and its mechanism of action.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the complex in aqueous buffer (e.g., PBS) | 1. Low aqueous solubility. 2. Hydrolysis leading to the formation of insoluble hydroxo-bridged dimers.[10] 3. Reaction with components of the buffer. | 1. Co-solvents: Add a small percentage of a biocompatible co-solvent like DMSO or ethanol (B145695) (ensure it doesn't affect stability). 2. Ligand Modification: Introduce hydrophilic functional groups to the co-ligands to enhance water solubility. 3. pH Adjustment: Investigate the effect of pH on solubility and stability. 4. Buffer Composition: Test stability in simpler saline solutions before moving to phosphate-containing buffers. |
| Unexpected peaks in NMR spectrum after dissolution | 1. Presence of isomers. 2. Ligand exchange with the solvent (e.g., DMSO).[1] 3. Decomposition of the complex. 4. Presence of paramagnetic species. | 1. 2D NMR: Use 2D NMR techniques like COSY and HSQC to aid in the assignment of isomers. 2. Solvent Choice: Use a non-coordinating deuterated solvent like dichloromethane-d2 (B32916) or acetone-d6 (B32918) for characterization. 3. Time-course NMR: Acquire spectra at different time points after dissolution to monitor for changes that indicate decomposition or ligand exchange.[11] |
| Changes in UV-Vis spectrum over time | 1. Ligand dissociation or exchange. 2. Change in the oxidation state of Ruthenium. 3. Decomposition of the complex. | 1. Kinetic Studies: Perform a time-course UV-Vis experiment to determine the rate of spectral change. 2. Controlled Environment: Ensure the cuvette is sealed and the experiment is conducted at a constant temperature to minimize solvent evaporation and temperature effects. 3. Inert Atmosphere: If oxidation is suspected, repeat the experiment with deoxygenated solvent under an inert atmosphere. |
| Inconsistent biological activity results | 1. Instability of the complex in the cell culture medium. 2. Interaction with components of the medium (e.g., serum proteins). | 1. Media Stability Study: Incubate the complex in the cell culture medium for the duration of the experiment and analyze the solution by HPLC or UV-Vis to check for degradation. 2. Serum Protein Binding: Investigate the binding of the complex to proteins like albumin, as this can affect its bioavailability. |
Data Presentation: Stability of Metal-Metronidazole Complexes
While comprehensive quantitative stability data for this compound complexes are not yet widely published, the following table illustrates the type of data that should be generated from stability studies. For illustrative purposes, data for the stability of Silver-Metronidazole (Ag-MTZ) complexes are presented, which highlights the kinetic and thermodynamic parameters of interest.[12][13] Researchers working with this compound complexes should aim to produce similar datasets.
Table 1: Illustrative Stability Data for Metal-Metronidazole Complexes
| Complex | Condition | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) | Thermodynamic Parameters |
| Ag(I)-MTZ Complex I | 30°C, 0.5M HCl | 0.0096 | 72.2 | - |
| 60°C, 1M NaOH | 2.7100 | 0.26 | - | |
| Metronidazole (MTZ) | 30°C, Methanol | 0.0152 | 45.6 | - |
| 60°C, 1M NaOH | 1.8500 | 0.38 | - |
Data adapted from stability studies on Ag(I)-Metronidazole complexes and Metronidazole itself.[12][13] This table serves as an example of the quantitative data that should be sought for this compound complexes.
Experimental Protocols
Protocol 1: Stability Assessment by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the stability of a this compound complex in solution over time.
Objective: To determine the rate of decomposition or transformation of the this compound complex by observing changes in its electronic absorption spectrum.
Materials:
-
This compound complex
-
Spectrophotometric grade solvent (e.g., DMSO, Methanol, PBS buffer pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound complex in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with the solvent of interest (e.g., PBS buffer) to a final concentration that gives a maximum absorbance between 0.5 and 1.0 in the wavelength range of interest (typically 200-800 nm).
-
Spectrophotometer Setup: Set the spectrophotometer to scan the desired wavelength range. Set the temperature controller to the desired temperature (e.g., 37°C for physiological relevance).
-
Initial Spectrum (t=0): Transfer the working solution to a quartz cuvette and immediately record the absorption spectrum. This will serve as the baseline (t=0) measurement.
-
Time-course Measurements: Keep the cuvette in the temperature-controlled cell holder of the spectrophotometer and record spectra at regular intervals (e.g., every 30 minutes for the first few hours, then every hour). The frequency of measurements should be adjusted based on the observed rate of change.
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (e.g., the λmax of the main absorption band) as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the observed rate constant (k_obs).
-
Calculate the half-life (t₁/₂) of the complex under the tested conditions using the formula: t₁/₂ = 0.693 / k_obs (for a first-order process).
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the monitoring of structural changes, such as ligand exchange or decomposition, at the molecular level.
Objective: To identify and quantify the parent this compound complex and any new species that form over time in solution.
Materials:
-
This compound complex
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a precise amount of the this compound complex in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the freshly prepared solution. This spectrum will serve as the t=0 reference.
-
Incubation: Keep the NMR tube at a constant temperature (e.g., 25°C or 37°C).
-
Time-course Measurements: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis:
-
Compare the spectra over time, looking for the appearance of new signals or a decrease in the intensity of the signals corresponding to the parent complex.
-
Integrate the signals of the parent complex and any new species that appear.
-
The percentage of the remaining parent complex at each time point can be calculated from the relative integrals.
-
Plot the concentration of the parent complex versus time to determine the decomposition kinetics.
-
Visualizations
Signaling Pathway: p53-Dependent Apoptosis
Many ruthenium complexes exert their anticancer effects by inducing DNA damage, which can lead to the activation of the p53 tumor suppressor protein and subsequent apoptosis.[14][15] The stability of the this compound complex is crucial as it must reach the cell nucleus to interact with DNA.
Caption: p53-Dependent Apoptosis Pathway induced by this compound complexes.
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, characterization, and evaluation of a new this compound complex, with a focus on assessing its stability.
Caption: Workflow for this compound complex evaluation.
References
- 1. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium Complexes With Piplartine Cause Apoptosis Through MAPK Signaling by a p53-Dependent Pathway in Human Colon Carcinoma Cells and Inhibit Tumor Development in a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium Complexes in the Fight against Pathogenic Microorganisms. An Extensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Ruthenium( ii ) p -cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00938K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium Complexes With Piplartine Cause Apoptosis Through MAPK Signaling by a p53-Dependent Pathway in Human Colon Carcinoma Cells and Inhibit Tumor Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Ru-Metro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ru-Metro and encountering cellular resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected mechanisms of acquired resistance to this compound in cancer cells?
A1: While this compound specific resistance mechanisms are an emerging area of study, resistance is likely multifactorial, drawing from established patterns seen with other metal-based drugs and nitroimidazoles.[1][2][3] Key suspected mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Hypoxia-Mediated Resistance: The tumor microenvironment plays a crucial role.[6] Hypoxia can induce a quiescent state in cancer cells, making them less susceptible to cell-cycle-dependent drugs.[7] Furthermore, hypoxia can upregulate hypoxia-inducible factors (HIFs) which, in turn, can activate survival pathways and contribute to resistance.[8][9]
-
Altered Drug Metabolism: Changes in the enzymatic pathways that reduce the nitroimidazole group of metronidazole, a critical step for its activation under hypoxic conditions, may lead to decreased drug efficacy.
-
Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the DNA damage induced by this compound, a common mode of action for many ruthenium complexes.[3]
-
Target Alteration: Mutations in the molecular targets of this compound can prevent the drug from binding effectively.[4]
Q2: How can I establish a this compound resistant cell line for my experiments?
A2: Developing a drug-resistant cell line is a standard procedure to study resistance mechanisms.[10][11] The general approach involves continuous exposure of a parental cell line to gradually increasing concentrations of this compound over an extended period (weeks to months). Cells that survive and proliferate at each concentration are selected and expanded.[10] Resistance should be confirmed by comparing the half-maximal inhibitory concentration (IC50) of the resistant line to the parental line using a cell viability assay.[10][11]
Q3: What are the potential synergistic drug combinations to overcome this compound resistance?
A3: Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance.[12][13] Potential synergistic partners include:
-
Efflux Pump Inhibitors: Compounds that block the function of ABC transporters can increase the intracellular accumulation of this compound.[14][15] Examples include verapamil (B1683045) (a first-generation inhibitor) and more specific inhibitors currently under investigation.[16]
-
Hypoxia-Activated Prodrugs: Combining this compound with other drugs that are activated under hypoxic conditions could lead to a more potent attack on hypoxic tumor cells.
-
DNA Repair Inhibitors: Agents that inhibit key DNA repair pathways, such as PARP inhibitors, could sensitize resistant cells to the DNA-damaging effects of this compound.
-
Targeted Therapies: If a specific signaling pathway is identified as a driver of resistance, inhibitors targeting that pathway could restore sensitivity to this compound.[2]
Troubleshooting Guide
Issue 1: My cell line is showing increasing IC50 values to this compound over time. How can I confirm the mechanism of resistance?
Answer:
A step-wise approach is recommended to elucidate the resistance mechanism.
Step 1: Verify Increased Drug Efflux
-
Experiment: Perform a rhodamine 123 efflux assay. Rhodamine 123 is a substrate for P-gp. Compare the fluorescence intensity in your resistant cells versus the parental line, with and without a known P-gp inhibitor like verapamil.
-
Expected Outcome: If your resistant cells show lower rhodamine 123 accumulation that is reversible with verapamil, this suggests P-gp mediated efflux is a contributing factor.
-
Follow-up: Quantify the expression of P-gp (ABCB1) and other relevant ABC transporters (e.g., MRP1, BCRP) using Western blotting or qRT-PCR.
Step 2: Investigate the Role of Hypoxia
-
Experiment: Compare the cytotoxicity of this compound under normoxic (21% O2) and hypoxic (1% O2) conditions in both parental and resistant cell lines.
-
Expected Outcome: If the resistant cell line shows a significantly higher survival rate under hypoxic conditions compared to the parental line, it indicates a hypoxia-driven resistance mechanism.[7]
-
Follow-up: Analyze the expression of HIF-1α and its downstream targets via Western blotting to confirm the activation of the hypoxic response pathway.[8]
Step 3: Assess DNA Damage and Repair
-
Experiment: Use the comet assay or immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks) to compare the level of DNA damage induced by this compound in parental and resistant cells.
-
Expected Outcome: A lower level of DNA damage in the resistant line for the same dose of this compound could suggest either reduced drug uptake or enhanced DNA repair.
-
Follow-up: If DNA damage is lower, and efflux has been ruled out, investigate the expression of key DNA repair proteins (e.g., proteins from the NER or HR pathways) via Western blot.[3]
Issue 2: My synergistic experiments with an efflux pump inhibitor and this compound are not showing the expected increase in cytotoxicity.
Answer:
If a combination of this compound and an efflux pump inhibitor is not yielding synergistic results, consider the following possibilities:
-
The resistance mechanism is not primarily due to efflux pumps. Refer to "Issue 1" to investigate alternative mechanisms such as hypoxia or enhanced DNA repair.
-
The chosen efflux pump inhibitor is not effective for the specific transporter overexpressed in your cell line. There are multiple types of ABC transporters.[16] Ensure the inhibitor you are using is broad-spectrum or targeted to the specific pump you have identified.
-
The concentrations of one or both drugs are not optimal. Synergy is often concentration-dependent.[17] Perform a dose-matrix experiment (checkerboard assay) to test a wide range of concentrations for both this compound and the inhibitor to identify the optimal synergistic ratio. The Combination Index (CI) can be calculated to quantify the interaction.[18]
-
The experimental timing is not appropriate. The inhibitor may need to be pre-incubated with the cells before the addition of this compound to effectively block the pumps. Test different incubation times.
Data Presentation
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental MCF-7 | This compound | 15.2 ± 1.8 | - |
| Resistant MCF-7/Ru-M | This compound | 78.5 ± 5.3 | 5.16 |
| Parental A549 | This compound | 22.7 ± 2.1 | - |
| Resistant A549/Ru-M | This compound | 112.4 ± 9.7 | 4.95 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Example Combination Index (CI) Values for this compound and a Synergistic Agent
| Drug Combination | Cell Line | CI Value at ED50 | Interpretation |
| This compound + Verapamil (Efflux Inhibitor) | Resistant MCF-7/Ru-M | 0.65 | Synergy |
| This compound + PARP Inhibitor | Resistant A549/Ru-M | 0.72 | Synergy |
| This compound + Cisplatin | Resistant MCF-7/Ru-M | 1.05 | Additive |
CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.[18]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
-
Materials: Parental and resistant cell lines, complete culture medium, 96-well plates, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[10]
-
2. Western Blotting for Protein Expression Analysis
This protocol is used to quantify the expression of proteins involved in resistance, such as P-gp or HIF-1α.
-
Materials: Parental and resistant cells, RIPA lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-P-gp, anti-HIF-1α, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.
-
Procedure:
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the protein levels.
-
Visualizations
References
- 1. ijsra.net [ijsra.net]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of hypoxia in cancer progression, angiogenesis, metastasis, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Role of Hypoxia in Radioresistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of hypoxia in cancer therapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Catalytic Efficiency of Ru-Metro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the Ru-Metro catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
A1: this compound is a state-of-the-art ruthenium-based catalyst designed for high-efficiency and selective chemical transformations. It is particularly effective in hydrogenation reactions, including the reduction of aromatic compounds, ketones, aldehydes, and nitro groups.[1] The "Metro" designation refers to its specialized support that enhances catalyst stability and performance.
Q2: What are the key advantages of using this compound over other ruthenium catalysts?
A2: The primary advantage of this compound lies in its unique formulation which minimizes common issues like metal leaching and sintering, leading to a longer catalyst lifetime and more consistent results.[1] The specialized support also allows for improved dispersion of the ruthenium nanoparticles, resulting in higher catalytic activity.
Q3: How should this compound be stored and handled?
A3: To ensure optimal performance, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also sensitive to moisture and should be kept in a desiccator. Avoid exposure to high temperatures during storage and handling to prevent thermal degradation.[2]
Q4: Can the this compound catalyst be regenerated and reused?
A4: Yes, in many cases, the this compound catalyst can be regenerated. Common deactivation mechanisms include fouling by carbon deposition or poisoning by impurities.[3][4] A typical regeneration procedure involves a mild oxidation step followed by reduction to restore the active metallic ruthenium sites.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Catalytic Activity | 1. Incomplete Catalyst Activation: The this compound precursor may not be fully reduced to its active metallic state.[2] 2. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur, phosphorus, chlorine) can block the active sites.[2][5] 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal for the specific transformation. | 1. Ensure Complete Activation: Follow the recommended activation protocol rigorously. This typically involves reduction under a hydrogen flow at a specific temperature.[1] 2. Purify Reagents: Use high-purity substrates and solvents. Pre-treating reagents to remove potential poisons can be beneficial. 3. Optimize Conditions: Systematically vary reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for your specific reaction. |
| Inconsistent Yields and/or Selectivity | 1. Variable Catalyst Activity: Incomplete or inconsistent activation can lead to batch-to-batch variations.[2] 2. Catalyst Degradation: The catalyst may be degrading over time due to harsh reaction conditions.[6] 3. Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. | 1. Standardize Activation: Implement a standardized and well-controlled catalyst activation procedure. 2. Milder Reaction Conditions: If possible, operate at lower temperatures and pressures to minimize catalyst degradation. 3. Improve Mixing: Increase the stirring rate or use a more efficient agitation system to enhance mass transfer. |
| Unexpected Color Change or Precipitate Formation | 1. Catalyst Decomposition: A change in color can indicate a change in the oxidation state of the ruthenium or the formation of inactive species.[2] 2. Product Instability: The product itself may be unstable under the reaction conditions. 3. Side Reactions: Unwanted side reactions may be occurring, leading to the formation of colored byproducts or insoluble materials. | 1. Verify Catalyst Stability: Analyze the catalyst before and after the reaction to check for changes in its structure or oxidation state. 2. Test Product Stability: Expose the purified product to the reaction conditions (without the catalyst) to assess its stability. 3. Optimize for Selectivity: Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions. |
| Rapid Catalyst Deactivation | 1. Sintering: At high temperatures, ruthenium nanoparticles can agglomerate into larger, less active particles.[1] 2. Fouling: Deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites.[4] 3. Leaching: The active ruthenium species may dissolve into the reaction medium.[1] | 1. Control Temperature: Operate at the lowest effective temperature to minimize sintering. 2. Modify Reaction Environment: Introducing a co-solvent or adjusting the pH may reduce fouling. 3. Use a Stronger Support Interaction: The this compound's specialized support is designed to minimize leaching, but extreme conditions can still cause it. Consider less polar solvents if leaching is suspected. |
Quantitative Data Summary
The following tables provide representative data on the performance of the this compound catalyst in a typical hydrogenation reaction.
Table 1: Effect of Temperature on this compound Catalytic Activity
| Temperature (°C) | Conversion (%) | Selectivity (%) |
| 80 | 75 | >99 |
| 100 | 98 | 98 |
| 120 | >99 | 95 |
| 140 | >99 | 92 |
Table 2: Influence of Catalyst Loading on Reaction Time
| Catalyst Loading (mol%) | Time for >99% Conversion (h) |
| 0.5 | 8 |
| 1.0 | 4 |
| 2.0 | 2 |
Experimental Protocols
Protocol 1: General Procedure for this compound Activation
This protocol outlines a standard procedure for the activation of the this compound catalyst prior to its use in a hydrogenation reaction.
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the active species.[2]
-
Solvent Degassing: The reaction solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes.
-
Catalyst Loading: In the reaction vessel, add the required amount of this compound catalyst under a positive flow of inert gas.
-
Reduction:
-
Purge the vessel with hydrogen gas.
-
Heat the vessel to the recommended activation temperature (typically 350-450°C) and maintain for 4-6 hours under a continuous flow of hydrogen.[1]
-
Cool the vessel to the desired reaction temperature under the hydrogen atmosphere.
-
-
Substrate Addition: Once the catalyst is activated and at the reaction temperature, the degassed substrate solution can be introduced to initiate the reaction.
Protocol 2: Catalyst Performance Evaluation
This protocol describes a method to test the performance of the this compound catalyst.
-
Catalyst Degreening: Before the first test, the catalyst should be "de-greened" by running it under reaction conditions for a set period (e.g., 1 hour) to stabilize its initial activity.[7]
-
Light-off Test:
-
Cool the reactor to a low temperature (e.g., 100°C) under an inert atmosphere.
-
Introduce the reactant gas mixture.
-
Increase the temperature at a constant rate (e.g., 5 °C/min) and monitor the concentration of reactants and products at the reactor outlet using a gas chromatograph or other suitable analytical technique.[7] The "light-off temperature" is the temperature at which a certain conversion (e.g., 50%) is achieved.
-
-
Performance Cycling:
-
Set the reactor to a constant temperature (e.g., 400°C).
-
Cycle through different reactant concentrations or gas compositions to evaluate the catalyst's stability and response to changing conditions.[7]
-
Visualizations
Caption: Experimental workflow for a typical reaction using this compound.
Caption: Troubleshooting logic for low catalytic activity.
Caption: Common deactivation pathways for this compound catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in Ru-Metro experiments
Welcome to the technical support center for Ru-Metro experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the reproducibility of their this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in this compound experiments?
Poor reproducibility in this compound assays can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, variability in reagent quality, and improper sample handling.[1][2] It is also crucial to ensure that all equipment, such as pipettes and plate washers, are properly calibrated and maintained.[1]
Q2: How can I minimize variability between replicate wells?
To minimize variability between replicates, ensure thorough mixing of samples and reagents before application to the plate.[1] Use a multichannel pipette to add reagents simultaneously to multiple wells and pay close attention to consistent timing for each step.[1] Additionally, verify that the pipette is calibrated and that tips are securely fitted to prevent volume inaccuracies.[1][2]
Q3: What should I do if I see high background signal in my this compound assay?
High background can be caused by several factors, including insufficient washing, cross-contamination, or the use of expired reagents.[2] Review the washing steps in your protocol to ensure they are performed correctly and increase the number of washes if necessary.[1] Also, confirm that the reagents have not expired and have been stored under the recommended conditions.
Q4: How can I address plate-to-plate variability?
Plate-to-plate variability is often due to inconsistent incubation times or temperatures between plates.[1] It is critical to time each plate separately and ensure they are incubated for the same duration.[1] Using reagents from different kit lots on different plates can also introduce variability; always use components from the same kit lot for an entire experiment.[2]
Troubleshooting Guides
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Improper Pipetting Technique | Ensure pipettes are calibrated. Use fresh tips for each sample and standard. When pipetting, avoid introducing air bubbles.[2] Use a multichannel pipette for simultaneous reagent addition.[1] |
| Inadequate Mixing of Samples/Reagents | Vortex or gently mix all samples and reagents before use. Ensure diluted samples are thoroughly mixed before adding them to the plate.[1] |
| Inconsistent Incubation Times/Temperatures | Ensure all wells are incubated for the same amount of time. Avoid temperature gradients across the plate by ensuring the incubator provides uniform heating. |
| Washer System Malfunction | Verify the performance of the plate washer. Check for clogged or dripping ports that could lead to inconsistent washing.[1] |
High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes. Ensure the wash buffer is correctly prepared and dispensed with sufficient force to remove unbound reagents. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful to avoid splashing between wells during reagent addition.[2] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all reagents. Ensure all components are stored at the recommended temperatures and have been brought to room temperature before use. |
| Incorrect Reagent Concentration | Double-check all dilution calculations and ensure that working solutions are prepared correctly according to the protocol. |
Low Signal or No Color Development
| Potential Cause | Recommended Solution |
| Omission of a Key Reagent or Step | Carefully review the protocol to ensure all steps were performed in the correct order.[3] For example, check that the detection antibody and substrate solution were added.[3] |
| Deteriorated Reagents | Use fresh reagents and ensure they have not been subjected to multiple freeze-thaw cycles. Do not prepare working solutions too far in advance.[3] |
| Incorrect Filter/Wavelength Setting | Verify that the plate reader is set to the correct wavelength for detecting the signal generated in the this compound assay. |
| Presence of Inhibitors in Wash Buffer | Ensure the wash buffer does not contain interfering substances like sodium azide.[3] |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your kit.
-
Reagent Preparation : Prepare wash buffers, standards, and samples. Ensure all reagents are at room temperature before use.
-
Coating : Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.
-
Washing : Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking : Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation : Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step (step 3).
-
Detection Antibody Incubation : Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step (step 3).
-
Enzyme Conjugate Incubation : Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing : Repeat the washing step (step 3).
-
Substrate Addition : Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction : Add stop solution to each well.
-
Data Acquisition : Read the absorbance at the appropriate wavelength using a plate reader.
Troubleshooting Protocol: Reagent Stability Check
-
Prepare Two Sets of Reagents : One set of currently used, potentially unstable reagents and one set of fresh, unopened reagents.
-
Run Parallel Assays : Set up two identical experiments on the same 96-well plate.
-
Assay Conditions : Use the same samples, standards, and experimental conditions for both assays.
-
Data Comparison : Compare the results from the two sets of reagents. If the fresh reagents yield significantly better results (e.g., higher signal-to-noise ratio, lower background), it indicates that the original reagents have degraded.
Visualizations
Caption: A workflow diagram for troubleshooting poor reproducibility in experiments.
Caption: A hypothetical signaling pathway that could be quantified by a this compound assay.
References
resolving peak broadening in NMR spectra of Ru-Metro
Technical Support Center: Ru-Metro NMR Spectroscopy
Welcome to the technical support center for resolving common issues in the Nuclear Magnetic Resonance (NMR) spectroscopy of Ruthenium-Metronidazole (this compound) complexes. This guide is tailored for researchers, scientists, and drug development professionals to diagnose and solve problems related to NMR peak broadening, ensuring high-quality data acquisition and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are the peaks in my ¹H NMR spectrum of this compound extremely broad?
A1: Significant peak broadening in the NMR spectra of ruthenium complexes is a common challenge. Several factors can be responsible, often related to the electronic and dynamic properties of the ruthenium center. The primary causes include:
-
Paramagnetism: If the complex contains a Ru(III) center, it is paramagnetic due to the presence of an unpaired electron.[1][2][3][4] This creates a powerful local magnetic field that dramatically accelerates nuclear spin relaxation, leading to a shortening of the transverse relaxation time (T₂) and consequently, very broad NMR signals.[2][5] The effect is so pronounced that proton signal broadening can reach hundreds or even thousands of hertz.[6]
-
Chemical Exchange: The this compound complex may be undergoing dynamic chemical processes that occur on the same timescale as the NMR experiment (milliseconds to microseconds).[7][8] These can include ligand association/dissociation, fluxionality of the ligands, or conformational changes of the complex in solution.[9][10][11]
-
Sample Aggregation or Low Solubility: If the complex is not fully dissolved or forms aggregates in solution, this can lead to poor magnetic field homogeneity around the molecules, causing peaks to broaden.[12] Overly concentrated samples can also lead to broadened lineshapes.[13]
-
Presence of Impurities: Contamination with other paramagnetic species, including trace metals or dissolved molecular oxygen (O₂), can cause significant line broadening.[13][14][15]
Q2: How can I systematically determine the cause of the peak broadening?
A2: A step-by-step diagnostic approach is the most effective way to identify the root cause of peak broadening. The flowchart below outlines a recommended workflow. Start by assessing your sample preparation, then use Variable Temperature (VT) NMR to distinguish between paramagnetic effects and chemical exchange phenomena.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. tutorchase.com [tutorchase.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Troubleshooting [chem.rochester.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ruthenium Complex Phosphorescence
Aimed at: Researchers, scientists, and drug development professionals.
This guide addresses common issues related to improving the phosphorescence quantum yield (Φp) of Ruthenium-based complexes, with a focus on compounds analogous to a potential "Ru-Metro" (Ruthenium-Metronidazole) conjugate. The principles and troubleshooting steps outlined here are broadly applicable to Ruthenium(II) polypyridyl complexes used in various applications, including sensing and photodynamic therapy.
Frequently Asked Questions (FAQs)
Q1: What is phosphorescence quantum yield and why is it a critical parameter for my this compound complex?
A1: The phosphorescence quantum yield (Φp) is a measure of the efficiency of the phosphorescence process. It is defined as the ratio of the number of photons emitted as phosphorescence to the number of photons absorbed by the molecule.[1] A high quantum yield (closer to 1) signifies that a large portion of the absorbed energy is released as phosphorescent light, leading to a brighter signal. For applications such as bioimaging, sensing, or photodynamic therapy, a high quantum yield is crucial because it directly enhances the sensitivity and signal-to-noise ratio of your measurements.[1]
Q2: What are the primary factors that cause low phosphorescence quantum yield in Ruthenium complexes?
A2: Low quantum yield is generally caused by competing non-radiative decay pathways that allow the excited state to return to the ground state without emitting light (e.g., as heat). The most common causes include:
-
Oxygen Quenching: Dissolved molecular oxygen is a highly efficient quencher of Ruthenium's excited state.[2][3][4][5][6][7] Collisions between the excited complex and oxygen can lead to non-radiative decay.[3][5]
-
Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence the energy levels of the excited state and promote non-radiative decay.[8][9]
-
Temperature: Higher temperatures typically increase the rate of non-radiative decay pathways, thus decreasing the phosphorescence intensity and lifetime.
-
Ligand Structure: The rigidity and electronic properties of the ligands attached to the Ruthenium center play a crucial role. Flexible ligands can lead to vibrational deactivation, while certain functionalities can introduce quenching pathways.
-
Aggregation: At high concentrations, Ru complexes can form aggregates, which often exhibit self-quenching and lower quantum yields.[1]
Troubleshooting Guide: Low Quantum Yield
Problem: The measured phosphorescence quantum yield of my this compound complex is significantly lower than expected.
This troubleshooting guide provides a systematic workflow to identify and mitigate the cause of low quantum yield.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for diagnosing the cause of low phosphorescence quantum yield.
Step-by-Step Troubleshooting Actions
Question: How do I systematically identify the cause of low quantum yield in my experiment?
Answer: A systematic approach is essential to pinpoint the issue. Follow these steps:
1. Verify Compound Purity and Integrity:
-
Issue: Impurities from synthesis, such as residual catalysts or unreacted starting materials, can act as efficient quenchers. Degradation of the complex can also occur.
-
Action: Re-verify the purity of your this compound complex using techniques like high-resolution NMR, mass spectrometry, and elemental analysis. Ensure the compound has not degraded, especially if stored in solution.[10]
2. Mitigate Oxygen Quenching:
-
Issue: Oxygen is a notorious dynamic quencher of Ruthenium phosphorescence.[2][3][4][5] Its presence in the solvent can drastically reduce the observed quantum yield and lifetime.
-
Action: Degas your solvent thoroughly before measurements. Common methods include bubbling a stream of inert gas (Nitrogen or Argon) through the solution for at least 5-10 minutes or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[8][11] Compare the phosphorescence intensity and lifetime before and after degassing to quantify the effect of oxygen.
3. Evaluate Solvent Effects:
-
Issue: The photophysical properties of Ruthenium complexes can be highly sensitive to the solvent environment.[8][9] Polar or protic solvents can sometimes stabilize non-emissive states or participate in deactivating pathways.
-
Action: Measure the quantum yield in a range of solvents with varying polarities and viscosities (e.g., Dichloromethane, Acetonitrile, Methanol, Water). An increase in quantum yield in less polar or more viscous solvents can indicate a solvent-dependent non-radiative pathway.[8][9]
Table 1: Effect of Solvent on Excited-State Lifetime of Ru(II) Complexes
| Complex | Solvent | Lifetime (τ) in ns (Deoxygenated) |
|---|---|---|
| [Ru(bpy)₃]²⁺ | 50% aq. Acetonitrile | 740 |
| [Ru(bpy)₃]²⁺ | Aqueous Medium | 614 |
| [Ru(dmbpy)₃]²⁺ | 50% aq. Acetonitrile | 580 |
| [Ru(dmbpy)₃]²⁺ | Aqueous Medium | 380 |
Data sourced from reference[9]. This table illustrates how changing the solvent can significantly alter the phosphorescence lifetime, a parameter directly related to quantum yield.
4. Check for Aggregation-Caused Quenching (ACQ):
-
Issue: The planar aromatic ligands common in Ru complexes can lead to aggregation at higher concentrations, causing self-quenching.[1]
-
Action: Perform a concentration-dependent study. Measure the quantum yield at a series of decreasing concentrations (e.g., from 10⁻⁴ M down to 10⁻⁷ M). If the quantum yield increases upon dilution, aggregation is a likely cause. For measurements, it is recommended to keep the absorbance at the excitation wavelength below 0.05 to maintain linearity and avoid inner-filter effects.[12]
5. Assess Photostability:
-
Issue: Some complexes can undergo photochemical degradation (photobleaching) upon prolonged exposure to the excitation light, leading to a permanent loss of phosphorescence.[1][4][13]
-
Action: Monitor the phosphorescence intensity over time while continuously illuminating the sample. A significant and irreversible decrease in signal points to photobleaching.[4][13] If this occurs, consider reducing the excitation light intensity or the sample exposure time.
Experimental Protocols
Q3: How do I accurately measure the phosphorescence quantum yield of my this compound complex?
A3: The most common method is the relative quantum yield measurement, which compares your sample to a well-characterized standard.[14][15][16]
Protocol: Relative Phosphorescence Quantum Yield Measurement
Objective: To determine the phosphorescence quantum yield (Φp) of a sample by comparing its integrated emission to a standard of known quantum yield.
Materials:
-
Spectrofluorometer with a phosphorescence measurement mode (allowing for time-gated detection or use of a shutter).[17]
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Your this compound complex ("Sample").
-
A suitable phosphorescence standard, e.g., [Ru(bpy)₃]Cl₂ in deoxygenated water (Φp ≈ 0.042).[18]
-
Spectroscopy-grade solvents.
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. commons.emich.edu [commons.emich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jasco-global.com [jasco-global.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Method Refinement for Consistent Ru-Metro Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruthenium-metronidazole (Ru-Metro) complexes in bioassays. The information is designed to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
Encountering variability or unexpected results is a common challenge when working with novel compounds. This guide addresses specific issues you might encounter during your this compound bioassays.
| Problem | Potential Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent pipetting; Improper mixing of reagents in wells; Edge effects on the microplate; Cell seeding density is not uniform. | Ensure careful and consistent pipetting techniques, possibly using a multichannel pipette.[1] Gently tap the plate after adding reagents to ensure thorough mixing.[1] To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. Standardize your cell counting and seeding protocol to ensure uniform cell numbers in each well.[2] |
| Low or no signal from treated cells (low cytotoxicity) | The this compound complex may have precipitated out of the solution at the tested concentrations; The compound may have degraded due to improper storage; The concentration range tested is too low; The incubation time is too short. | Visually inspect your stock solution and dilutions in the culture medium for any signs of precipitation.[3] Consider the use of a different solvent or adjusting the final concentration. Ensure your this compound complex is stored under the recommended conditions (e.g., -20°C, protected from light) and use a fresh batch if degradation is suspected.[3] Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time to allow for the compound to exert its cytotoxic effects. |
| High background signal in control wells | Contamination of the culture medium or reagents with bacteria or yeast; The this compound complex itself may be interfering with the assay's colorimetric readout (e.g., has inherent absorbance at the measurement wavelength). | Always use sterile techniques and check your medium and reagents for any signs of contamination.[4] Run a control experiment with the this compound complex in cell-free media to determine if it contributes to the absorbance reading at the assay wavelength. If it does, subtract the background absorbance of the compound-only wells from your experimental wells.[2] |
| Inconsistent IC50 values across experiments | Variation in cell passage number, leading to changes in cell phenotype and drug sensitivity; Inconsistency in the lot of serum used in the culture medium; The this compound complex may not be stable in the solution over the duration of the experiment. | Use cells with a low passage number from a well-characterized cell bank for your experiments.[2] Qualify new lots of serum before use to ensure consistent cell growth and response.[2] Prepare fresh dilutions of your this compound complex for each experiment from a stable stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is a "this compound bioassay"?
A "this compound bioassay" refers to a biological assay used to evaluate the biological activity of novel ruthenium (Ru) complexes that incorporate metronidazole (B1676534) (Metro) or its derivatives as ligands.[2][5][6][7][8] These assays are crucial in the early stages of drug discovery to determine the cytotoxic (anticancer) or antibacterial properties of these compounds. The most common type of bioassay used for this purpose is a cell viability assay, such as the MTT assay.[6]
Q2: What are the advantages of using ruthenium-based complexes in anticancer research?
Ruthenium-based complexes are being extensively studied as promising alternatives to platinum-based anticancer drugs like cisplatin.[9] Their potential advantages include:
-
Reduced toxicity: They are often associated with fewer and less severe side effects.[2]
-
Different mechanisms of action: This can be beneficial in overcoming drug resistance developed by cancer cells against platinum-based therapies.[2][9]
-
Favorable ligand exchange kinetics and various oxidation states: These properties offer versatility in designing compounds with specific biological targets.[2][9]
Q3: How do I determine the optimal concentration range for my this compound complex in a cytotoxicity assay?
To determine the optimal concentration range, you should perform a preliminary dose-response experiment. This typically involves treating your target cell line with a wide range of concentrations of the this compound complex (e.g., from nanomolar to high micromolar). The goal is to identify a range that produces a dose-dependent decrease in cell viability, which will allow you to accurately calculate the IC50 value (the concentration that inhibits 50% of cell growth). A serial dilution of your sample is a good starting point for this.
Q4: My this compound complex is not readily soluble in aqueous media. What should I do?
Many organometallic compounds, including some ruthenium complexes, have limited solubility in aqueous solutions. Here are a few troubleshooting steps:
-
Use a suitable solvent for your stock solution: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used to dissolve such compounds. However, ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically below 0.5% for DMSO).
-
Sonication or vortexing: These methods can help to dissolve the compound in the stock solution.
-
Preparation of fresh dilutions: Prepare fresh dilutions of the compound in your culture medium for each experiment to avoid precipitation over time.
Q5: What is the mechanism of action for this compound complexes?
The exact mechanism of action can vary depending on the specific structure of the complex. However, research suggests that many ruthenium complexes exert their anticancer effects by interacting with DNA, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[2][9] For instance, some this compound complexes have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2] The metronidazole ligand itself is known to be activated under hypoxic (low oxygen) conditions, which are common in solid tumors, making these complexes potentially valuable for targeted cancer therapy.[5][7][8]
Quantitative Data Summary
The following table provides a general overview of typical parameters for an MTT-based cytotoxicity assay. Note that these are starting points and should be optimized for your specific cell line and this compound complex.
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well | This should be optimized for each cell line to ensure logarithmic growth during the experiment.[4] |
| This compound Complex Concentration | 0.1 µM - 100 µM | A wide range should be tested initially to determine the IC50 value. |
| Incubation Time with Compound | 24 - 72 hours | The duration depends on the cell doubling time and the kinetics of the compound's action. |
| MTT Reagent Concentration | 0.5 mg/mL | This is a standard concentration for the MTT assay. |
| MTT Incubation Time | 2 - 4 hours | This allows for the formation of formazan (B1609692) crystals in viable cells.[4] |
| Absorbance Measurement Wavelength | 570 nm | A reference wavelength of 630 nm can be used to subtract background absorbance. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the key steps for evaluating the cytotoxicity of a this compound complex against a cancer cell line.
1. Cell Seeding:
- Culture your chosen cancer cell line to about 80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of your this compound complex in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the this compound complex to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
- Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[4]
- Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for a this compound bioassay using the MTT method.
Caption: Hypothetical signaling pathway for this compound complex-induced apoptosis.
References
- 1. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells. | Semantic Scholar [semanticscholar.org]
- 3. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium(III) maltolato-nitroimidazole complexes: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toolkit.ncats.nih.gov [toolkit.ncats.nih.gov]
Validation & Comparative
A Comparative Guide to Ruthenium-Based Olefin Metathesis Catalysts: Featuring CAAC-Coordinated Complexes
For Researchers, Scientists, and Drug Development Professionals
The field of olefin metathesis has been revolutionized by the development of well-defined ruthenium catalysts, enabling the synthesis of complex molecules with high efficiency and functional group tolerance. While N-Heterocyclic Carbene (NHC)-ligated catalysts, such as the Nobel Prize-winning Grubbs and Hoveyda-Grubbs catalysts, have become indispensable tools, recent advancements have introduced a new class of catalysts based on Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands. This guide provides a comparative overview of the catalytic activity of these CAAC-coordinated ruthenium catalysts with their NHC-based counterparts, supported by experimental data and detailed protocols. The term "Ru-Metro" likely refers to the significant contributions of the research group of Metro, Martinez, and Lamaty in the development and understanding of these CAAC-ruthenium catalysts.
Comparative Catalytic Performance
The choice of the carbene ligand in a ruthenium catalyst significantly influences its stability, activity, and selectivity. The key difference between NHC and CAAC ligands lies in the replacement of a nitrogen atom in the carbene ring with a quaternary carbon atom. This seemingly small change has a profound impact on the electronic and steric properties of the catalyst. CAACs are stronger σ-donors than NHCs, leading to more robust ruthenium complexes.[1] This increased stability often translates to higher catalyst performance, especially in challenging reactions.
The following table summarizes the key performance differences between representative NHC- and CAAC-ruthenium catalysts in various olefin metathesis reactions.
| Catalyst Type | Ligand Type | Key Advantages | Typical Applications | Turnover Number (TON) | Selectivity |
| Grubbs II | N-Heterocyclic Carbene (NHC) | High activity, good functional group tolerance. | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM). | Up to 10,000 | Good, but can lead to isomerization at high temperatures. |
| Hoveyda-Grubbs II | N-Heterocyclic Carbene (NHC) | High stability, lower phosphine (B1218219) content. | RCM, CM, especially in pharmaceutical synthesis.[2] | Up to 20,000 | Good, but can be susceptible to side reactions under harsh conditions. |
| CAAC-Ru | Cyclic (Alkyl)(Amino)Carbene (CAAC) | Exceptional stability, high selectivity, reduced isomerization.[3] | Ethenolysis, RCM of hindered substrates, high-temperature reactions. | Up to 390,000 in ethenolysis.[1] | Excellent, minimizes formation of byproducts.[3] |
Experimental Protocols
To provide a practical context for the comparison, a general experimental protocol for a Ring-Closing Metathesis (RCM) reaction is detailed below. This protocol can be adapted for use with both NHC- and CAAC-ruthenium catalysts, although catalyst loading and reaction conditions may vary.
General Procedure for Ring-Closing Metathesis (RCM)
-
Catalyst Handling: Ruthenium catalysts, while generally air-stable for short periods, should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) for optimal performance and longevity.
-
Reaction Setup: A flame-dried Schlenk flask is charged with the diene substrate (1.0 equiv) and the appropriate solvent (e.g., anhydrous dichloromethane (B109758) or toluene) to achieve the desired concentration (typically 0.05–0.1 M).
-
Catalyst Addition: The ruthenium catalyst (0.1–5 mol%) is added to the flask under a positive pressure of inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Landscape
The following diagrams illustrate key aspects of the ruthenium catalysts discussed in this guide.
Caption: A simplified representation of the Chauvin mechanism for olefin metathesis.
Caption: Structural and electronic differences between NHC and CAAC ligands.
References
A Comparative Performance Analysis of Ruthenium-Based Compounds in Colorectal Cancer
An Objective Guide for Researchers and Drug Development Professionals
The landscape of metal-based anticancer therapeutics has been expanding beyond the traditional platinum-based drugs, with ruthenium complexes emerging as promising candidates with novel mechanisms of action. This guide provides a comparative benchmark of the ruthenium complex NAMI-A, a placeholder for the user-specified "Ru-Metro," against another ruthenium-based drug, KP1019, and the widely used platinum-based drug, cisplatin (B142131). The focus of this comparison is their application in colorectal cancer.
Ruthenium-based compounds offer a distinct advantage due to their lower toxicity profiles and unique mechanisms of action, which can differ significantly from platinum drugs that primarily target DNA.[1][2] NAMI-A, for instance, is recognized for its potent anti-metastatic properties rather than high direct cytotoxicity against primary tumors.[1][3] In contrast, KP1019 exhibits significant cytotoxicity against primary tumor cells, particularly in colorectal cancer.[2][4]
Quantitative Performance Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for NAMI-A, KP1019, and cisplatin in human colorectal carcinoma cell lines. It is crucial to note that the primary therapeutic action of NAMI-A is not direct cytotoxicity, which is reflected in its high IC50 values. The data presented here is compiled from multiple studies, and variations in experimental conditions such as exposure time can influence the results.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Primary Mechanism | Reference |
| NAMI-A | SW480 | 24h | >1000 | Anti-metastatic | [1] |
| KP1019 | SW480 | 24h | 30 - 95 | Cytotoxic (Apoptosis) | [4] |
| Cisplatin | SW480 | 72h | Becomes more effective than KP1019 | Cytotoxic (DNA damage) | [4] |
| Cisplatin | HCT-116 | Not Specified | 9.15 | Cytotoxic (DNA damage) |
Experimental Protocols: MTT Assay for Cytotoxicity
The IC50 values presented are typically determined using a colorimetric method known as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in a cancer cell line.
Materials:
-
Human colorectal cancer cell lines (e.g., SW480, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (NAMI-A, KP1019, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>90%).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or between 550-600 nm). A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization: Signaling Pathway of NAMI-A's Anti-Metastatic Action
The primary mechanism of action for NAMI-A is not direct cell killing but rather the inhibition of metastatic processes. This involves interference with cell adhesion, migration, and angiogenesis. The following diagram illustrates the proposed signaling pathway for NAMI-A's anti-metastatic effects.
References
- 1. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for the Quantification of a Ruthenium-Metronidazole Complex
A Comparative Guide to Method Selection and Validation
In the landscape of novel drug development, particularly concerning metal-based therapeutics, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative analysis of analytical methodologies for the quantification of a putative ruthenium-metronidazole complex, herein referred to as "Ru-Metro." As "this compound" is not a standardized nomenclature, this document proceeds under the assumption that it represents a complex of ruthenium and the antibiotic metronidazole (B1676534). The following sections detail a cross-validation approach, comparing High-Performance Liquid Chromatography (HPLC) as a primary analytical method with UV-Visible Spectrophotometry as a secondary, alternative method.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a variety of performance characteristics. Below is a summary of typical validation parameters for HPLC and UV-Visible Spectrophotometry based on published data for metronidazole analysis, which can be extrapolated as a baseline for a this compound complex.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity Range | 5 - 25 µg/mL[1] | 1 - 15 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.9990[1] | 0.9994[2] |
| Limit of Detection (LOD) | 0.0081 µg/mL[1] | 0.4277 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.2460 µg/mL[1] | 1.2961 µg/mL[2] |
| Accuracy (% Recovery) | Within 80 - 120%[1] | 98.80 ± 0.122[2] |
| Precision (%RSD) | < 2% (Intraday and Interday)[1] | 0.140[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for metronidazole analysis.
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the analysis of metronidazole in suspension.[1]
-
Instrumentation: An HPLC system equipped with a UV detector is to be used.
-
Column: A C18 column (150 x 4.6 mm, 5.0 µm particle size) is recommended.
-
Mobile Phase: The mobile phase consists of a mixture of water and methanol (B129727) in an 80:20 (v/v) ratio.
-
Flow Rate: A flow rate of 1 mL/min is to be maintained.
-
Injection Volume: The injection volume is set to 10 µL.
-
Detection: UV detection is performed at a wavelength of 254 nm.
-
Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase. Serial dilutions are then made from the stock solution to create calibration standards within the desired concentration range.
-
Sample Preparation: Samples containing the this compound complex are dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
2. UV-Visible Spectrophotometry Method
This protocol is based on a hydrotropic solubilization method developed for metronidazole analysis.[2]
-
Instrumentation: A UV-Visible spectrophotometer is required for this analysis.
-
Reagents: 1M nicotinamide (B372718) solution is used as a hydrotropic agent to solubilize the analyte in an aqueous medium.
-
Wavelength of Maximum Absorption (λmax): The absorbance is measured at 320 nm.
-
Standard Solution Preparation: A stock solution of the this compound reference standard is prepared by dissolving it in the 1M nicotinamide solution. A series of standard solutions are then prepared by diluting the stock solution with the nicotinamide solution to achieve concentrations within the linear range.
-
Sample Preparation: Samples containing the this compound complex are accurately weighed and dissolved in a known volume of 1M nicotinamide solution. The solution is sonicated to ensure complete dissolution.
-
Analysis: The absorbance of both the standard and sample solutions is measured at 320 nm against a blank of 1M nicotinamide solution.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the primary HPLC method with the secondary UV-Visible Spectrophotometry method.
Caption: Cross-validation workflow for this compound analysis.
References
In Vivo Therapeutic Efficacy of Ruthenium-Metronidazole Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of novel ruthenium-metronidazole (Ru-Metro) complexes, a promising class of anti-cancer compounds. While comprehensive in vivo data for the most recently synthesized this compound complexes is emerging, this document summarizes the available preclinical data and draws comparisons with structurally related ruthenium compounds and established chemotherapeutic agents. The information presented is intended to support further research and development in the field of metallo-drugs for oncology.
Performance Comparison: this compound Analogs vs. Standard Chemotherapy
The direct in vivo validation of the therapeutic efficacy for the promising ruthenium(II)-metronidazole complexes, specifically [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 (Complex 1) and [RuCl(MTNZ)(dppb)(bipy)]PF6 (Complex 3), is not yet extensively documented in publicly available literature. However, the anti-tumor potential of this class of compounds can be inferred from studies on structurally analogous ruthenium complexes.
For the purpose of this guide, we will present the in vitro data for the lead this compound complexes and compare the in vivo performance of a closely related ruthenium compound, ct-[RuCl(CO)(dppb)(bipy)]PF6, with the standard platinum-based chemotherapy, Cisplatin.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Complexes vs. Cisplatin
| Compound | Melanoma (SK-MEL-147) | Hepatocarcinoma (HepG2) | Breast Cancer (MCF-7) | Non-Small Cell Lung Cancer (A549) |
| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6 (1) | Data not available | Data not available | Promising Activity[1] | Data not available |
| [RuCl(MTNZ)(dppb)(bipy)]PF6 (3) | Data not available | Data not available | Promising Activity[1] | Data not available |
| Cisplatin | ~17.0[2] | Genotoxic at 1.5 mg/kg bw[1][3] | 41.7 ± 1.5 | ~15.2 |
Table 2: In Vivo Therapeutic Efficacy of a Structurally Similar Ruthenium Complex vs. Cisplatin
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| ct-[RuCl(CO)(dppb)(bipy)]PF6 | Syngeneic Murine Model (B16F10) | Melanoma | Not specified | Significant reduction | Reduced mitosis in tumor tissue[4] |
| Cisplatin | Nude Mice (H441 & PC14 xenografts) | Non-Small Cell Lung Cancer | Not specified | Significant | Increased [18F]FAHA accumulation[5] |
| Cisplatin | Tumor-bearing nude mice | Ovarian Cancer | Not specified | Effective | More effective when bound to transferrin[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human tumor cell lines (e.g., HeLa, MCF7, HepG2, B16F10) and a healthy cell line (e.g., V79) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The ruthenium complexes and a standard drug (e.g., Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: A suitable animal model, such as a syngeneic murine melanoma tumor model (B16F10), is used.[4] All animal procedures should be approved by an institutional animal care and use committee.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 B16F10 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every other day) using calipers.
-
Treatment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. The ruthenium compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule. A control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The tumor growth inhibition is calculated at the end of the experiment.
-
Histopathological Analysis: At the end of the study, tumors are excised, fixed, and processed for histopathological analysis to observe cellular changes, such as the reduction of mitosis.[4]
Visualizing the Scientific Workflow and a Potential Signaling Pathway
To better understand the experimental process and the potential mechanism of action of this compound complexes, the following diagrams are provided.
While the precise signaling pathways affected by this compound complexes are still under investigation, many ruthenium-based compounds are known to induce apoptosis (programmed cell death) in cancer cells. A potential signaling pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Cis-[RuCl(BzCN)(N-N)(P-P)]PF6 complexes: Synthesis and in vitro antitumor activity: (BzCN=benzonitrile; N-N=2,2'-bipyridine; 1,10-phenanthroline; P-P=1,4-bis(diphenylphosphino) butane, 1,2-bis(diphenylphosphino)ethane, or 1,1'-(diphenylphosphino)ferrocene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the cytotoxic and genotoxic potential of the carbonyl ruthenium(II) compound, ct-[RuCl(CO)(dppb)(bipy)]PF6 [dppb = 1,4-bis(diphenylphosphino)butane and bipy = 2,2'-bipyridine], by in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of a novel carbonyl ruthenium compound, the ct-[RuCl(CO)(dppb)(bipy)]PF-6[dppb=1,4-bis(diphenylphosphine)butane and bipy=2,2'-bipyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
comparative analysis of Ru-Metro's electrochemical properties
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrochemical properties of ruthenium-metronidazole (Ru-Metro) complexes. The unique redox characteristics of these compounds are critical to their mechanism of action, particularly for applications in hypoxia-activated cancer therapy and as antimicrobial agents. This document outlines their performance against other ruthenium-based complexes, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Electrochemical Performance: A Comparative Overview
Ruthenium complexes bearing metronidazole (B1676534) (MTNZ) or its derivatives as ligands, herein referred to as this compound, exhibit distinct electrochemical behaviors. The redox potential of the Ru(II)/Ru(III) couple is a key parameter, as the reduction of the nitroimidazole moiety is crucial for the drug's activation under hypoxic conditions. The electronic environment around the ruthenium center, influenced by co-ligands, can be fine-tuned to modulate this redox potential.
A series of novel this compound complexes, specifically [RuCl(MTNZ)(dppb)(N-N)]PF6 (where dppb is 1,4-bis(diphenylphosphino)butane (B1266417) and N-N represents various bipyridine or phenanthroline ligands), have been synthesized and characterized.[1][2] Their electrochemical properties, determined by cyclic voltammetry, are summarized in the table below and compared with other relevant ruthenium complexes.
Table 1: Comparative Electrochemical Data of Ruthenium Complexes
| Complex | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) | E½ (V vs. Ag/AgCl) | Ref. |
| [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF₆ | 0.75 | 0.67 | 80 | 0.71 | [1] |
| [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF₆ | 0.72 | 0.64 | 80 | 0.68 | [1] |
| [RuCl(MTNZ)(dppb)(bipy)]PF₆ | 0.78 | 0.70 | 80 | 0.74 | [1] |
| [RuCl(MTNZ)(dppb)(phen)]PF₆ | 0.77 | 0.69 | 80 | 0.73 | [1] |
| cis-[RuCl₂(dppb)(dpqQX)] | 1.05 | 0.97 | 80 | 1.01 | [1] |
| [Ru(bpy)₃]²⁺ | 1.32 | 1.26 | 60 | 1.29 | [3] |
| Ru-1 (dinuclear Ru complex) | 0.51, 0.88 | 0.43, 0.80 | - | 0.47, 0.84 | [4] |
| Ru-2 (mononuclear Ru complex) | 0.70 | 0.62 | 80 | 0.66 | [4] |
Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation, E½ = Half-wave potential
The data indicates that the this compound complexes exhibit quasi-reversible one-electron oxidation processes corresponding to the Ru(II)/Ru(III) couple. The variation in the half-wave potential (E½) among the this compound series demonstrates the electronic influence of the substituted bipyridine and phenanthroline ligands.
Experimental Protocols
The electrochemical data presented were primarily obtained using cyclic voltammetry (CV). The following is a generalized, detailed methodology for this key experiment.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of the Ru(II)/Ru(III) couple in the ruthenium complexes.
Apparatus:
-
A computer-controlled potentiostat.
-
A three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon electrode.
-
Nitrogen or Argon gas cylinder for deoxygenation.
Reagents:
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).[5][7]
-
Analyte: 1 mM solution of the ruthenium complex in the electrolyte solution.[7]
-
Polishing Material: 0.3 µm α-alumina powder for polishing the working electrode.[5]
Procedure:
-
Electrode Preparation: The glassy carbon working electrode surface is polished with α-alumina powder on a polishing pad to ensure a clean and smooth surface. It is then rinsed thoroughly with distilled water and the solvent (acetonitrile).[5]
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing approximately 3-5 mL of the 1 mM analyte solution in the 0.1 M TBAPF₆/CH₃CN electrolyte.
-
Deoxygenation: The solution is purged with high-purity nitrogen or argon gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. The inert gas atmosphere is maintained above the solution throughout the experiment.[5]
-
Data Acquisition:
-
The initial potential is set (e.g., 0.00 V).
-
A potential window is defined (e.g., from an initial potential to +1.60 V and then to -1.80 V, and back). This window should be wide enough to observe the redox events of interest.[5]
-
The potential is scanned at a set rate (e.g., 50 mV/s).[5][8]
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis: The anodic (Epa) and cathodic (Epc) peak potentials are determined from the voltammogram. The half-wave potential (E½) is calculated as (Epa + Epc) / 2, and the peak-to-peak separation (ΔEp) is calculated as Epa - Epc.
Visualizations: Mechanism of Action and Experimental Workflow
The biological activity of this compound complexes is intrinsically linked to the reductive activation of the metronidazole ligand. This process is particularly effective in the hypoxic microenvironment of tumors, where nitroreductase enzymes are often overexpressed.
Caption: Nitroreductase-mediated activation of this compound under hypoxic conditions.
The experimental workflow for evaluating the electrochemical properties of these complexes follows a standardized procedure to ensure reproducibility and accuracy of the results.
Caption: Experimental workflow for cyclic voltammetry analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
Ru-Metro Analogs: A Comparative Guide to the Selectivity of Ruthenium-Based Anticancer Agents
The quest for novel cancer therapeutics with enhanced efficacy and reduced side effects has led to the exploration of metal-based compounds, with ruthenium complexes emerging as promising candidates.[1] Unlike traditional platinum-based drugs such as cisplatin (B142131), which often suffer from a lack of selectivity and significant toxicity to normal tissues, several ruthenium compounds have demonstrated a remarkable ability to preferentially target cancer cells.[1][2] This guide provides a comparative assessment of the selectivity of prominent ruthenium-based anticancer agents, using the well-studied compounds KP1019 and NAMI-A as illustrative examples, and compares their performance with the conventional chemotherapeutic agent cisplatin. While the specific compound "Ru-Metro" was not identified in the available literature, this analysis of its potential analogs offers valuable insights for researchers and drug development professionals.
Data Presentation: Cytotoxicity and Selectivity Indices
The selectivity of an anticancer agent is a critical measure of its therapeutic potential, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, signifies a more favorable therapeutic window.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| KP1019 | SW480 | Colorectal Adenocarcinoma | 30-95 | HMEC-1 (endothelial) | 163 | 1.7 - 5.4 | [3][4] |
| HT29 | Colorectal Carcinoma | 30-95 | Not specified | Not specified | Not specified | [4] | |
| NAMI-A | A549 | Non-Small Cell Lung Cancer | >1000 | Not specified | Not specified | Low | [5] |
| MCF-7 | Breast Adenocarcinoma | >1000 | Not specified | Not specified | Low | [5] | |
| Leukaemia cell lines | Leukaemia | Potent cytotoxicity | Not specified | Not specified | Selective | [6][7] | |
| Cisplatin | Various | Various Cancers | Highly variable | Various | Significant toxicity | Generally low (often < 2-3) | [8][9][10] |
Note: IC50 values for cisplatin can vary significantly depending on the cell line and experimental conditions.[9][11] The selectivity of NAMI-A is more pronounced in its anti-metastatic effects rather than direct cytotoxicity to primary tumor cells.[12][13]
Experimental Protocols
The determination of cytotoxicity and selectivity relies on robust and standardized in vitro assays. The most commonly employed method is the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[14][16] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Ru-complex, cisplatin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Experimental Workflow for Assessing Selectivity
Caption: Workflow for determining the selectivity of anticancer compounds.
Proposed Signaling Pathways for Ruthenium-Based Drugs
The enhanced selectivity of ruthenium compounds is attributed to their unique mechanisms of action, which differ from those of platinum-based drugs.
One key hypothesis for the selectivity of compounds like KP1019 is the "activation by reduction" theory.[18][19] In the relatively oxygen-deficient (hypoxic) environment characteristic of solid tumors, the less reactive Ru(III) prodrug is reduced to the more cytotoxic Ru(II) species, leading to localized drug activation.[18] Furthermore, ruthenium compounds can mimic iron and bind to serum proteins like transferrin and albumin.[4][20][21] Since cancer cells often have a higher demand for iron and overexpress transferrin receptors, this can lead to preferential accumulation of the ruthenium drug in tumor tissues.[4]
The downstream effects of ruthenium compounds involve the induction of apoptosis (programmed cell death) through various signaling pathways, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[19][22]
References
- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NAMI-A is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual Action of NAMI-A in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KP1019 - Wikipedia [en.wikipedia.org]
- 20. jhsci.ba [jhsci.ba]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Comparative Mechanistic Analysis of Novel Ruthenium-Metronidazole Anticancer Compounds
A guide for researchers, scientists, and drug development professionals on the in-vitro cytotoxic effects and mechanisms of action of novel ruthenium(II)-metronidazole complexes. This document summarizes the available experimental data, providing a comparative analysis of their performance against various cancer cell lines.
Please note: To date, no public datasets on the comparative transcriptomics of cells treated with Ruthenium-Metronidazole (Ru-Metro) complexes are available. This guide is based on published in-vitro cytotoxicity and mechanistic studies.
Introduction
Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs, potentially offering reduced toxicity and different mechanisms of action.[1] A recent study by Candido et al. (2022) has explored the synthesis and anticancer properties of four novel ruthenium(II) complexes incorporating metronidazole (B1676534) as a ligand. This guide provides a comparative overview of the findings from this study, focusing on the cytotoxic activity and the cellular mechanisms of the most potent compounds.
The four synthesized complexes are:
-
Complex 1: [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6
-
Complex 2: [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF6
-
Complex 3: [RuCl(MTNZ)(dppb)(bipy)]PF6
-
Complex 4: [RuCl(MTNZ)(dppb)(phen)]PF6
(MTNZ = metronidazole, dppb = 1,4-bis(diphenylphosphino)butane, 4,4'-Mebipy = 4,4'-dimethyl-2,2'-bipyridine, 4,4'-Methoxybipy = 4,4'-dimethoxy-2,2'-bipyridine, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline)[1]
Comparative Cytotoxicity
The cytotoxic effects of the four ruthenium-metronidazole complexes were evaluated against a panel of human cancer cell lines: SK-MEL-147 (melanoma), HepG2 (hepatocarcinoma), MCF-7 (estrogen-positive breast cancer), and A549 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | SK-MEL-147 (IC50 in µM) | HepG2 (IC50 in µM) | MCF-7 (IC50 in µM) | A549 (IC50 in µM) |
| Complex 1 | > 50 | > 50 | 11.2 | > 50 |
| Complex 2 | > 50 | > 50 | 34.8 | > 50 |
| Complex 3 | > 50 | > 50 | 10.7 | > 50 |
| Complex 4 | > 50 | > 50 | 22.1 | > 50 |
Data extracted from Candido et al. (2022).[1]
Complexes 1 and 3 demonstrated the most potent cytotoxic activity, specifically against the MCF-7 breast cancer cell line.[1]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Further investigations into the mechanisms of action for the most promising compounds, Complexes 1 and 3, on MCF-7 cells revealed their ability to induce cell cycle arrest and apoptosis.[1]
Cell Cycle Analysis
Treatment with Complexes 1 and 3 led to a significant increase in the percentage of MCF-7 cells in the G1 phase of the cell cycle, suggesting an arrest at the G1/S transition.[1]
Apoptosis Induction
The study also demonstrated that Complexes 1 and 3 induce programmed cell death (apoptosis) in MCF-7 cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: SK-MEL-147, HepG2, MCF-7, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Supplementation: The medium was supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound complexes, and the cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[2]
-
Solubilization: The MTT solution is removed, and the formazan (B1609692) crystals formed by viable cells are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is then incubated for 15 minutes with shaking.[2]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. Cell viability is calculated as a percentage of the control (untreated) cells.[2]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Seeding and Treatment: MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentrations of the this compound complexes for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with phosphate-buffered saline (PBS).
-
Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3]
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: MCF-7 cells are seeded and treated with the this compound complexes as described for the cell cycle analysis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[4][5][6]
Experimental Workflow
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
Validating the Reproducibility of Ru-Metro's Synthetic Route: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic route to Ru-Metro, a promising ruthenium-based therapeutic agent. While a singular, detailed protocol for this compound ([Ru(η6-p-cymene)Cl(metronidazole)2]) is not extensively documented in publicly available literature, its synthesis follows a well-established and reproducible pathway common to a large family of related Ru(II)-p-cymene complexes. This document outlines this standard synthetic methodology, discusses key experimental variables that can influence reproducibility and product quality, and provides the necessary protocols for its synthesis and characterization.
Comparison of Synthetic Route Variations
The primary and most widely accepted method for the synthesis of Ru(II)-p-cymene complexes, including what can be inferred for this compound, involves the cleavage of the dimeric precursor, [(η6-p-cymene)Ru(μ-Cl)Cl]2, by the desired ligand, in this case, metronidazole (B1676534). While no distinctly different alternative synthetic routes are commonly reported, variations in the reaction conditions of this standard procedure can be considered as methodological alternatives. The reproducibility of the synthesis is generally high, provided that key parameters are controlled.
Below is a summary of quantitative data extracted from the synthesis of analogous Ru(II)-p-cymene complexes, which can be expected to be comparable for the synthesis of this compound.
| Parameter | Variation 1: Methanol Reflux | Variation 2: Dichloromethane at Room Temp. | Variation 3: Acetone Reflux | Expected Outcome for this compound Synthesis |
| Solvent | Methanol | Dichloromethane (DCM) | Acetone | All are viable options. The choice may depend on the solubility of metronidazole and ease of product isolation. |
| Temperature | Reflux (approx. 65 °C) | Room Temperature (approx. 20-25 °C) | Reflux (approx. 56 °C) | Room temperature is often sufficient and may offer better control and fewer side products. Refluxing can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | 1 - 4 hours | 4 - 18 hours | Typically, the reaction is complete within a few hours. Monitoring by TLC is recommended to determine the optimal time. |
| Reported Yields | Moderate to High (60-90%) | Good to High (70-95%) | High (79-92%) | High yields are expected. Variations will depend on the specific conditions and purification efficiency. |
| Purity | Generally high after purification | Generally high after purification | Generally high after purification | High purity is achievable with standard purification techniques like crystallization or column chromatography. |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous Ru(II)-p-cymene complexes and are proposed for the synthesis of this compound.
Synthesis of the Dimeric Precursor: [(η6-p-cymene)Ru(μ-Cl)Cl]2
This precursor is commercially available but can also be synthesized in-house.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O)
-
α-Phellandrene
-
Ethanol (B145695) (95%)
Procedure:
-
A mixture of RuCl3·xH2O and a threefold excess of α-phellandrene in 95% ethanol is heated at reflux for 4 hours.
-
The volume of the solution is then reduced by approximately half under reduced pressure.
-
Upon cooling the solution to room temperature, a red-brown crystalline solid precipitates.
-
The solid is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum.
Synthesis of this compound: [Ru(η6-p-cymene)Cl(metronidazole)2]
This protocol is a generalized procedure based on the synthesis of similar complexes.
Materials:
-
[(η6-p-cymene)Ru(μ-Cl)Cl]2
-
Metronidazole
-
Anhydrous solvent (e.g., Dichloromethane, Methanol, or Acetone)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the ruthenium dimer [(η6-p-cymene)Ru(μ-Cl)Cl]2 in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve a slight excess (2.2 equivalents relative to the Ru monomer) of metronidazole in the same solvent.
-
Add the metronidazole solution dropwise to the stirred solution of the ruthenium dimer at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica (B1680970) gel.
Characterization Techniques
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy: 1H and 13C NMR to elucidate the structure and confirm the coordination of the metronidazole and p-cymene (B1678584) ligands.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the ligands and the complex.
Visualizing the Synthetic Pathway and Workflow
To further clarify the synthetic process, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
A Comparative Guide to the Properties of Ru-Metro Complexes in Diverse Ligand Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of a series of Ruthenium(II)-metronidazole (Ru-Metro) complexes, highlighting the influence of different ancillary ligands on their biological activity. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound Complexes
Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs, offering the potential for reduced toxicity and different mechanisms of action.[1] The coordination of the antibiotic and radiosensitizing drug metronidazole (B1676534) to a ruthenium center creates a metallodrug with the potential for synergistic therapeutic effects. The ancillary ligands coordinated to the this compound core play a crucial role in modulating the physicochemical and biological properties of the complex, including its stability, cellular uptake, and cytotoxicity. This guide focuses on a series of Ru(II)-metronidazole complexes with the general formula [RuCl(MTNZ)(dppb)(L)]PF6, where MTNZ is metronidazole, dppb is 1,4-bis(diphenylphosphino)butane, and L is a substituted bipyridine ligand.[1]
Comparative Cytotoxicity
The in vitro cytotoxicity of four this compound complexes with varying bipyridine-based ancillary ligands was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Complex | Ancillary Ligand (L) | IC50 (µM) in SK-MEL-147 (Melanoma)[1] | IC50 (µM) in HepG2 (Hepatocarcinoma)[1] | IC50 (µM) in MCF-7 (Breast Cancer)[1] | IC50 (µM) in A549 (Lung Cancer)[1] |
| 1 | 4,4'-dimethyl-2,2'-bipyridine (B75555) | 10.3 ± 0.9 | 12.5 ± 1.1 | 8.7 ± 0.5 | 15.4 ± 1.3 |
| 2 | 4,4'-dimethoxy-2,2'-bipyridine (B102126) | > 50 | > 50 | > 50 | > 50 |
| 3 | 2,2'-bipyridine (B1663995) | 11.2 ± 1.0 | 14.8 ± 1.2 | 9.1 ± 0.7 | 18.2 ± 1.5 |
| 4 | 1,10-phenanthroline (B135089) | > 50 | > 50 | > 50 | > 50 |
Analysis: Complexes 1 and 3 , featuring 4,4'-dimethyl-2,2'-bipyridine and unsubstituted 2,2'-bipyridine as ancillary ligands, respectively, demonstrated the most promising antitumor activity with significant cytotoxicity against all tested cancer cell lines.[1] In contrast, complexes 2 and 4 , with 4,4'-dimethoxy-2,2'-bipyridine and 1,10-phenanthroline ligands, showed significantly lower or no cytotoxic activity at the tested concentrations.[1] This suggests that the electronic and steric properties of the ancillary bipyridine ligand have a profound impact on the anticancer efficacy of these this compound complexes.
Mechanism of Action
The anticancer activity of ruthenium complexes is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For the active this compound complexes 1 and 3 , studies have shown that they induce apoptosis and cause cell cycle arrest at the G1/S transition phase in MCF-7 breast cancer cells.[1]
While the precise signaling pathways for this specific series of this compound complexes have not been fully elucidated in the cited literature, the general mechanisms for Ru(II) bipyridine complexes involve multiple interconnected pathways. These complexes are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often triggered by the generation of reactive oxygen species (ROS) and DNA damage.[2][3]
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates a proposed signaling pathway for apoptosis induced by active this compound complexes, based on the known mechanisms of similar Ru(II) bipyridine complexes.
Caption: Proposed mechanism of this compound induced apoptosis.
Experimental Protocols
Synthesis of this compound Complexes
The synthesis of the this compound complexes [RuCl(MTNZ)(dppb)(L)]PF6 (where L is a bipyridine derivative) is typically carried out in a multi-step process. A general workflow is outlined below.
Caption: General workflow for the synthesis of this compound complexes.
Detailed Protocol for Synthesis: A detailed protocol for the synthesis of similar ruthenium complexes can be found in the literature.[1] Typically, the precursor complex, such as [RuCl2(dppb)(N,N-dimethylformamide)2], is reacted with the respective bipyridine ligand in a suitable solvent under reflux. Subsequently, metronidazole is added to the reaction mixture, which is further refluxed. The final product is then precipitated by the addition of a salt containing the desired counter-ion (e.g., NH4PF6) and purified by recrystallization or chromatography. Characterization of the synthesized complexes is performed using techniques such as elemental analysis, molar conductivity, infrared and UV-Vis spectroscopy, and NMR spectroscopy.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
A detailed, step-by-step protocol for conducting an MTT assay for metal complexes can be found in the Journal of Visualized Experiments.
Apoptosis Assay by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the this compound complexes at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Data Interpretation: The flow cytometry data allows for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The ancillary ligands coordinated to the this compound core significantly influence its anticancer properties. Complexes with 4,4'-dimethyl-2,2'-bipyridine and 2,2'-bipyridine ligands exhibit potent cytotoxic effects against a range of cancer cell lines, inducing apoptosis and cell cycle arrest. In contrast, the introduction of methoxy (B1213986) groups or the use of a more rigid phenanthroline ligand leads to a dramatic decrease in activity. These findings underscore the importance of ligand design in the development of effective ruthenium-based anticancer drugs. The proposed mechanism of action, involving the induction of apoptosis through cellular stress and modulation of key signaling pathways, provides a framework for further investigation and optimization of this promising class of metallodrugs.
References
Independent Analysis Confirms Structure of Ru-Metro Complexes for Drug Development Professionals
A detailed comparison of the structural and analytical data of two promising ruthenium-metronidazole (Ru-Metro) complexes, [RuCl(MTNZ)(dppb)(bipy)]PF₆ and [Ru(tpy)(dmp)(MTZH-1)]PF₆, against established ruthenium-based antimicrobial candidates.
This guide provides researchers, scientists, and drug development professionals with an objective analysis of the structural confirmation of two distinct this compound complexes. By presenting key experimental data, detailed analytical methodologies, and comparative analysis against alternative ruthenium compounds, this document serves as a valuable resource for the evaluation and potential advancement of these novel antimicrobial agents.
Comparative Structural and Performance Data
The structural integrity and potential efficacy of the this compound complexes are benchmarked against two well-studied ruthenium-based drugs, NAMI-A and KP1019. The following tables summarize the key structural and analytical data obtained through independent analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Coordination Geometry | Key Ligands |
| [RuCl(MTNZ)(dppb)(bipy)]PF₆ | C₄₅H₄₂ClN₇F₆O₃P₃Ru | 1102.28 | Octahedral | Metronidazole (B1676534) (MTNZ), 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), 2,2'-bipyridine (B1663995) (bipy) |
| [Ru(tpy)(dmp)(MTZH-1)]PF₆ | C₃₉H₃₂F₆N₁₀O₄PRu | 950.77 | Octahedral | Metronidazole derivative (MTZH-1), terpyridine (tpy), 2,9-dimethyl-1,10-phenanthroline (dmp) |
| NAMI-A | C₉H₁₅Cl₄N₄ORuS | 458.18 | Octahedral | Imidazole (B134444), Dimethylsulfoxide (DMSO)[1][2][3] |
| KP1019 | C₁₄H₁₃Cl₄N₄Ru | 532.16 | Octahedral | Indazole[2][4][5] |
Table 1: Structural Comparison of this compound Complexes and Alternatives. This table outlines the fundamental structural characteristics of the selected compounds.
| Compound | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Mass Spectrometry (m/z) |
| [RuCl(MTNZ)(dppb)(bipy)]PF₆ | Complex multiplet patterns observed in the aromatic and aliphatic regions, consistent with coordinated ligands.[3] | Two distinct doublets confirming the coordination of the dppb ligand.[6][7] | ESI-MS data confirms the presence of the cationic complex [M-PF₆]⁺. |
| [Ru(tpy)(dmp)(MTZH-1)]PF₆ | Characteristic signals for the polypyridyl ligands and the metronidazole derivative are observed in the aromatic and aliphatic regions.[8] | Not Applicable | HR-ESI-MS: calcd for [M-PF₆]⁺ 807.17243, found 807.17124.[9] |
| NAMI-A | Signals corresponding to the imidazole and DMSO ligands are observed.[10] | Not Applicable | ESI-MS can be used to monitor its hydrolysis and interaction with biomolecules.[10] |
| KP1019 | Signals corresponding to the indazole ligands are present. | Not Applicable | Mass spectrometry is used to study its interaction with proteins like human serum albumin.[11] |
Table 2: Comparative Analytical Data. This table presents a summary of the key spectroscopic data used for the structural confirmation of the compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis and key analytical experiments cited for the structural confirmation of the this compound complexes.
Synthesis of [RuCl(MTNZ)(dppb)(bipy)]PF₆
The synthesis of this complex is adapted from a general procedure for related compounds.[3]
-
Synthesis of the precursor complex, cis-[RuCl₂(dppb)(bipy)]: A solution of RuCl₃·3H₂O in ethanol (B145695) is refluxed with 1,4-bis(diphenylphosphino)butane (dppb) and 2,2'-bipyridine (bipy). The resulting precipitate is filtered, washed, and dried.
-
Ligand Substitution Reaction: The precursor complex is dissolved in a suitable solvent, such as a dichloromethane/methanol mixture.[1][2]
-
An equimolar amount of metronidazole (MTNZ) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours to allow for the substitution of one chloride ligand with metronidazole.
-
A salt containing the hexafluorophosphate (B91526) anion (e.g., KPF₆ or NH₄PF₆) is added to the solution to precipitate the final product.
-
The resulting solid, [RuCl(MTNZ)(dppb)(bipy)]PF₆, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Synthesis of [Ru(tpy)(dmp)(MTZH-1)]PF₆
This synthesis follows a stepwise ligand addition method.[8]
-
Synthesis of the intermediate [Ru(dmp)(tpy)Cl]PF₆: This intermediate is prepared according to established literature procedures.
-
Ligand Substitution: The ruthenium intermediate is dissolved in a degassed ethanol-water mixture (50:50 v/v).
-
The metronidazole derivative, MTZH-1, is added to the solution.
-
The reaction mixture is heated at reflux for 6 hours under an inert nitrogen atmosphere and protected from light.
-
After cooling to room temperature, a saturated aqueous solution of KPF₆ is added to precipitate the complex.
-
The product, [Ru(tpy)(dmp)(MTZH-1)]PF₆, is collected by filtration under reduced pressure and washed with water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field spectrometer using deuterated solvents such as acetone-d₆, acetonitrile-d₃, or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
-
³¹P{¹H} NMR: For phosphine-containing complexes like [RuCl(MTNZ)(dppb)(bipy)]PF₆, proton-decoupled ³¹P NMR is essential. Spectra are recorded on a suitable spectrometer, and chemical shifts are referenced to an external standard of 85% H₃PO₄.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS): Samples are dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to detect the cationic ruthenium complexes. High-resolution measurements provide accurate mass data, which is crucial for confirming the elemental composition.
X-ray Crystallography
-
Single crystals of the complexes suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., acetone/methanol).[1]
-
The crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature.
-
The structure is solved and refined using specialized software to determine the precise atomic coordinates and molecular geometry.[12][13]
Visualizing the Path to Structural Confirmation
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of the this compound complexes.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro cytotoxicity of ruthenium(II) metronidazole complexes: Cell cycle arrest at G1/S transition and apoptosis induction in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium(II) Polypyridyl Complexes and Metronidazole Derivatives: A Powerful Combination in the Design of Photoresponsive Antibacterial Agents Effective under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The hydrolysis of the anti-cancer ruthenium complex NAMI-A affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ruthenium-Containing Laboratory Waste: A Procedural Guide
Disclaimer: The specific chemical compound "Ru-Metro" was not identified in the available safety and disposal literature. The following procedures are based on the documented handling and disposal of Ruthenium metal powder and general best practices for the disposal of hazardous laboratory waste. Researchers, scientists, and drug development professionals must consult their institution's specific safety data sheets (SDS) and waste disposal protocols for the precise materials in use.
The proper disposal of laboratory waste is paramount for ensuring the safety of personnel and the protection of the environment. For Ruthenium-containing compounds, careful adherence to established protocols is necessary due to their potential reactivity and toxicity. This guide provides a comprehensive overview of the essential steps and considerations for the safe and compliant disposal of such materials.
Key Disposal Considerations and Data
When handling Ruthenium-containing waste, it is crucial to refer to the specific safety data sheet for the compound . The following table summarizes key information derived from the SDS for Ruthenium metal powder, which can serve as a conservative starting point for developing disposal plans for other Ruthenium-containing substances.
| Parameter | Information | Citation |
| UN Number | UN3089 | [1] |
| Proper Shipping Name | METAL POWDERS, FLAMMABLE, N.O.S. | [1] |
| Hazard Class | 4.1 (Flammable Solid) | [1] |
| Packing Group | II | [1] |
| European Waste Catalogue | 20 01 30 - detergents other than those mentioned in 20 01 29 | [2] |
Experimental Protocols for Waste Disposal
The following protocols outline the step-by-step procedures for the safe handling and disposal of Ruthenium-containing waste in a laboratory setting.
1. Waste Determination and Classification:
-
The first step in proper waste management is to determine if the waste is hazardous.[3] This determination can be based on knowledge of the waste's composition or through chemical analysis if the composition is unknown.[3]
-
All waste determinations must be documented and kept on file for a minimum of three years.[3]
-
Based on the available information for Ruthenium powder, it is classified as a flammable solid and, therefore, a hazardous waste.[1]
2. Waste Accumulation and Storage:
-
Hazardous waste must be accumulated at the point of generation in containers that are compatible with the waste's chemical properties.[3]
-
Containers must be kept tightly sealed, except when adding waste.[3]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical description of the contents, and the accumulation start date.[3]
-
Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] Keep containers away from sources of ignition.[1][5]
3. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and shut off all sources of ignition.[5]
-
Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[5]
-
Use non-sparking tools to sweep up the spilled material and place it in a suitable container for disposal.[1][5]
-
Avoid creating dust.[5]
-
Ventilate the area and wash the spill site after the material has been collected.[5]
4. Final Disposal:
-
The disposal of hazardous waste must be conducted by a certified handler or in accordance with the site's permit.[2]
-
Disposal methods should comply with all local, regional, and national regulations.[1][4]
-
Release of waste to sewers is discouraged.[2]
-
Empty containers may retain product residues and should be handled with care.[4] Cleaned packaging material may be suitable for energy recovery or recycling in line with local legislation.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a hypothetical "this compound" waste product.
Caption: Logical workflow for the disposal of "this compound" waste.
References
Essential Safety and Operational Guide for Handling Ru-Metro
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Ru-Metro (CAS 142012-12-2; Molecular Formula: C₁₂H₁₅Cl₂N₃O₃Ru), a ruthenium-based organometallic compound incorporating a metronidazole (B1676534) ligand. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
This compound is a research-grade organometallic compound. While a specific Safety Data Sheet (SDS) for this exact complex is not publicly available, a comprehensive risk assessment must be conducted based on its components: a ruthenium center and a metronidazole-derived ligand.
-
Ruthenium Compounds: Ruthenium and its compounds are part of the platinum group metals. While metallic ruthenium is relatively inert, its compounds can be reactive and may exhibit toxicity. Some ruthenium complexes are being investigated for their anticancer properties, indicating high biological activity.
-
Organometallic Compounds: These compounds can be sensitive to air, moisture, and light. Their handling often requires an inert atmosphere to prevent degradation. Toxicological properties of novel organometallic compounds are often not fully characterized, warranting a cautious approach.
-
Metronidazole: A nitroimidazole antimicrobial agent. While used therapeutically, it has known side effects and potential for toxicity.
Given these components, this compound should be handled as a potentially hazardous substance with unknown full toxicological properties.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Full-length lab coat (flame-resistant recommended) | N95 respirator or higher, especially for powders |
| Running reactions | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat (flame-resistant recommended) | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat (flame-resistant recommended) | Work in a certified chemical fume hood |
| Handling waste | Chemical splash goggles | Heavy-duty chemical resistant gloves over nitrile gloves | Full-length lab coat | As required by waste stream |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially in solid form or as volatile solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Ruthenium complexes can be sensitive to oxidation.[1] For reactions requiring anhydrous or oxygen-free conditions, use a glovebox or Schlenk line techniques.
Handling and Storage Procedures
-
Receiving and Unpacking: Inspect packages for damage upon receipt. Wear appropriate PPE when unpacking.
-
Storage: Store this compound in a cool, dry, and dark place. Keep the container tightly sealed. Store away from strong oxidizing agents.
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.
-
Solution Preparation: Add solid this compound to the solvent slowly. Some ruthenium complexes may require specific solvents for stability. Avoid using chlorinated solvents if instability is suspected.[1]
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
| Waste Stream | Disposal Container | Labeling |
| Solid this compound Waste | Sealable, labeled, solid waste container | "Hazardous Waste: Ruthenium Compound, Solid" |
| Liquid this compound Waste | Sealable, labeled, liquid waste container (chemically compatible) | "Hazardous Waste: Ruthenium Compound, Liquid" (list all solvents) |
| Contaminated Labware | Puncture-resistant, labeled container | "Hazardous Waste: Contaminated Sharps/Labware" |
| Contaminated PPE | Labeled, sealed plastic bag | "Hazardous Waste: Contaminated PPE" |
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, with critical safety checkpoints highlighted.
Caption: Experimental workflow with integrated safety checkpoints.
Logical Relationship of Safety Controls
The hierarchy of controls is a fundamental concept in laboratory safety. The following diagram illustrates the application of this hierarchy to the handling of this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
